Parp1-IN-29
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H16FN3O2 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
2-[4-(2-fluoroethoxy)phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C18H16FN3O2/c19-8-11-24-13-6-4-12(5-7-13)17-21-15-3-1-2-14-16(15)22(17)10-9-20-18(14)23/h1-7H,8-11H2,(H,20,23) |
Clave InChI |
DUYPGBKQTGXZRE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Parp1-IN-29: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-29 is a potent and orally active inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR). Its primary mechanism of action is the competitive inhibition of PARP-1 enzymatic activity. Developed initially as a scaffold for a positron emission tomography (PET) imaging agent, its [18F]-labeled counterpart, [18F]FTT, has been instrumental in the non-invasive in vivo quantification of PARP-1 expression in tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and presenting relevant experimental protocols and data.
Core Mechanism: PARP-1 Inhibition
This compound exerts its biological effects through the direct inhibition of the catalytic activity of the PARP-1 enzyme. PARP-1 plays a crucial role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.
This compound, by binding to the catalytic domain of PARP-1, prevents this PARylation from occurring. This inhibition leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks during DNA replication, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Quantitative Data on PARP-1 Inhibition
The inhibitory potency of this compound against the PARP-1 enzyme has been quantified through in vitro enzymatic assays.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PARP-1 | 6.3 | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
References
Parp1-IN-29: A Technical Guide to a Potent PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp1-IN-29 is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this small molecule has emerged as a valuable tool for studying the therapeutic potential of PARP-1 inhibition in oncology and for the development of novel imaging agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its synthesis and evaluation, and its application in in vivo imaging.
Introduction to PARP-1 and its Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in maintaining genomic stability.[1] Upon detecting DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA.[1]
Inhibition of PARP-1 has proven to be a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because the inhibition of PARP-1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[3] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[3] this compound is a potent inhibitor that leverages this mechanism.
Quantitative Data for this compound
The inhibitory activity of this compound against PARP-1 has been quantified through enzymatic assays. The key reported value is its IC50, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PARP-1 | 6.3 | [4] |
Mechanism of Action
This compound functions as a competitive inhibitor of PARP-1, binding to the nicotinamide-binding pocket of the enzyme's catalytic domain. This binding prevents NAD+ from accessing the active site, thereby blocking the synthesis of PAR chains. The inhibition of PARylation disrupts the recruitment of DNA repair machinery to sites of DNA damage.
Caption: Mechanism of PARP-1 inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A generalized workflow is presented below. For detailed reaction conditions, reagent quantities, and purification methods, please refer to the primary literature.[5]
Caption: Generalized synthetic workflow for this compound.
PARP-1 Enzyme Inhibition Assay
The inhibitory potency of this compound against PARP-1 can be determined using a biochemical assay that measures the consumption of NAD+.
Principle: The assay quantifies the amount of NAD+ consumed by active PARP-1 in the presence of activated DNA. The reduction in NAD+ consumption in the presence of an inhibitor is used to determine the IC50 value.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
This compound (or other test compounds)
-
NAD+ detection reagent (e.g., a fluorometric or colorimetric kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and the diluted this compound or vehicle control.
-
Add the PARP-1 enzyme to each well to initiate the pre-incubation.
-
Start the enzymatic reaction by adding NAD+ to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the NAD+ detection reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of PARP-1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical PARP-1 enzyme inhibition assay.
In Vivo MicroPET Imaging
This compound can be radiolabeled with fluorine-18 (B77423) ([18F]) for use as a positron emission tomography (PET) tracer to visualize PARP-1 expression in vivo.
Principle: The [18F]-labeled this compound is administered to a subject (e.g., a tumor-bearing mouse), and its distribution and accumulation are monitored over time using a microPET scanner. The specific uptake of the tracer in tissues with high PARP-1 expression can be visualized and quantified.
Materials:
-
[18F]this compound
-
Tumor-bearing animal model (e.g., xenograft mouse model)
-
MicroPET/CT scanner
-
Anesthesia
-
Saline solution
Procedure:
-
Anesthetize the animal.
-
Administer a known amount of [18F]this compound intravenously.
-
Position the animal in the microPET scanner.
-
Acquire dynamic or static PET images over a specified time course (e.g., 60 minutes).
-
A CT scan can be performed for anatomical co-registration.
-
To confirm the specificity of the tracer, a blocking study can be performed where a non-radiolabeled PARP-1 inhibitor (e.g., olaparib (B1684210) or unlabeled this compound) is administered prior to the injection of the radiotracer.
-
Reconstruct the PET images and co-register them with the CT images.
-
Analyze the images to quantify the tracer uptake in regions of interest (e.g., tumor, muscle, liver) and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Caption: Workflow for in vivo microPET imaging studies.
Conclusion
This compound is a highly potent and orally active inhibitor of PARP-1. Its well-characterized inhibitory activity and its utility as a PET imaging agent make it a valuable tool for both basic research and preclinical drug development. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this and similar PARP-1 inhibitors. Further research into the selectivity profile and in vivo efficacy of this compound will continue to elucidate its full therapeutic and diagnostic potential.
References
- 1. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Parp1-IN-29: A Technical Overview of a Potent PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Parp1-IN-29, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This document details its inhibitory potency, the methodologies used to determine its activity, and its role within the broader context of PARP-1 signaling in DNA damage repair.
Quantitative Data Summary
The inhibitory potency of this compound against PARP-1 has been quantified, with the half-maximal inhibitory concentration (IC50) value presented below. This value is a critical parameter for assessing the efficacy of the inhibitor.
| Compound | Target | IC50 Value |
| This compound | PARP-1 | 6.3 nM[1] |
PARP-1 Signaling in DNA Repair
PARP-1 is a key enzyme involved in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway. Its primary function is to detect single-strand breaks (SSBs) in DNA and signal their location to recruit other DNA repair proteins.
Upon binding to a DNA break, PARP-1 becomes catalytically activated. It utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site. This process, known as PARylation, creates a negatively charged scaffold that recruits components of the DNA repair machinery, such as XRCC1, to the site of damage. Following successful recruitment of repair factors, PARP-1 autoinhibits and dissociates from the DNA to allow the repair process to proceed.
Inhibitors like this compound exert their effect by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR. This inhibition has a dual effect: it not only prevents the recruitment of repair proteins but can also "trap" PARP-1 on the DNA. This trapped PARP-1-DNA complex can be cytotoxic, especially in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR), leading to a concept known as synthetic lethality.
Experimental Protocols
The determination of the IC50 value for a PARP-1 inhibitor like this compound typically involves an in vitro enzymatic assay. Below is a detailed methodology for a common fluorometric assay used for this purpose.
PARP-1 Enzymatic Activity Assay (Fluorometric)
This assay measures the consumption of NAD+ by PARP-1, which is directly proportional to its enzymatic activity. The inhibition of this activity by a compound is used to determine its IC50 value.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Fluorescent NAD+ detection reagent
-
This compound (or other test inhibitor) dissolved in DMSO
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 µM, with 10-fold serial dilutions. Further dilute these solutions in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the assay components in the following order:
-
Assay Buffer
-
Activated DNA (to a final concentration that stimulates PARP-1 activity)
-
This compound dilution or DMSO (for control wells)
-
Recombinant PARP-1 enzyme (to a final concentration that yields a robust signal)
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding NAD+ to each well to a final concentration within its Km range.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction and measure the remaining NAD+ by adding the fluorescent NAD+ detection reagent according to the manufacturer's instructions. This is typically a two-step process involving an enzyme that cycles NAD+ and a developer solution that generates a fluorescent product.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data with respect to the positive control (enzyme with DMSO, 0% inhibition) and negative control (no enzyme, 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
References
Technical Guide: The Role and Analysis of Parp1-IN-29 in the DNA Damage Response
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA Damage Response (DDR), acting as a rapid sensor for DNA strand breaks and orchestrating their repair. Its inhibition has emerged as a powerful therapeutic strategy, particularly in oncology. This document provides an in-depth technical overview of Parp1-IN-29, a potent chemical probe and inhibitor of PARP1. We will explore the fundamental role of PARP1 in DNA repair, present the quantitative data for this compound, detail the standard experimental protocols for characterizing such inhibitors, and visualize the critical signaling and experimental workflows.
The Central Role of PARP1 in the DNA Damage Response
Cells are under constant assault from endogenous and exogenous agents that cause DNA damage. The integrity of the genome is maintained by a complex network of repair pathways known as the DNA Damage Response (DDR). One of the earliest and most critical events in the DDR is the detection of DNA lesions, particularly single-strand breaks (SSBs), by PARP1.[1]
Upon binding to a DNA break, PARP1 undergoes a conformational change that stimulates its catalytic activity by over 100-fold.[2] Using NAD+ as a substrate, PARP1 synthesizes and covalently attaches long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins in the vicinity of the damage, such as histones.[3][4] This process, known as PARylation, serves two primary functions:
-
Signaling Scaffold: The negatively charged PAR chains act as a docking platform, rapidly recruiting a host of downstream DNA repair factors, including the key scaffold protein XRCC1, DNA ligase III, and DNA polymerase beta, which are essential for the Base Excision Repair (BER) pathway.[1]
-
Chromatin Remodeling: PARylation of histones and PARP1 itself leads to electrostatic repulsion, which helps to decompact the local chromatin structure, making the damaged DNA accessible to the repair machinery.[3]
Inhibition of PARP1's catalytic activity prevents the efficient repair of SSBs. These unrepaired SSBs can collapse replication forks during S-phase, leading to the formation of more cytotoxic double-strand breaks (DSBs).[1] In cancer cells with pre-existing defects in DSB repair pathways (e.g., mutations in BRCA1 or BRCA2), this accumulation of DSBs cannot be repaired, leading to cell death. This concept, known as "synthetic lethality," is the foundational principle behind the clinical success of PARP inhibitors.[2]
This compound: A Potent Chemical Probe for PARP1
This compound is a potent, orally active small molecule inhibitor of PARP1.[5][6][7] Its high affinity and specificity make it an excellent chemical probe for studying the enzymatic function of PARP1 in cellular and in vivo models. A primary application highlighted in the literature is its use as a tracer for Positron Emission Tomography (PET) imaging, where its radiolabeled form ([18F]this compound) allows for the non-invasive, real-time visualization of PARP1 activity in tumors.[5]
Quantitative Data for this compound
The primary quantitative metric for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PARP-1 | Biochemical | 6.3 | [5] |
Visualizing the PARP1 Signaling Pathway
The activation of PARP1 and the subsequent recruitment of repair machinery is a well-defined signaling cascade. The following diagram, generated using Graphviz, illustrates this core process in the DNA damage response.
Caption: PARP1 signaling cascade upon DNA single-strand break detection.
Key Experimental Protocols for Inhibitor Characterization
The evaluation of a PARP1 inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, mechanism of action, and cellular efficacy.
Protocol: Biochemical PARP1 Inhibition Assay (Chemiluminescent)
This assay quantitatively measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
Objective: To determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as substrate)
-
Biotinylated NAD+
-
Reaction Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Chemiluminescent HRP substrate
-
96-well white plates
-
Test inhibitor (e.g., this compound) dissolved in DMSO
Methodology:
-
Plate Preparation: Coat a 96-well plate with Histone H1 and block non-specific binding sites.
-
Inhibitor Dilution: Prepare a serial dilution of this compound (e.g., from 1 µM to 0.01 nM) in reaction buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Reaction Initiation: Add recombinant PARP1 enzyme to all wells except the background control.
-
Incubation: Add the serially diluted inhibitor or DMSO control to the wells.
-
PARylation Reaction: Add biotinylated NAD+ to all wells to start the reaction. Incubate for 1 hour at room temperature. The active PARP1 will incorporate biotin-ADP-ribose units onto the coated histones.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate. The streptavidin binds to the biotin (B1667282) incorporated by PARP1.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate. The HRP enzyme catalyzes a reaction that produces light.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Subtract the background reading, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol: Cellular PARylation Assay (ELISA-based)
This assay measures the ability of an inhibitor to block PARP1 activity within intact cells following DNA damage induction.
Objective: To confirm the cell permeability and on-target efficacy of an inhibitor.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydrogen Peroxide, H₂O₂)
-
Test inhibitor (this compound)
-
Cell lysis buffer
-
Anti-PAR antibody (capture)
-
Anti-PAR antibody (detection, HRP-conjugated)
-
96-well clear plates for culture, 96-well white plates for ELISA
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
DNA Damage Induction: Add H₂O₂ (e.g., 200 µM) to the medium for 10-15 minutes to induce oxidative DNA damage and activate PARP1.
-
Cell Lysis: Wash the cells with PBS and lyse them directly in the wells.
-
ELISA:
-
Transfer the cell lysates to an anti-PAR antibody-coated 96-well plate. Incubate to allow capture of PARylated proteins.
-
Wash the plate.
-
Add a secondary, HRP-conjugated anti-PAR antibody for detection.
-
Wash the plate and add a chemiluminescent substrate.
-
-
Data Acquisition and Analysis: Read luminescence and calculate the IC50 value for cellular PARP inhibition as described in the biochemical assay.
Protocol: PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to "trap" PARP1 on a DNA substrate, a key mechanism of cytotoxicity for many PARP inhibitors.
Objective: To quantify the DNA-trapping potential of an inhibitor.
Methodology:
-
Principle: A fluorescently labeled DNA oligonucleotide probe is used. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PARP1 binds to it, the larger complex tumbles more slowly, increasing the FP signal. A potent trapping inhibitor will prevent the auto-PARylation that normally causes PARP1 to dissociate, thus keeping the PARP1-DNA complex intact and maintaining a high FP signal.
-
Reaction Setup: In a microplate, combine recombinant PARP1, the fluorescent DNA probe, and a serial dilution of the test inhibitor.
-
Incubation: Allow the components to reach binding equilibrium.
-
Dissociation/Reaction Trigger: Add NAD+ to the reaction. In the absence of a trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA probe, causing the FP signal to decrease. In the presence of a trapping inhibitor, PARP1 remains bound, and the FP signal stays high.
-
Data Acquisition: Measure the fluorescence polarization at a time point where dissociation is complete in the control wells.
-
Analysis: Plot the FP signal against inhibitor concentration to determine the EC50 for trapping activity.
Visualizing an Experimental Workflow for Inhibitor Screening
The characterization of a PARP1 inhibitor follows a logical progression from initial biochemical screening to cellular and in vivo validation.
Caption: Typical workflow for the discovery and validation of a PARP1 inhibitor.
Conclusion
This compound serves as a valuable chemical probe for dissecting the intricate role of PARP1 in the DNA damage response. With a potent IC50 of 6.3 nM, it provides a reliable tool for inhibiting PARP1's catalytic activity in both biochemical and cellular contexts.[5] The methodologies outlined in this guide represent the standard for characterizing such inhibitors, moving from initial potency determination to assessing cellular efficacy and mechanism of action, such as PARP trapping. Understanding these principles and protocols is essential for researchers in the field of drug discovery aiming to leverage the therapeutic potential of targeting the PARP1 signaling pathway.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Parp1-IN-29 and the Mechanism of PARP Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a key role in the repair of single-strand breaks (SSBs). The inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors.
Initially, the therapeutic benefit of these inhibitors was attributed solely to their catalytic inhibition, preventing the synthesis of poly(ADP-ribose) (PAR) chains and thereby hindering DNA repair. However, a more profound mechanism, known as PARP trapping , has been identified as a primary driver of the cytotoxicity of many PARP inhibitors. This guide provides a detailed exploration of the PARP trapping phenomenon and introduces Parp1-IN-29, a potent PARP1 inhibitor.
This compound: A Potent Catalytic Inhibitor
This compound is a potent, orally active inhibitor of PARP1 with a reported IC50 value of 6.3 nM for its catalytic activity[1]. Its primary application in published research has been as a radiolabeled tracer for positron emission tomography (PET) imaging to visualize PARP1 expression and activity in tumors[1].
While its catalytic inhibitory potency is well-documented, to date, there is no publicly available data specifically quantifying the PARP trapping efficiency of this compound. This represents a critical knowledge gap in fully understanding its mechanism of action and potential therapeutic efficacy compared to other clinically established PARP inhibitors. The experimental protocols detailed in this guide provide a roadmap for characterizing the PARP trapping ability of novel inhibitors like this compound.
The Core Concept: Beyond Catalytic Inhibition to PARP Trapping
The antitumor activity of PARP inhibitors was first thought to arise from the inhibition of PARP1's catalytic function. This blockade of PAR synthesis was believed to prevent the repair of SSBs, which would then degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised DSB repair mechanisms, such as homologous recombination deficiency (HRD), this accumulation of DSBs leads to cell death.
However, it is now understood that a more potent cytotoxic mechanism for many PARP inhibitors is the trapping of the PARP1 enzyme on DNA. This occurs when the inhibitor binds to the PARP1 protein that is already associated with a DNA break, creating a stable drug-PARP1-DNA complex[2][3]. This trapped complex acts as a physical obstruction on the DNA, stalling replication forks and leading to the formation of DSBs, which is significantly more cytotoxic than the unrepaired SSBs alone.
Visualizing the Mechanism: Normal PARP1 Cycle vs. PARP Trapping
Caption: PARP1 Catalytic Cycle vs. PARP Trapping.
Potency of PARP Trapping vs. Catalytic Inhibition
A crucial finding in the field is that the clinical efficacy and cytotoxic potential of different PARP inhibitors correlate more closely with their PARP trapping ability than with their potency in inhibiting PARP's catalytic activity. While many inhibitors have similar subnanomolar IC50 values for catalytic inhibition, their trapping efficiencies can vary by orders of magnitude[3][4]. This distinction is vital for drug development and selection in clinical settings.
The following table summarizes the relative catalytic inhibition and PARP trapping potencies of several clinically relevant PARP inhibitors. The ranking highlights that trapping efficiency is a distinct and more predictive measure of a drug's anticancer activity.
| PARP Inhibitor | Relative Catalytic Inhibition Potency (IC50) | Relative PARP Trapping Potency |
| Talazoparib | Very High | Exceptional (>100-fold > Olaparib) |
| Niraparib | High | High |
| Olaparib (B1684210) | High | High |
| Rucaparib (B1680265) | High | High |
| Veliparib | High | Low |
| This table is a qualitative summary based on multiple sources ranking inhibitor potencies. Talazoparib is consistently shown to be the most potent PARP trapper by a significant margin. |
Signaling Pathway of Synthetic Lethality Induced by PARP Trapping
The cytotoxic effect of PARP trapping is most pronounced in cancer cells with a deficiency in the homologous recombination (HR) pathway for DSB repair, a condition often caused by mutations in BRCA1 or BRCA2 genes. This creates a state of synthetic lethality.
Caption: Synthetic Lethality via PARP Trapping.
Experimental Protocols for Measuring PARP Trapping
Validating and quantifying PARP trapping is essential for both preclinical research and clinical biomarker studies. The two most common methods are the fluorescence polarization (FP) assay and chromatin fractionation followed by immunoblotting.
Fluorescence Polarization (FP) Assay (Biochemical)
This assay quantitatively measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide in a purified system.
Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. When the much larger PARP1 enzyme binds to this probe, the tumbling slows, and the polarization of the emitted fluorescence increases. In the presence of NAD+, PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, causing the polarization to decrease. A trapping inhibitor will prevent this dissociation, thus maintaining a high polarization signal.
Experimental Workflow Diagram
Caption: Fluorescence Polarization Assay Workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide containing a single-strand break to their working concentrations in the assay buffer.
-
-
Assay Plate Setup (384-well, black, low-volume plate):
-
Blank wells: Assay buffer only.
-
Low FP control (No Trapping): PARP1, DNA probe, NAD+, and DMSO vehicle.
-
High FP control (Maximal Trapping): PARP1, DNA probe, and DMSO vehicle (no NAD+).
-
Test wells: PARP1, DNA probe, NAD+, and serial dilutions of the inhibitor.
-
-
Assay Procedure:
-
Add assay buffer to all wells.
-
Add the diluted inhibitor or DMSO vehicle to the appropriate wells.
-
Add the diluted PARP1 enzyme to all wells except the blank.
-
Add the fluorescent DNA probe to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Initiate the PARylation reaction by adding a concentrated solution of NAD+ to all wells except the "High FP control" wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Subtract the average mP value of the blank wells from all other wells.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for PARP trapping.
-
Chromatin Fractionation and Western Blot (Cell-Based)
This method assesses the amount of PARP1 that is tightly associated with chromatin in cells treated with an inhibitor, providing a physiologically relevant measure of PARP trapping.
Principle: Cells are lysed and subjected to differential centrifugation to separate cellular components. Soluble nuclear proteins are extracted, leaving an insoluble pellet containing chromatin-bound proteins. The amount of PARP1 in this chromatin fraction is then quantified by Western blot. An increase in chromatin-bound PARP1 in inhibitor-treated cells indicates trapping.
Experimental Workflow Diagram
Caption: Chromatin Fractionation Workflow.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MDA-MB-436) to achieve 70-80% confluency.
-
Treat cells with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 4-24 hours). Include a DMSO vehicle control.
-
Optional: To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) (e.g., 0.01%) for the last 30-60 minutes of the inhibitor treatment[5].
-
-
Chromatin Fractionation:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Perform subcellular fractionation using a commercial kit or an established laboratory protocol[5][6]. This typically involves sequential incubations in a hypotonic cytoplasmic lysis buffer, followed by a nuclear soluble extraction buffer.
-
Crucially, include the PARP inhibitor at the treatment concentration in all fractionation buffers to prevent the dissociation of the trapped complex.
-
-
Sample Preparation:
-
The final insoluble pellet contains the chromatin-bound proteins. Resuspend this pellet in a high-salt buffer and sonicate briefly to shear DNA and solubilize the proteins.
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading for the Western blot.
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample from the chromatin-bound fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Probe the same membrane with a primary antibody against a histone (e.g., Histone H3) as a loading control for the chromatin fraction[5].
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the PARP1 and Histone H3 bands using image analysis software (e.g., ImageJ).
-
Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.
-
Compare the normalized PARP1 levels across different treatment conditions to quantify the extent of trapping.
-
Conclusion
The trapping of PARP1 on DNA is a powerful mechanism of action for a new generation of anticancer drugs. It is a more potent driver of cytotoxicity than catalytic inhibition alone, particularly in the context of synthetic lethality in HR-deficient tumors. While this compound is a potent catalytic inhibitor of PARP1, its PARP trapping efficiency remains to be characterized. The experimental protocols detailed herein provide a clear framework for researchers and drug developers to quantify this critical property, enabling a comprehensive evaluation of its therapeutic potential and a direct comparison with other PARP inhibitors. Such studies will be instrumental in advancing our understanding of this important class of drugs and in the development of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Parp1-IN-29: An In-depth Technical Guide for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-29 is a potent and orally active inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. With a half-maximal inhibitory concentration (IC50) of 6.3 nM, this compound has emerged as a valuable tool in oncology research.[1] Its primary application lies in its radiolabeled form, [¹⁸F]this compound, which serves as a positron emission tomography (PET) imaging agent for the non-invasive in vivo visualization and quantification of PARP1 expression in tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and in vivo properties.
| Parameter | Value | Reference |
| IC50 (PARP1) | 6.3 nM | [1][2][3] |
Table 1: In Vitro Efficacy of this compound
| Organ | %ID/g (30 min) | %ID/g (60 min) | %ID/g (120 min) |
| Blood | 0.45 ± 0.05 | 0.28 ± 0.03 | 0.16 ± 0.02 |
| Heart | 0.51 ± 0.06 | 0.35 ± 0.04 | 0.21 ± 0.03 |
| Lung | 0.68 ± 0.08 | 0.45 ± 0.05 | 0.28 ± 0.04 |
| Liver | 2.85 ± 0.31 | 2.54 ± 0.28 | 1.98 ± 0.22 |
| Spleen | 0.48 ± 0.05 | 0.36 ± 0.04 | 0.25 ± 0.03 |
| Kidney | 1.25 ± 0.14 | 0.98 ± 0.11 | 0.65 ± 0.07 |
| Muscle | 0.32 ± 0.04 | 0.21 ± 0.03 | 0.14 ± 0.02 |
| Brain | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.00 |
| Tumor | 1.52 ± 0.17 | 1.89 ± 0.21 | 2.15 ± 0.24 |
Table 2: Biodistribution of [¹⁸F]this compound in Mice Bearing C6 Glioma Xenografts (Data presented as mean ± SD, n=4). Note: %ID/g refers to the percentage of injected dose per gram of tissue.
Signaling Pathway and Mechanism of Action
PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs), a common form of DNA damage. Upon detection of an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the DNA lesion. PARP inhibitors like this compound exert their effect by binding to the catalytic domain of PARP1, preventing PAR synthesis. This "trapping" of PARP1 at the site of DNA damage can lead to the stalling of replication forks and the formation of more cytotoxic double-strand breaks, a mechanism that is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).
Experimental Workflow for Evaluation
The evaluation of a novel PARP1 inhibitor like this compound typically follows a structured workflow, progressing from initial biochemical assays to preclinical in vivo imaging studies.
Experimental Protocols
In Vitro PARP1 Inhibition Assay
This protocol outlines the determination of the IC50 value of this compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked calf thymus DNA)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody followed by a colorimetric or chemiluminescent substrate)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the wells of a streptavidin-coated plate, add the PARP1 enzyme, activated DNA, and the diluted this compound or vehicle control (DMSO).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add the detection reagent and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., C6 glioma cells)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo PET Imaging and Biodistribution
This protocol outlines the use of [¹⁸F]this compound for PET imaging and biodistribution studies in tumor-bearing mice.
Materials:
-
[¹⁸F]this compound
-
Tumor-bearing animal model (e.g., nude mice with C6 glioma xenografts)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject [¹⁸F]this compound (typically 100-200 µCi) via the tail vein.
-
Perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, and 120 minutes).
-
Reconstruct the PET images and perform image analysis to quantify radiotracer uptake in the tumor and other organs of interest.
-
For biodistribution studies, euthanize the animals at the specified time points.
-
Dissect, weigh, and measure the radioactivity in various organs and the tumor using a gamma counter.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound is a potent and specific inhibitor of PARP1 that holds significant promise for oncology research, particularly as a PET imaging agent. Its ability to non-invasively quantify PARP1 expression in vivo provides a valuable tool for patient stratification, pharmacodynamic assessments of PARP-targeted therapies, and for furthering our understanding of the role of PARP1 in cancer biology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies.
References
- 1. dot | Graphviz [graphviz.org]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, [¹⁸F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Parp1-IN-29 and Chromatin Remodeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the maintenance of genomic stability. Its functions extend beyond DNA repair to include the regulation of chromatin structure and gene transcription. PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a post-translational modification known as PARylation. This process is fundamental to the recruitment of DNA repair machinery and the modulation of chromatin architecture to facilitate access to damaged DNA.
Parp1-IN-29 is a potent and orally active inhibitor of PARP1, with a half-maximal inhibitory concentration (IC50) of 6.3 nM. Its high affinity and specificity make it a valuable tool for studying the multifaceted roles of PARP1. Furthermore, its ability to be radiolabeled with [18F] allows for non-invasive in vivo imaging of PARP-1 expression using positron emission tomography (PET), offering a window into the enzyme's activity within tumors. This guide provides a comprehensive overview of the role of PARP1 in chromatin remodeling and the utility of this compound as a chemical probe to investigate these processes.
The Role of PARP1 in Chromatin Remodeling
PARP1-mediated PARylation is a key event in chromatin remodeling, influencing its structure at multiple levels:
-
Histone Modification and Displacement: PARP1 can directly PARylate histones, leading to a localized relaxation of chromatin structure. The addition of the negatively charged PAR polymers to histones weakens their interaction with DNA, facilitating their eviction from DNA lesion sites. This "opening" of the chromatin is essential for the recruitment of DNA repair factors.
-
Recruitment of Chromatin Remodelers: The PAR polymer itself acts as a scaffold, recruiting various chromatin-remodeling enzymes that possess PAR-binding domains. These enzymes, such as ALC1/CHD1L, utilize the energy from ATP hydrolysis to reposition or evict nucleosomes, further increasing chromatin accessibility at sites of DNA damage.
-
Transcriptional Regulation: Beyond the DNA damage response, PARP1-mediated chromatin remodeling plays a role in regulating gene expression. PARP1 can be recruited to gene promoters and enhancers, where its activity can influence the local chromatin environment and modulate the binding of transcription factors. Inhibition of PARP1 can therefore lead to changes in the transcriptional landscape of a cell.
This compound as a Research Tool
As a potent PARP1 inhibitor, this compound can be utilized to dissect the specific contributions of PARP1 to chromatin dynamics. By inhibiting the catalytic activity of PARP1, this compound prevents the formation of PAR chains. This has several key consequences that can be studied experimentally:
-
Inhibition of Chromatin Relaxation: Treatment with this compound is expected to prevent the PAR-dependent relaxation of chromatin at sites of DNA damage. This can be visualized and quantified using techniques such as ATAC-seq (Assay for Transposase-Accessible Chromatin with high-throughput sequencing).
-
PARP1 Trapping: A crucial mechanism of action for many PARP inhibitors is the "trapping" of PARP1 on DNA. By binding to the active site of PARP1 that is already associated with a DNA break, the inhibitor prevents its dissociation. This trapped PARP1-DNA complex is highly cytotoxic, particularly in cells with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. The extent of PARP1 trapping can be quantified through cellular fractionation and western blotting or by live-cell imaging of fluorescently tagged PARP1.
-
Alterations in DNA Repair Foci Formation: Inhibition of PARP1 by this compound impacts the recruitment of downstream DNA repair factors. The formation of nuclear foci by proteins such as γ-H2AX (a marker of DNA double-strand breaks) and RAD51 (a key protein in homologous recombination) can be monitored by immunofluorescence microscopy to assess the consequences of PARP1 inhibition on specific DNA repair pathways.
Data Presentation
The following tables summarize quantitative data from studies on PARP inhibitors, providing a reference for the expected effects of a potent inhibitor like this compound.
Table 1: Effect of PARP Inhibitors on Chromatin Accessibility (ATAC-seq)
| Cell Line | Treatment | Change in Chromatin Accessibility | Reference |
| DLD1 BRCA2-/- | Olaparib (5 µM, 4h) | Global reduction in chromatin accessibility | [1][2] |
| UWB1.289 | Talazoparib | Profound reduction in chromatin accessibility when combined with ALC1 depletion | [3] |
| PSN1 | Talazoparib | Drastic changes in chromatin accessibility (both open and closed chromatin) | [4] |
Table 2: Quantitative Analysis of PARP1 Trapping on Chromatin
| Cell Line | Treatment | Fold Increase in Chromatin-Bound PARP1 | Reference |
| DT40 | Olaparib (10 µM) + 0.01% MMS | ~4-fold | [5] |
| DT40 | Niraparib (10 µM) + 0.01% MMS | ~4-fold | [5] |
| DT40 | Veliparib (50 µM) + 0.01% MMS | ~2-fold | [5] |
| HeLa | Rucaparib + MMS | Dramatic increase in chromatin-bound PARP1 | [6] |
Table 3: Effect of PARP Inhibitors on DNA Repair Foci Formation
| Cell Line | Treatment | Effect on γ-H2AX Foci | Effect on RAD51 Foci | Reference |
| PC-3M-luc-C6 | Niraparib | Dose-dependent increase | Dose-dependent increase | [7] |
| HR-intact cells | PARP inhibitor | Increased formation | Increased formation | [8] |
Table 4: Effect of PARP Inhibitors on Histone Modifications
| Cell Line | Treatment | Effect on Histone Acetylation | Effect on Histone Methylation | Reference |
| Mouse embryonic fibroblasts | PJ34 (PARP inhibitor) | Global decrease in H3 and H4 acetylation | Not specified | [9] |
| Breast cancer cell lines | PARP inhibitor | Prevents histone eviction at DNA lesion sites | Inhibition of PARylation results in decreased H3K4me3 at TSS of active genes | [10] |
| Ovarian cancer cells | Olaparib | Crosstalk between ADP-ribosylation and acetylation | Not specified | [11] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on chromatin remodeling are provided below.
Protocol 1: PARP1 Trapping Assay (Cell-Based)
1. Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (or a vehicle control) for a predetermined time (e.g., 4-24 hours).
-
Optional: To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), for the final 30-60 minutes of inhibitor treatment.[3]
2. Chromatin Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Perform subcellular fractionation to separate the nuclear soluble and chromatin-bound protein fractions using a commercial kit or a standard laboratory protocol.
3. Western Blot Analysis:
-
Quantify the protein concentration of the chromatin-bound fractions.
-
Normalize the protein amounts for each sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the relative amount of trapped PARP1.[3]
Protocol 2: Assay for Transposase-Accessible Chromatin with high-throughput Sequencing (ATAC-seq)
1. Nuclei Isolation:
-
Harvest approximately 50,000 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Lyse the cells in a cold lysis buffer to release the nuclei.
-
Centrifuge to pellet the nuclei.[12]
2. Transposition Reaction:
-
Resuspend the nuclei pellet in the transposition reaction mix containing the hyperactive Tn5 transposase and reaction buffer.
-
Incubate the reaction at 37°C for 30 minutes. The Tn5 transposase will fragment the DNA in accessible regions and ligate sequencing adapters.[12]
3. DNA Purification and Library Preparation:
-
Purify the transposed DNA fragments using a DNA purification kit.
-
Amplify the DNA library by PCR using primers that add the remaining sequencing adapters and barcodes.
-
Purify the amplified library to remove primers and small fragments.
4. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Call peaks to identify regions of open chromatin.
-
Perform differential accessibility analysis to compare chromatin accessibility between this compound-treated and control samples.[13]
Protocol 3: Immunofluorescence Staining for γ-H2AX and RAD51 Foci
1. Cell Culture and Treatment:
-
Culture cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound and/or a DNA damaging agent (e.g., irradiation).
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 5-10 minutes.[1][14]
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for at least 30 minutes.
-
Incubate with primary antibodies against γ-H2AX and/or RAD51 diluted in blocking buffer overnight at 4°C.[1][14]
-
Wash the cells three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
5. Image Analysis:
-
Quantify the number and intensity of γ-H2AX and RAD51 foci per nucleus using image analysis software such as ImageJ or CellProfiler.[14]
Protocol 4: Chromatin Immunoprecipitation (ChIP) of Histone Modifications
1. Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in live cells by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Pre-clear the chromatin lysate to reduce non-specific binding.
-
Incubate the chromatin with a specific antibody against the histone modification of interest (e.g., H3K9ac, H3K27me3) overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
3. Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the antibody/beads.
4. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
5. Analysis:
-
Quantify the enrichment of specific DNA sequences by quantitative PCR (qPCR) for target gene promoters or prepare the DNA for high-throughput sequencing (ChIP-seq) to analyze genome-wide changes in the histone modification.[15]
Mandatory Visualization
Caption: PARP1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for analyzing chromatin accessibility changes using ATAC-seq.
Caption: Workflow for the quantification of PARP1 trapping on chromatin.
References
- 1. Immunofluorescence Staining of γ-H2AX and Rad51 [bio-protocol.org]
- 2. encodeproject.org [encodeproject.org]
- 3. benchchem.com [benchchem.com]
- 4. Assay for Transposase-Accessible Chromatin with High-Throughput Sequencing (ATAC-Seq) Protocol for Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 9. Poly(ADP-Ribosyl)ation Affects Histone Acetylation and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PARP Way to Epigenetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. changlab.stanford.edu [changlab.stanford.edu]
- 13. cores.emory.edu [cores.emory.edu]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Exploring Parp1-IN-29 in Different Tumor Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-29 is a potent and orally active inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). With an IC50 value of 6.3 nM, this compound demonstrates strong enzymatic inhibition.[1] Its primary application in preclinical research has been as a positron emission tomography (PET) imaging agent, where its radiolabeled form, [18F]this compound, allows for the non-invasive in vivo quantification of PARP-1 expression in tumors. While extensively characterized for its imaging capabilities, this guide will also explore its potential as a therapeutic agent by examining available data and providing detailed experimental protocols relevant to its evaluation in various tumor models.
Mechanism of Action: Synthetic Lethality and PARP Trapping
The therapeutic potential of PARP inhibitors like this compound is rooted in the concept of "synthetic lethality." In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The compromised HR pathway in these cancer cells is unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[2]
Another crucial mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex. This prevents the release of PARP1 from the DNA damage site, creating a physical obstruction to DNA replication and repair machinery, which further enhances the cytotoxic effect.[2][3]
Caption: PARP-1 inhibition and synthetic lethality in HR-deficient cells.
Quantitative Data on this compound and Other PARP Inhibitors
While specific therapeutic data for this compound is limited, this section provides its known enzymatic activity and illustrative data from other potent PARP inhibitors to offer a comparative context.
Table 1: Enzymatic Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | PARP-1 | 6.3 | [1] |
Table 2: Illustrative In Vitro Cytotoxicity of Potent PARP Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | PARP Inhibitor | IC50 (µM) | Reference |
| DLD-1 | Colorectal | WT | Olaparib | >10 | [2] |
| DLD-1 BRCA2-/- | Colorectal | BRCA2-/- | Olaparib | 0.004 | [2] |
| SUM149PT | Breast | BRCA1 mutant | Olaparib | 0.002 | [2] |
| MDA-MB-436 | Breast | BRCA1 mutant | Olaparib | 0.001 | [2] |
| HeyA8 | Ovarian | WT | Olaparib | >10 | [2] |
| HCC827 | Lung (NSCLC) | WT (ERCC1-low) | Olaparib | ~5 | [4] |
| A549 | Lung (NSCLC) | WT (ERCC1-high) | Olaparib | >10 | [4] |
Table 3: Illustrative In Vivo Efficacy of Potent PARP Inhibitors in Xenograft Models
Note: This table presents data for other PARP inhibitors. The in vivo study with [18F]this compound was for imaging purposes, not therapeutic efficacy.
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| SUM149PT (Breast Cancer) | Olaparib | 50 mg/kg, p.o., daily | 32% tumor growth delay | |
| OVCAR8 (Ovarian Cancer) | Olaparib (50 mg/kg) + TPZ (20 mg/kg) | Daily | Significant tumor growth delay | [5] |
| Bladder Cancer Xenograft | Niraparib + Cisplatin (B142131) | Not specified | Significant reduction in tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of PARP inhibitors like this compound.
In Vitro Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.[6]
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed a low density of cells (200-1000 cells/well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat cells with various concentrations of this compound for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days until colonies are visible.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of colonies (containing >50 cells).
Caption: Workflow for a typical MTT cytotoxicity assay.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of a PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Cancer cell line
-
Matrigel
-
This compound formulation
-
Calipers
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) mixed with Matrigel into the flank of the mice.[7]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer this compound (and vehicle control) via the desired route (e.g., oral gavage) at a predetermined dose and schedule.[8]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[8]
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size, or for a specified duration. Euthanize mice and collect tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.
Caption: General workflow for an in vivo xenograft efficacy study.
Combination Therapies
The efficacy of PARP inhibitors can be enhanced when combined with DNA-damaging agents such as chemotherapy or radiation.
-
With Chemotherapy: Agents like temozolomide (B1682018) and cisplatin induce DNA lesions that are substrates for PARP-1. Combining these with a PARP inhibitor can potentiate their cytotoxic effects, particularly in HR-deficient tumors.[4][9]
-
With Radiation: Radiation therapy induces SSBs and DSBs. PARP inhibition can prevent the repair of these breaks, thereby radiosensitizing tumor cells.[7]
While specific combination studies with this compound have not been identified, the general principle suggests that its potent PARP-1 inhibition could synergize with these standard cancer therapies.
Conclusion
This compound is a highly potent inhibitor of PARP-1 that has been well-characterized as a PET imaging agent for visualizing PARP-1 expression in vivo. While its therapeutic potential is underscored by its strong enzymatic inhibition and the established mechanisms of synthetic lethality and PARP trapping, there is a notable lack of publicly available data on its cytotoxic effects across diverse cancer cell lines and its anti-tumor efficacy in various xenograft models as a standalone therapeutic agent. The provided experimental protocols offer a framework for the systematic evaluation of this compound's therapeutic efficacy, both as a monotherapy and in combination with other anti-cancer treatments. Further preclinical studies are warranted to fully elucidate the therapeutic utility of this promising PARP-1 inhibitor in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. benchchem.com [benchchem.com]
- 7. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: [18F]-labeled Parp1-IN-29 for PET Imaging of PARP-1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage repair pathway, particularly for single-strand breaks.[1][2] Its overexpression in various cancers makes it a compelling target for both therapeutic intervention and diagnostic imaging.[3][4] Positron Emission Tomography (PET) imaging using radiolabeled PARP inhibitors allows for non-invasive, whole-body assessment of PARP-1 expression and target engagement of PARP inhibitor therapies.[5][6] This document provides detailed application notes and protocols for the use of [18F]-labeled Parp1-IN-29 (also referred to as [18F]12 in some literature), a potent PARP-1 inhibitor, as a PET imaging agent.[7][8]
[18F]-Parp1-IN-29: Overview and Properties
This compound is a potent, orally active PARP-1 inhibitor with a high affinity for its target.[8] When labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([18F]), it becomes a valuable tool for visualizing and quantifying PARP-1 expression in vivo.[7][8] Preclinical studies have demonstrated its potential for specific tumor uptake, making it a promising candidate for clinical translation.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its radiolabeled form, [18F]-Parp1-IN-29.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| IC50 (PARP-1) | 6.3 ± 1.3 nM | [7][8] |
Table 2: Radiochemical Properties of [18F]-Parp1-IN-29
| Parameter | Value | Reference |
| Radiochemical Yield (Decay-Corrected) | 40-50% | [7] |
| Radiochemical Purity | >95% | |
| Molar Activity | High (specific value not consistently reported) | [7] |
Table 3: In Vivo Tumor Uptake of [18F]-Parp1-IN-29 in MDA-MB-436 Xenografts
| Time Point | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| 60 min | Progressive accumulation observed | Blocking with olaparib (B1684210) demonstrated specificity | [7] |
Signaling Pathway and Mechanism of Action
PARP-1 plays a crucial role in the base excision repair (BER) pathway. Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruits other DNA repair proteins. PARP inhibitors like this compound competitively bind to the catalytic domain of PARP-1, preventing this synthesis and trapping PARP-1 on the DNA. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., BRCA mutations), this trapping leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.
Caption: PARP-1 signaling in DNA repair and inhibition by [18F]-Parp1-IN-29.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [18F]-Parp1-IN-29
This protocol outlines the automated synthesis of [18F]-Parp1-IN-29 from its tosylate precursor.
Materials:
-
Tosylate precursor of this compound
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (anhydrous)
-
Water for injection
-
Sep-Pak C18 cartridges
-
Semi-preparative HPLC system with a C18 column
-
Sterile filters (0.22 µm)
Workflow Diagram:
Caption: Automated radiosynthesis workflow for [18F]-Parp1-IN-29.
Procedure:
-
Produce [18F]fluoride via proton bombardment of [18O]H2O in a cyclotron.
-
Trap the aqueous [18F]fluoride on a pre-conditioned anion exchange cartridge.
-
Elute the [18F]fluoride into the reaction vessel using a solution of K2.2.2 and K2CO3 in acetonitrile/water.
-
Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Dissolve the tosylate precursor of this compound in anhydrous acetonitrile and add it to the dried [18F]fluoride/K2.2.2 complex.
-
Heat the reaction mixture at 110°C for 10 minutes.
-
After cooling, quench the reaction with water.
-
Purify the crude product using a semi-preparative HPLC system.
-
Collect the fraction corresponding to [18F]-Parp1-IN-29.
-
Remove the HPLC solvents via rotary evaporation or by passing the collected fraction through a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol.
-
Formulate the final product in a sterile solution of saline containing a small percentage of ethanol for injection.
-
Perform quality control tests, including determination of radiochemical purity by analytical HPLC, pH, and sterility.
Protocol 2: In Vitro Cell Uptake Assay
This protocol describes the methodology for assessing the specific uptake of [18F]-Parp1-IN-29 in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436, known for high PARP-1 expression)
-
Cell culture medium and supplements
-
[18F]-Parp1-IN-29
-
Unlabeled this compound or another potent PARP inhibitor (e.g., olaparib) for blocking studies
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Plate cells in 24-well plates and allow them to adhere overnight.
-
For blocking studies, pre-incubate a subset of wells with a high concentration (e.g., 10 µM) of unlabeled this compound or olaparib for 30 minutes at 37°C.
-
Add [18F]-Parp1-IN-29 (approximately 1 µCi/well) to all wells.
-
Incubate the plates at 37°C for a defined period (e.g., 60 minutes).
-
Remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the cellular uptake as a percentage of the added dose per milligram of protein.
Protocol 3: In Vivo PET Imaging in a Xenograft Mouse Model
This protocol details the procedure for performing PET imaging with [18F]-Parp1-IN-29 in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with MDA-MB-436 xenografts)
-
[18F]-Parp1-IN-29
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Unlabeled olaparib for blocking studies (optional)
Workflow Diagram:
Caption: In vivo PET imaging workflow using [18F]-Parp1-IN-29.
Procedure:
-
Fast the tumor-bearing mouse for 4-6 hours prior to imaging.
-
Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Position the mouse on the scanner bed.
-
Perform a baseline CT scan for anatomical localization.
-
Administer [18F]-Parp1-IN-29 (typically 100-200 µCi) via tail vein injection.
-
Acquire a dynamic PET scan for 60 minutes immediately following injection.
-
Alternatively, or in addition, acquire static PET/CT images at specific time points post-injection (e.g., 30, 60, and 120 minutes).
-
For blocking studies, pre-treat a cohort of animals with a high dose of a non-radiolabeled PARP inhibitor (e.g., olaparib) 30 minutes before the radiotracer injection.[7]
-
After imaging, reconstruct the PET data and co-register with the CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to determine the radiotracer uptake, often expressed as the Standardized Uptake Value (SUV).
Protocol 4: Ex Vivo Biodistribution Study
This protocol is for quantifying the distribution of [18F]-Parp1-IN-29 in various tissues after the final imaging time point.
Materials:
-
Mice from the PET imaging study
-
Dissection tools
-
Gamma counter
-
Analytical balance
Procedure:
-
Immediately after the final imaging scan, euthanize the mouse by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Quickly dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
[18F]-labeled this compound is a potent and specific PET radiotracer for the non-invasive imaging of PARP-1 expression.[7][8] Its favorable radiochemical properties and specific tumor uptake in preclinical models highlight its potential for clinical applications, including patient selection for PARP inhibitor therapy, monitoring treatment response, and assessing drug-target engagement. The protocols provided herein offer a comprehensive guide for researchers to utilize this promising imaging agent in their studies.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An 18F-Labeled Poly(ADP-ribose) Polymerase Positron Emission Tomography Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary evaluation of a novel 18F-labeled PARP-1 ligand for PET imaging of PARP-1 expression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of PARP Expression Using 18F-Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Parp1-IN-29 PET Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of a novel PARP-1 targeted positron emission tomography (PET) tracer, Parp1-IN-29, for in vivo imaging in murine models. The protocols are designed to guide researchers through the necessary steps for radiolabeling, animal preparation, PET imaging, and data analysis.
Introduction to PARP-1 Targeted PET Imaging
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway.[1][2][3] Its overexpression in various cancers, including ovarian, breast, and prostate cancer, makes it an attractive target for cancer therapy and diagnostic imaging.[4][5][6] PARP inhibitors (PARPi) have shown significant therapeutic efficacy, particularly in cancers with homologous recombination deficiencies.[7][8]
PET imaging with radiolabeled PARP inhibitors allows for the non-invasive, quantitative assessment of PARP-1 expression and target engagement of PARPi therapies in vivo.[4][9] This can aid in patient selection, therapy monitoring, and understanding resistance mechanisms.[4] Several PARP-1 targeted PET tracers, such as [¹⁸F]FTT and [¹⁸F]PARPi, have been developed and evaluated in preclinical and clinical settings.[1] This document outlines a generalized protocol for a novel tracer, this compound, based on established methodologies.
Key Experimental Protocols
Radiolabeling of [¹⁸F]this compound
This protocol describes a typical two-step radiolabeling procedure for a fluorine-18 (B77423) labeled PARP-1 inhibitor.
Materials:
-
Precursor molecule for this compound
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Semi-preparative HPLC system
-
Sterile filters (0.22 µm)
Procedure:
-
Azeotropic Drying: Add the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex to a reaction vessel and dry azeotropically with anhydrous acetonitrile at 110°C under a stream of nitrogen. Repeat this step 2-3 times.
-
Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120°C for 15 minutes.
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Pass the mixture through a C18 SPE cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.
-
Elute the crude product from the cartridge with acetonitrile.
-
Inject the eluted product onto a semi-preparative HPLC system for final purification.
-
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound. Remove the solvent by rotary evaporation. Formulate the final product in a sterile solution (e.g., 0.9% saline with ≤10% ethanol) and pass it through a 0.22 µm sterile filter.
-
Quality Control: Determine the radiochemical purity and molar activity using analytical HPLC.
Animal Handling and Tumor Model Preparation
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line with known PARP-1 expression (e.g., PSN-1, PC-3)[5][7][10]
-
Matrigel (optional)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture).
-
Inject approximately 5-10 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the tumor growth regularly using calipers. The imaging studies can typically commence when the tumors reach a size of 100-200 mm³.
In Vivo PET/CT Imaging Protocol
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Tracer Administration: Administer approximately 3-5 MBq of [¹⁸F]this compound intravenously via the tail vein.
-
PET/CT Scan:
-
Position the mouse on the scanner bed.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic PET scan for 60-120 minutes post-injection. Alternatively, static scans can be performed at specific time points (e.g., 30, 60, and 120 minutes post-injection).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs (e.g., muscle, liver, kidneys) to determine the tracer uptake.
-
Express the uptake as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).
-
Ex Vivo Biodistribution Study
Procedure:
-
Tracer Injection: Inject a known amount of [¹⁸F]this compound (e.g., 1-2 MBq) into the tail vein of the tumor-bearing mice.
-
Tissue Harvesting: At a predetermined time point (e.g., 60 or 120 minutes post-injection), euthanize the mouse.
-
Sample Collection: Quickly dissect and collect the tumor and various organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injectate using a gamma counter.
-
Calculate the tracer uptake in each tissue as %ID/g.
-
Data Presentation
Table 1: Radiochemical Synthesis and Quality Control of [¹⁸F]this compound (Example Data)
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 35 ± 5% |
| Radiochemical Purity | >98% |
| Molar Activity | 80-120 GBq/µmol |
| Synthesis Time | ~60 minutes |
Table 2: Ex Vivo Biodistribution of [¹⁸F]this compound in Tumor-Bearing Mice at 60 min Post-Injection (Example Data, %ID/g)
| Organ | Control Group | Blocking Group (with Olaparib) |
| Blood | 0.8 ± 0.2 | 0.9 ± 0.3 |
| Heart | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 1.2 ± 0.3 | 1.1 ± 0.2 |
| Liver | 4.5 ± 0.8 | 4.2 ± 0.7 |
| Spleen | 0.6 ± 0.2 | 0.5 ± 0.1 |
| Kidneys | 3.1 ± 0.5 | 2.9 ± 0.4 |
| Muscle | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Bone | 0.7 ± 0.2 | 0.6 ± 0.2 |
| Brain | 0.1 ± 0.05 | 0.1 ± 0.04 |
| Tumor | 3.5 ± 0.6 | 1.2 ± 0.3 * |
*Indicates a statistically significant reduction in tumor uptake in the presence of a blocking agent, demonstrating target specificity.
Visualizations
References
- 1. Imaging poly(ADP-ribose) polymerase-1 (PARP1) in vivo with 18F-labeled brain penetrant positron emission tomography (PET) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary evaluation of a novel 18F-labeled PARP-1 ligand for PET imaging of PARP-1 expression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly (ADP-ribose) polymerases as PET imaging targets for central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. PET Imaging of PARP Expression Using 18F-Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp1-IN-29 in In Vitro PARP1 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Parp1-IN-29, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), in in vitro enzymatic activity assays. This document includes detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and the underlying biological pathway.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair, genomic stability, and cell death.[1] Its enzymatic activity is stimulated by DNA strand breaks, leading to the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, thereby recruiting DNA repair machinery.[2][3][4] Inhibitors of PARP1 are of significant interest in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
This compound is an orally active and potent inhibitor of PARP1.[5] Understanding its inhibitory activity through precise and reproducible in vitro assays is crucial for its development and application in research and drug discovery. These notes provide a framework for conducting such assays.
Quantitative Data for this compound
The inhibitory potency of this compound against PARP1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PARP-1 | 6.3 | Enzymatic Assay | [5] |
Experimental Protocols
The following is a detailed protocol for a generic in vitro PARP1 activity assay, which can be readily adapted for determining the IC50 of this compound. This protocol is based on a chemiluminescent assay format, a common and sensitive method for measuring PARP1 activity.
Principle of the Assay
This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated PAR chains are then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to the PARP1 activity and is reduced in the presence of an inhibitor like this compound.
Materials and Reagents
-
Recombinant human PARP1 enzyme
-
This compound
-
Activated DNA (e.g., calf thymus DNA activated with DNase I)
-
Histone proteins (e.g., Histone H1)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well white opaque assay plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader capable of measuring chemiluminescence
Protocol
1. Plate Preparation: a. Coat a 96-well white opaque plate with histone proteins (e.g., 50 µL of 10 µg/mL histone H1 in PBS) overnight at 4°C. b. The following day, wash the plate three times with 200 µL of Wash Buffer per well.
2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.[6]
3. Reaction Setup: a. In the histone-coated and washed plate, add the following components in order: i. 25 µL of Assay Buffer. ii. 5 µL of the diluted this compound or vehicle control (Assay Buffer with the same final concentration of DMSO). iii. 10 µL of a pre-mixture of recombinant PARP1 enzyme (e.g., 2.5 ng/µL) and activated DNA (e.g., 5 ng/µL) in Assay Buffer. b. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[7]
4. Enzymatic Reaction: a. Initiate the reaction by adding 10 µL of biotinylated NAD+ (e.g., 5 µM final concentration) to each well. b. Incubate the plate at 30°C for 60 minutes with gentle agitation.
5. Detection: a. After incubation, wash the plate three times with 200 µL of Wash Buffer per well. b. Add 50 µL of Streptavidin-HRP diluted in Assay Buffer (e.g., 1:5000) to each well. c. Incubate at room temperature for 30 minutes. d. Wash the plate three times with 200 µL of Wash Buffer per well. e. Add 50 µL of chemiluminescent HRP substrate to each well. f. Immediately measure the luminescence using a plate reader.
6. Data Analysis: a. Subtract the background luminescence (wells without PARP1 enzyme) from all other readings. b. Calculate the percentage of PARP1 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal with Inhibitor / Signal of Vehicle Control)] c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Experimental Workflow for In Vitro PARP1 Activity Assay
Caption: Workflow for a chemiluminescent in vitro PARP1 activity assay.
References
- 1. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Application Notes for Characterizing the Cell-Based Activity of Parp1-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the machinery for DNA repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to an accumulation of unrepaired SSBs. These can subsequently cause replication fork collapse and the formation of cytotoxic double-strand breaks (DSBs), ultimately leading to a form of programmed cell death known as apoptosis.[3][4] This selective killing of cancer cells is a well-established therapeutic strategy.[3]
Parp1-IN-29 is a novel inhibitor of PARP1. These application notes provide detailed protocols for characterizing the cell-based activity of this compound, including its effects on cell viability, induction of DNA damage, and apoptosis.
PARP1 Signaling Pathway and Inhibition
Upon DNA damage, PARP1 binds to the damaged site and becomes activated. This activation leads to the cleavage of NAD+ and the subsequent formation of long, branched PAR chains on acceptor proteins, including PARP1 itself.[2][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1] PARP inhibitors, such as this compound, act by competing with NAD+ for the catalytic domain of PARP1, thereby preventing the synthesis of PAR.[5] This inhibition of PARP1 activity leads to the accumulation of unrepaired SSBs, which are converted to toxic DSBs during DNA replication, triggering cell death in cancer cells with deficient homologous recombination repair pathways.[3][6]
Caption: PARP1 signaling in response to DNA damage and its inhibition by this compound.
Experimental Protocols
The following section details the experimental protocols to assess the cellular effects of this compound.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the cell viability (MTS) assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| HeLa | [Insert experimental value] |
| MCF-7 | [Insert experimental value] |
| A549 | [Insert experimental value] |
| [Add other cell lines as needed] | [Insert experimental value] |
Western Blot for Cleaved PARP1
This protocol is used to detect the cleavage of PARP1, a hallmark of apoptosis, in cells treated with this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of cleaved PARP1.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody that recognizes cleaved PARP1 (89 kDa fragment) overnight at 4°C.[10][11] Also, probe for total PARP1 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Treatment | Concentration (µM) | Cleaved PARP1 (89 kDa) Level (Fold Change vs. Control) | Total PARP1 Level (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | [Conc. 1] | [Insert value] | [Insert value] |
| This compound | [Conc. 2] | [Insert value] | [Insert value] |
| Staurosporine | [Positive Control Conc.] | [Insert value] | [Insert value] |
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks, induced by this compound treatment.
Experimental Workflow:
Caption: Workflow for immunofluorescence staining of γH2AX foci.
Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with this compound at various concentrations for a desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking: Block the cells with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.[6][12]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[3]
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.[3]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.
Data Presentation:
| Treatment | Concentration (µM) | Average γH2AX Foci per Cell | Percentage of γH2AX-Positive Cells (>10 foci) |
| Vehicle Control | - | [Insert value] | [Insert value] |
| This compound | [Conc. 1] | [Insert value] | [Insert value] |
| This compound | [Conc. 2] | [Insert value] | [Insert value] |
| Etoposide (Positive Control) | [Positive Control Conc.] | [Insert value] | [Insert value] |
Conclusion
These protocols provide a comprehensive framework for characterizing the cell-based activity of the novel PARP1 inhibitor, this compound. By assessing its impact on cell viability, its ability to induce the apoptotic marker cleaved PARP1, and its effect on the DNA damage marker γH2AX, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided data tables serve as a template for presenting the quantitative results obtained from these assays.
References
- 1. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP1 in Maintaining Genome Stability Through Its Binding to Alternative DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PARP1 promotes replication-independent DNA double-strand break formation after acute DNA-methylation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP‐ribosylation of histone variant H2AX promotes base excision repair | The EMBO Journal [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp1-IN-29 in the Study of Synthetic Lethality in BRCA-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy, wherein the combination of two non-lethal genetic alterations or a genetic alteration and a drug leads to cell death. A prime example of this is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers harboring mutations in the BReast CAncer susceptibility genes, BRCA1 and BRCA2.[1][2][3][4][5] Parp1-IN-29 is a potent and orally active inhibitor of PARP1, with an IC50 of 6.3 nM.[6] This document provides detailed application notes and protocols for the use of this compound to investigate synthetic lethality in BRCA-mutant cancer cells.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[7][8] When PARP1 is inhibited, these SSBs can accumulate. During DNA replication, unrepaired SSBs can lead to the collapse of replication forks, resulting in the formation of highly cytotoxic DNA double-strand breaks (DSBs).[9][10]
In healthy cells, these DSBs are efficiently and accurately repaired through the homologous recombination (HR) pathway, a process in which BRCA1 and BRCA2 are critical proteins.[11][12] However, in cancer cells with loss-of-function mutations in BRCA1 or BRCA2, the HR pathway is deficient.[12] Consequently, these cells are unable to repair the DSBs induced by PARP inhibition, leading to genomic instability and ultimately, apoptotic cell death.[1][3] This selective killing of BRCA-mutant cells by PARP inhibitors is the essence of their synthetic lethal interaction.
Signaling Pathway
The diagram below illustrates the principle of synthetic lethality between PARP1 inhibition and BRCA deficiency. In normal cells, both single-strand and double-strand DNA breaks are effectively repaired. However, in BRCA-mutant cells, the inhibition of PARP1 leads to an accumulation of DSBs that cannot be repaired, resulting in cell death.
References
- 1. youtube.com [youtube.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Application and research progress of synthetic lethality in the development of anticancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 5. cancerdata.ucd.ie [cancerdata.ucd.ie]
- 6. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRCA1 and BRCA2 — Knowledge Hub [genomicseducation.hee.nhs.uk]
Application Notes and Protocols for Parp1-IN-29 in DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-29 is a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the cellular response to DNA damage. With an IC50 value of 6.3 nM, this compound serves as a valuable tool for investigating the intricate mechanisms of DNA repair and for the development of novel anticancer therapeutics.[1] PARP1 plays a critical role in multiple DNA repair pathways, including single-strand break repair (SSBR), base excision repair (BER), and alternative non-homologous end joining (NHEJ).[2][3][4][5][6] Its inhibition leads to the accumulation of unrepaired single-strand breaks, which can be converted into cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism forms the basis of synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[4][7]
These application notes provide detailed protocols for utilizing this compound to study its effects on PARP1 enzymatic activity, DNA damage induction, and the cellular DNA damage response.
Data Presentation
The following tables summarize representative quantitative data for this compound based on its known potency. This data is illustrative and may vary depending on the specific experimental conditions and cell lines used.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Representative Value |
| PARP1 Enzymatic Assay | IC50 | 6.3 nM |
| Cellular PARylation | IC50 | ~20-50 nM |
Table 2: Cellular Effects of this compound in DNA Repair Studies
| Assay Type | Cell Line (example) | Treatment Condition (example) | Measured Parameter | Representative Result |
| Comet Assay (Alkaline) | HeLa | 100 µM H₂O₂ for 10 min, followed by 1 µM this compound for 2h | % Tail DNA | Significant increase compared to H₂O₂ alone |
| γH2AX Foci Formation | MCF-7 | 10 Gy Ionizing Radiation, 4h recovery with 500 nM this compound | Average Foci per Nucleus | Significant increase compared to radiation alone |
| RAD51 Foci Formation | U2OS (HR-proficient) | 1 µM Mitomycin C for 24h with 500 nM this compound | % of Cells with >5 Foci | No significant change or slight increase |
| Cell Viability (BRCA1-deficient) | MDA-MB-436 | 72h continuous exposure to this compound | IC50 | Low nanomolar range (e.g., 10-100 nM) |
| Cell Viability (BRCA-proficient) | MCF-7 | 72h continuous exposure to this compound | IC50 | Micromolar range (e.g., >10 µM) |
Signaling Pathways and Experimental Workflows
dot
Caption: PARP1 signaling pathway in Single-Strand Break Repair (SSBR).
dot
Caption: Experimental workflow for the alkaline Comet assay.
dot
Caption: The principle of synthetic lethality with PARP inhibitors.
Experimental Protocols
In Vitro PARP1 Enzymatic Assay
Objective: To determine the IC50 of this compound on PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
NAD+ (substrate for PARP1)
-
Biotinylated NAD+ (for detection)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
This compound
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Plate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, activated DNA, and histones.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Add recombinant PARP1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib at a high concentration).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated PAR chains.
-
Wash the plate to remove unbound components.
-
Add the anti-PAR antibody and incubate for 1 hour.
-
Wash the plate and add the detection substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the signal against the log concentration of this compound and calculate the IC50 value.
Alkaline Comet Assay for Single-Strand Break Repair
Objective: To assess the effect of this compound on the repair of single-strand breaks.
Materials:
-
Cell line of interest
-
DNA damaging agent (e.g., H₂O₂, MMS)
-
This compound
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Protocol:
-
Seed cells on a 6-well plate and allow them to attach overnight.
-
Treat cells with a DNA damaging agent for a short period (e.g., 100 µM H₂O₂ for 10 minutes on ice).
-
Wash the cells with PBS and add fresh media containing either this compound at the desired concentration or vehicle control.
-
Allow the cells to repair the DNA damage for various time points (e.g., 0, 30, 60, 120 minutes).
-
Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1x10⁵ cells/mL.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank with alkaline electrophoresis buffer and allow the DNA to unwind.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the slides using a fluorescence microscope and capture images of the "comets".
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.
Immunofluorescence for DNA Damage Response Foci (γH2AX and RAD51)
Objective: To visualize and quantify the formation of DNA damage response foci (γH2AX for DSBs, RAD51 for HR) following treatment with this compound.
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., ionizing radiation, Mitomycin C)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with a DNA damaging agent.
-
Add this compound or vehicle control and incubate for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound, particularly in HR-deficient versus HR-proficient cells.
Materials:
-
HR-proficient and HR-deficient cell lines
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Prepare a serial dilution of this compound in culture media.
-
Add the diluted inhibitor to the cells and incubate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of viable cells against the log concentration of this compound.
-
Calculate the IC50 value for each cell line.
Conclusion
This compound is a potent and valuable research tool for elucidating the role of PARP1 in DNA repair and for exploring its therapeutic potential. The protocols outlined above provide a framework for characterizing the in vitro and cellular effects of this inhibitor. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp1-IN-29: A Chemical Probe for PARP-1 Expression Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a key role in DNA repair, chromatin remodeling, and transcriptional regulation.[1][2][3] Its significant involvement in cancer cell survival, particularly in tumors with deficiencies in other DNA repair pathways such as those with BRCA1/2 mutations, has made it a prime target for cancer therapy.[1] Parp1-IN-29 is a potent and orally active inhibitor of PARP-1, demonstrating an IC50 value of 6.3 nM.[4] A key application of this molecule is in the non-invasive mapping of PARP-1 expression levels in vivo through Positron Emission Tomography (PET) imaging when labeled with the radioisotope [18F].[4] This allows for the visualization and quantification of PARP-1 in tumors, providing a valuable tool for patient stratification, pharmacodynamic assessment of PARP-inhibitor therapies, and fundamental research into the role of PARP-1 in various disease states.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in mapping PARP-1 expression.
Quantitative Data for this compound
A summary of the key quantitative parameters for this compound is provided below. This data is essential for designing and interpreting experiments utilizing this chemical probe.
| Parameter | Value | Reference |
| Target | PARP-1 | [4] |
| IC50 | 6.3 nM | [4] |
| Binding Affinity (Kd) | Data not available in the provided search results | |
| Selectivity Profile | Data not available in the provided search results | |
| Application | In vivo PARP-1 PET Imaging ([18F] labeled) | [4] |
Note: While the IC50 value is available, further details on the binding affinity (Kd) and a comprehensive selectivity profile against other PARP family members were not found in the provided search results. Researchers should exercise due diligence in characterizing its selectivity for their specific application.
Signaling Pathways and Mechanisms
This compound exerts its effects by inhibiting the catalytic activity of PARP-1. Understanding the signaling pathways in which PARP-1 is a key player is crucial for interpreting experimental results.
PARP-1 in DNA Damage Response
PARP-1 is one of the first responders to DNA single-strand breaks (SSBs).[2] Upon binding to damaged DNA, PARP-1 undergoes a conformational change and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[1][3] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[1] Inhibition of PARP-1 by this compound prevents this recruitment and stalls the repair of SSBs. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted to double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality.
Figure 1. Simplified signaling pathway of PARP-1 in DNA damage response and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in common experimental applications for PARP-1 expression mapping. Optimization may be required for specific cell lines or experimental conditions.
Protocol 1: In Vivo PARP-1 PET Imaging with [18F]this compound
This protocol outlines the general procedure for PET imaging in a xenograft mouse model to map PARP-1 expression.
Workflow Diagram:
Figure 2. Experimental workflow for in vivo PET imaging with [18F]this compound.
Materials:
-
[18F]this compound (synthesized according to published methods)
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
Anesthetic (e.g., isoflurane)
-
PET/CT scanner
-
Saline for injection
-
Dose calibrator
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., 2% isoflurane).
-
Radiotracer Administration: Administer a defined dose of [18F]this compound (e.g., 3.7-7.4 MBq or 100-200 µCi) via intravenous injection (e.g., tail vein) in a suitable volume (e.g., 100-200 µL) of sterile saline.
-
Uptake Period: Allow the radiotracer to distribute and accumulate in the tissues for a specific period (e.g., 60-120 minutes). The optimal uptake time should be determined empirically.
-
PET/CT Imaging: Position the anesthetized animal in the PET/CT scanner. Acquire static or dynamic PET images, followed by a CT scan for anatomical co-registration and attenuation correction.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and other relevant tissues (e.g., muscle, liver) to quantify the radioactivity concentration. Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
Protocol 2: Western Blotting for PARP-1 Target Engagement
This protocol can be adapted to assess the ability of this compound to engage with its target, PARP-1, in a cellular context. This can be indirectly measured by observing the inhibition of PARP-1 auto-PARylation.
Materials:
-
Cultured cells of interest
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PARP-1, anti-PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for a specified time (e.g., 1-2 hours).
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes) to stimulate PARP-1 activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C. This will detect the auto-PARylation of PARP-1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an anti-PARP-1 antibody to confirm equal loading of the PARP-1 protein.
-
Expected Results: A dose-dependent decrease in the PAR signal (indicating reduced PARP-1 auto-PARylation) in cells treated with this compound would demonstrate target engagement.
Protocol 3: Immunofluorescence for Cellular PARP-1 Localization
This protocol can be used to visualize the subcellular localization of PARP-1 and can be adapted to study the effects of this compound on PARP-1 dynamics.
Materials:
-
Cultured cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-PARP-1
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips. Treat with this compound at the desired concentration and for the desired time, if investigating the effect of the inhibitor on PARP-1 localization.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-PARP-1 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Expected Results: PARP-1 is predominantly localized in the nucleus. This method can be used to confirm the presence of PARP-1 in the cell type of interest before proceeding with functional assays or in vivo imaging.
Conclusion
This compound is a valuable chemical tool for the investigation of PARP-1 expression and function. Its potency and suitability for radiolabeling make it particularly useful for non-invasive in vivo mapping of PARP-1 expression using PET imaging. The provided protocols offer a foundation for researchers to utilize this compound in their studies. As with any chemical probe, careful experimental design and optimization are crucial for obtaining reliable and interpretable results. Further characterization of the binding affinity and selectivity of this compound will enhance its utility as a specific probe for PARP-1.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Quantitative Analysis of PARP-1 with PET Imaging
Disclaimer: The specific PET tracer "Parp1-IN-29" was not found in publicly available scientific literature. Therefore, this document provides a detailed application note and protocol using a well-characterized PARP-1 PET imaging agent, [18F]FluorThanatrace ([18F]FTT), as a representative example. The principles and methods described herein are generally applicable to other PARP-1 targeted PET tracers but may require optimization for a specific agent.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[1][2] Its overexpression in various cancers has made it a compelling target for cancer therapy.[3][4] PARP inhibitors (PARPis) have shown significant clinical efficacy, especially in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6] However, patient response to PARPi therapy can be variable, and resistance can develop.[1]
Non-invasive, quantitative imaging of PARP-1 expression in tumors can provide valuable information for patient stratification, assessment of drug-target engagement, and monitoring of therapeutic response.[7][8] Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the in vivo quantification of biological processes.[3] Several PET radiotracers targeting PARP-1 have been developed and evaluated preclinically and clinically, demonstrating the feasibility of this approach.[3][9][10]
This document provides a comprehensive overview of the application of PARP-1 PET imaging for the quantitative analysis of PARP-1 expression, with a focus on the use of [18F]FTT as an exemplary imaging agent.
Quantitative Data Presentation
The following tables summarize quantitative data for various PARP-1 PET tracers from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Cellular Uptake of PARP-1 PET Tracers
| Tracer | Cell Line | PARP-1 Expression | IC50 (nM) | Cellular Uptake (% applied dose/mg protein or equivalent) | Reference |
| [18F]12 | MDA-MB-436 | High | 6.3 ± 1.3 | Not specified | [9] |
| [18F]PARPi-FL | U87 MG | High | Not specified | High in tumor tissue | [10] |
| I2-PARPi | U251 MG | High | 9 ± 2 | Not specified | [11] |
Table 2: In Vivo Tumor Uptake and Biodistribution of PARP-1 PET Tracers in Preclinical Models
| Tracer | Tumor Model | Tumor Uptake (%ID/g) | Time Point (post-injection) | Blocking Agent | Reference |
| [18F]12 | MDA-MB-436 | Increased uptake (not quantified) | Not specified | Olaparib, 12 | [9] |
| [18F]PARPi-FL | U87 MG Xenograft | High (not quantified) | Not specified | Not specified | [10] |
| [131I]-I2-PARPi | U251 MG Xenograft | 0.43 ± 0.06 | Not specified | Not specified | [11] |
Table 3: Clinical Quantitative Data for [18F]FTT PET in Cancer Patients
| Cancer Type | Number of Patients | SUVmax Range | Correlation | Reference |
| Advanced Prostate Cancer | 9 | 2.3 - 15.4 | Higher SUVmax in patients with HRR mutations (p=0.0379) | [12] |
| Ovarian Cancer | Not specified | ~2 - 12 | Positive correlation with PARP-1 immunofluorescence (r² = 0.60) | [7] |
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Repair and Inhibition
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for Quantitative PARP-1 PET Imaging
Caption: Experimental workflow for quantitative PARP-1 PET imaging analysis.
Logical Relationship for Clinical Application of PARP-1 PET
Caption: Logical relationship for PARP-1 PET in patient stratification.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [18F]FTT
This protocol is a generalized procedure for the automated synthesis of [18F]FTT and should be adapted to the specific automated synthesis module available.
Materials:
-
Precursor (e.g., the corresponding nitro-precursor for [18F]FTT)
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Water for injection
-
Sterile filters (0.22 µm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
[18F]Fluoride production and trapping: Produce [18F]fluoride via a cyclotron and trap it on an anion exchange cartridge.
-
Elution: Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of K2.2.2 and K2CO3 in acetonitrile/water.
-
Azeotropic drying: Dry the [18F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling reaction: Add the precursor dissolved in anhydrous DMF to the dried [18F]fluoride and heat the reaction mixture (e.g., 120-150°C for 10-15 minutes).
-
Purification:
-
Dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product.
-
Elute the crude product from the C18 cartridge with ethanol.
-
Inject the eluted product onto a semi-preparative HPLC column for purification.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [18F]FTT.
-
Remove the organic solvent by rotary evaporation or by passing the solution through a C18 SPE cartridge, eluting with ethanol, and then adding saline.
-
Formulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.
-
-
Quality Control: Perform quality control tests for radiochemical purity, chemical purity, specific activity, pH, and sterility.
Protocol 2: In Vitro Cell Uptake Assay
Materials:
-
Cancer cell lines with varying PARP-1 expression (e.g., high and low expressing lines).
-
Cell culture medium and supplements.
-
[18F]FTT
-
PARP inhibitor (e.g., olaparib) for blocking experiments.
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (B78521) (NaOH, 0.1 N)
-
Gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell culture: Plate cells in 12-well or 24-well plates and allow them to adhere and grow to 70-80% confluency.
-
Blocking experiment (optional): For blocking studies, pre-incubate a subset of wells with a high concentration of a non-radiolabeled PARP inhibitor (e.g., 10 µM olaparib) for 30-60 minutes at 37°C.
-
Radiotracer incubation: Add [18F]FTT (e.g., 0.1-0.5 µCi/well) to each well and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Washing: At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Cell lysis: Lyse the cells by adding 0.1 N NaOH to each well and incubating for 10-15 minutes.
-
Quantification:
-
Collect the cell lysate and measure the radioactivity using a gamma counter.
-
Use a small aliquot of the lysate to determine the protein concentration using a protein assay kit.
-
-
Data analysis: Express the cell uptake as a percentage of the applied dose per milligram of protein (%AD/mg protein). Compare the uptake in high vs. low PARP-1 expressing cells and in blocked vs. unblocked conditions.
Protocol 3: In Vivo PET/CT Imaging in Tumor-Bearing Mice
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft implantation
-
[18F]FTT
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Saline for injection
Procedure:
-
Tumor xenograft model: Inoculate tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Animal preparation: Anesthetize the mice using isoflurane.
-
Radiotracer injection: Inject a bolus of [18F]FTT (e.g., 100-200 µCi) intravenously via the tail vein.
-
PET/CT imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic or static PET scan at a predetermined time point post-injection (e.g., 60 minutes).
-
-
Image reconstruction and analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest on the co-registered images.
-
Calculate the standardized uptake value (SUV) for each ROI. The SUVmax (maximum SUV within the ROI) is a commonly used quantitative metric.
-
-
Blocking study (optional): To demonstrate specificity, a separate cohort of mice can be co-injected with a blocking dose of a non-radiolabeled PARP inhibitor along with [18F]FTT.
Protocol 4: Ex Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice injected with [18F]FTT
-
Dissection tools
-
Gamma counter
-
Analytical balance
Procedure:
-
Euthanasia: At a specific time point after [18F]FTT injection (e.g., 60 or 120 minutes), euthanize the mice.
-
Tissue collection: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).
-
Weighing and counting:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, count an aliquot of the injected dose as a standard.
-
-
Data analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This provides a detailed quantitative assessment of the radiotracer's distribution throughout the body.
-
Conclusion
The quantitative analysis of PARP-1 expression using PET imaging is a promising tool in the era of personalized medicine.[8] PET tracers like [18F]FTT have demonstrated the ability to non-invasively quantify PARP-1 levels in tumors, which can aid in the selection of patients most likely to benefit from PARP inhibitor therapy and in monitoring the treatment response.[7][12] The protocols and data presented here provide a framework for researchers and clinicians to utilize this technology for advancing cancer research and patient care. Further development and validation of PARP-1 targeted PET tracers will continue to enhance our ability to combat cancers that rely on the PARP-1 pathway for survival.
References
- 1. Novel clinical potential of poly (ADP‑ribose) polymerase inhibitors in triple‑negative breast cancer: Mechanistic insights and clinical applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of endogenous PARP1 and PARP2 during DNA damage revealed by live-cell single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly (ADP-ribose) polymerases as PET imaging targets for central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy of a PARP-1 Targeted Auger-Emitting Radionuclide in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-Modality Optical/PET Imaging of PARP1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioiodinated PARP1 tracers for glioblastoma imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols: Parp1-IN-29 for Monitoring PARP Inhibitor Therapy Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA single-strand breaks. Its inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Parp1-IN-29 is a potent, orally active PARP1 inhibitor with a half-maximal inhibitory concentration (IC50) of 6.3 nM. When radiolabeled with fluorine-18 (B77423) ([18F]this compound), it serves as a valuable positron emission tomography (PET) imaging agent for the non-invasive in vivo assessment of PARP1 expression and activity. This allows for the monitoring of tumor response to PARP inhibitor therapies and can aid in patient stratification.
These application notes provide detailed protocols for the use of this compound and its radiolabeled counterpart in preclinical research to monitor the efficacy of PARP inhibitor-based cancer therapies.
Data Presentation
The following tables summarize key quantitative data related to the use of PARP1 inhibitors and associated imaging agents for monitoring therapy response.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 6.3 nM | N/A | [1] |
Table 2: Quantitative PET Imaging Data with 18F-labeled PARP1 Tracers
| Tracer | Tumor Model | Baseline Tumor Uptake (%ID/g) | Post-Therapy Tumor Uptake (%ID/g) | Fold Change | Therapy | Reference |
| [18F]olaparib | PSN-1 xenografts | 3.2 ± 0.36 | 5.44 ± 0.49 | 1.7 | External Beam Radiation (10 Gy) | [2] |
| [18F]-PARPZ | 22Rv1-Luc xenografts | N/A | Increased uptake observed | N/A | [225Ac]-PSMA-617 | [3][4] |
| [18F]-FTT | Breast Cancer Xenografts | Variable | N/A | N/A | N/A | [1] |
%ID/g = percentage of injected dose per gram of tissue
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Damage Response and Apoptosis
Caption: PARP1 signaling in DNA damage and PARP inhibitor-induced apoptosis.
Experimental Workflow for [18F]this compound PET Imaging
Caption: Workflow for monitoring therapy response with [18F]this compound PET.
Experimental Protocols
Protocol 1: In Vivo PET Imaging with [18F]this compound to Monitor Therapy Response
Objective: To quantitatively assess the in vivo efficacy of a PARP inhibitor therapy by measuring changes in [18F]this compound uptake in tumors.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mice)
-
[18F]this compound (radiosynthesis as per established methods)
-
PARP inhibitor therapeutic agent
-
MicroPET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Saline solution
-
Animal handling and monitoring equipment
Procedure:
-
Animal Model Preparation:
-
Establish subcutaneous tumors in immunocompromised mice by injecting a relevant cancer cell line.
-
Monitor tumor growth until tumors reach a suitable size for imaging (e.g., 100-200 mm³).
-
-
Baseline PET/CT Scan:
-
Anesthetize the tumor-bearing mouse.
-
Administer a bolus injection of [18F]this compound (e.g., 3.7-7.4 MBq) via the tail vein.
-
Perform a dynamic or static PET scan for a specified duration (e.g., 60 minutes).
-
Acquire a CT scan for anatomical co-registration.
-
-
Therapy Administration:
-
Following the baseline scan, administer the PARP inhibitor therapy according to the desired treatment regimen (e.g., daily oral gavage).
-
-
Follow-up PET/CT Scan:
-
At a predetermined time point after the initiation of therapy (e.g., 3, 7, or 14 days), perform a follow-up [18F]this compound PET/CT scan using the same procedure as the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle) on the co-registered images.
-
Calculate the standardized uptake value (SUV) and the percentage of injected dose per gram of tissue (%ID/g) for the tumor at both baseline and follow-up time points.
-
-
Data Interpretation:
-
A significant decrease in [18F]this compound tumor uptake from baseline to the follow-up scan indicates successful target engagement by the therapeutic PARP inhibitor.
-
Correlate the changes in tracer uptake with changes in tumor volume and other relevant biomarkers.
-
Protocol 2: Western Blot Analysis of PARP1 Cleavage
Objective: To detect apoptosis induced by this compound treatment by monitoring the cleavage of PARP1.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Apoptosis-inducing agent (positive control, e.g., etoposide)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PARP1 (detects full-length and cleaved forms), anti-cleaved PARP1 (specific for the 89 kDa fragment), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24 or 48 hours).
-
Include a vehicle control (DMSO) and a positive control for apoptosis.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Identify the full-length PARP1 band (~116 kDa) and the cleaved PARP1 band (~89 kDa).
-
An increase in the intensity of the cleaved PARP1 band in treated samples compared to the control indicates apoptosis.
-
Quantify band intensities and normalize to the loading control. Calculate the ratio of cleaved PARP1 to full-length PARP1.
-
Protocol 3: Fluorescence Polarization (FP) Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for PARP1 in a competitive binding format.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., a fluorescent analog of a known PARP inhibitor)
-
This compound
-
Assay buffer
-
Black, low-volume 384-well or 96-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of PARP1 enzyme and the fluorescent probe in assay buffer.
-
-
Assay Protocol:
-
Add the PARP1 enzyme and fluorescent probe mixture to the wells of the assay plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorescent probe.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe for PARP1.
-
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. [18F]FluorThanatrace uptake as a marker of PARP1 expression and activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of PARP Expression Using 18F-Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]-Labeled PARP-1 PET imaging of PSMA targeted alpha particle radiotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining Parp1-IN-29 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs).[1][2][3] Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal DNA double-strand breaks (DSBs).[4][5][6] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[7][8][9][10]
Parp1-IN-29 is a potent and orally active inhibitor of PARP1 with an IC50 of 6.3 nM.[11] The combination of this compound with conventional DNA-damaging chemotherapeutic agents represents a promising strategy to enhance anti-tumor efficacy.[12][13][14] Chemotherapy induces DNA lesions that are normally repaired by PARP1-mediated pathways. By inhibiting PARP1 with this compound, the repair of chemotherapy-induced DNA damage is prevented, leading to a synergistic increase in cancer cell death.[15][16][17]
These application notes provide detailed protocols for evaluating the synergistic effects of this compound in combination with chemotherapy in both in vitro and in vivo models.
Signaling Pathway of PARP1 Inhibition and Chemotherapy Synergy
The synergistic effect of combining PARP1 inhibitors with DNA-damaging chemotherapy is based on the principle of inducing an overwhelming amount of DNA damage that the cancer cell cannot repair.
Caption: Mechanism of synergy between chemotherapy and this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the combination of this compound with a standard chemotherapeutic agent (e.g., Temozolomide) in a BRCA-deficient cancer cell line. This data is for illustrative purposes and will need to be determined experimentally.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| MDA-MB-436 (BRCA1 mutant) | This compound | 8 | - |
| Temozolomide | 5000 | - | |
| This compound + Temozolomide | 2 (this compound) / 1000 (TMZ) | 0.4 (Synergistic) | |
| MCF-7 (BRCA proficient) | This compound | 50 | - |
| Temozolomide | 4500 | - | |
| This compound + Temozolomide | 40 (this compound) / 3000 (TMZ) | 0.9 (Additive) |
Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound and chemotherapy on cell proliferation and viability.
Caption: Workflow for the in vitro cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound in DMSO. Further dilute in cell culture medium to final concentrations. Prepare the chemotherapeutic agent as per the manufacturer's instructions.
-
Treatment: Treat cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Assay:
-
For MTT assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to the wells, mix, and read the luminescence.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent alone. For the combination, determine the Combination Index (CI) using software like CompuSyn to assess synergy.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
3. DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks.
Methodology:
-
Cell Treatment: Grow cells on coverslips in a 24-well plate and treat with the drugs for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against phosphorylated histone H2AX (γH2AX). Subsequently, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DSBs.
In Vivo Xenograft Study Protocol
This protocol outlines a study to evaluate the efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MDA-MB-436) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four groups:
-
Vehicle control
-
This compound alone (e.g., 50 mg/kg, oral gavage, daily)[18]
-
Chemotherapy alone (e.g., Temozolomide, 50 mg/kg, intraperitoneal injection, 5 days on/2 days off)
-
This compound in combination with chemotherapy
-
-
Treatment and Monitoring: Administer the treatments as scheduled. Measure tumor volume and body weight twice weekly.
-
Endpoint: The study endpoint can be a predetermined tumor volume, a specific time point, or when signs of toxicity are observed.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3) by immunohistochemistry or western blot.
Practical Considerations
-
Solubility of this compound: For in vitro studies, this compound should be dissolved in DMSO to prepare a concentrated stock solution.[19] For in vivo studies, a formulation with solvents such as DMSO, PEG300, and Tween-80 may be required to ensure solubility and bioavailability.[19] It is crucial to perform solubility and stability tests for the chosen formulation.
-
Off-Target Effects: While this compound is a potent PARP1 inhibitor, potential off-target effects should be considered.[20] It is advisable to include control experiments, such as using PARP1 knockout cell lines or comparing the effects with other known PARP inhibitors, to confirm that the observed synergistic effects are indeed due to PARP1 inhibition.[21][22]
-
Toxicity: Combining PARP inhibitors with chemotherapy can increase toxicity, particularly myelosuppression.[23][24][25] Careful monitoring of animal health, including body weight and complete blood counts, is essential during in vivo studies. Dose optimization may be necessary to find a therapeutic window that maximizes efficacy while minimizing toxicity.
References
- 1. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 7. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted Role of PARP1 in Maintaining Genome Stability Through Its Binding to Alternative DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 15. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. onclive.com [onclive.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. A New Opportunity for “Old” Molecules: Targeting PARP1 Activity through a Non-Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Study protocols of three parallel phase 1 trials combining radical radiotherapy with the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Poly(ADP-Ribose) Polymerase (PARP) inhibitor development: Promising strategies to move beyond approved indications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PARP1 inhibitors, with a focus on the conceptual application to novel inhibitors like Parp1-IN-29, for the real-time visualization and quantification of PARP1 dynamics in living cells. This document is intended to enable researchers to investigate the cellular response to DNA damage and to elucidate the mechanism of action of PARP1 inhibitors in the context of drug discovery and development.
Introduction to PARP1 and Live-Cell Imaging
Poly(ADP-ribose) polymerase 1 (PARP1) is a key nuclear enzyme that plays a critical role in the DNA damage response (DDR).[1][2] Upon detecting DNA single-strand breaks (SSBs), PARP1 becomes activated and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage.[1][2]
PARP inhibitors are a class of anti-cancer agents that function through two primary mechanisms: catalytic inhibition and "trapping" of PARP1 on chromatin.[1] Catalytic inhibition prevents the synthesis of PAR, thereby impairing DNA repair. The trapping mechanism, which is considered a major contributor to the cytotoxicity of many PARP inhibitors, involves the stabilization of the PARP1-DNA complex.[1] These trapped complexes can obstruct DNA replication and transcription, leading to the formation of cytotoxic DNA double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1]
Live-cell imaging is a powerful technique to study the dynamic processes of PARP1 recruitment to DNA damage, its enzymatic activity, and the trapping effect of inhibitors in real-time. By fluorescently tagging PARP1, researchers can directly visualize and quantify its localization and retention at sites of DNA damage induced by methods such as laser micro-irradiation.
Quantitative Data Summary
While specific quantitative live-cell imaging data for the novel inhibitor this compound is not yet publicly available, the following tables provide a comparative summary of well-characterized clinical PARP inhibitors. This data serves as a benchmark for evaluating the potency and trapping efficiency of new chemical entities like this compound.
Table 1: Comparative Potency of Clinical PARP1 Inhibitors
| PARP Inhibitor | PARP1 Catalytic IC50 (nM) | Relative PARP1 Trapping Potency |
| Olaparib | 1.2 | +++ |
| Veliparib | 10.5 | + |
| Niraparib | 50.5 | ++++ |
| Talazoparib | 0.57 | +++++ |
Data compiled from various sources. The trapping potency is a qualitative representation based on published literature.
Table 2: Key Kinetic Parameters of PARP1 Dynamics at DNA Damage Sites (Representative Values)
| Condition | PARP1 Recruitment Half-Time (t½, seconds) | PARP1 Dissociation Half-Time (t½, seconds) |
| Vehicle Control (DMSO) | ~5 | ~60 |
| Potent PARP1 Trapper (e.g., Talazoparib) | ~5 | >600 |
| Weak PARP1 Trapper (e.g., Veliparib) | ~5 | ~120 |
These are representative values and can vary depending on the cell line, experimental conditions, and the specific PARP inhibitor used.
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Damage Response
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism by which PARP inhibitors induce PARP1 trapping.
Caption: PARP1 signaling in DNA damage response and inhibitor-induced trapping.
Experimental Workflow for Live-Cell Imaging of PARP1 Trapping
This diagram outlines the key steps for a live-cell imaging experiment to assess the effect of a PARP1 inhibitor on PARP1 dynamics.
Caption: Workflow for live-cell imaging of PARP1 trapping.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of a novel PARP1 inhibitor, such as this compound, on PARP1 dynamics at sites of DNA damage using live-cell imaging.
Protocol 1: Live-Cell Imaging of PARP1 Trapping Using Laser Micro-irradiation
This protocol details the methodology for visualizing and quantifying the trapping of fluorescently tagged PARP1 at sites of laser-induced DNA damage in live cells.[1]
Materials and Reagents:
-
Cell Line: U2OS (human bone osteosarcoma) cell line is recommended due to its flat morphology, which is ideal for imaging. Other cell lines can also be used.[1]
-
PARP1 Expression Plasmid: A plasmid encoding human PARP1 fused to a fluorescent protein (e.g., eGFP-PARP1, mCherry-PARP1).[1]
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 3000).[1]
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Glass-Bottom Imaging Dishes: 35 mm dishes with a central glass coverslip.
-
PARP1 Inhibitor Stock Solution: this compound dissolved in DMSO (e.g., 10 mM).
-
Vehicle Control: DMSO.
-
Live-Cell Imaging Buffer: Phenol red-free DMEM.
-
Confocal Microscope: Equipped with a 355 nm or 405 nm laser for micro-irradiation and a live-cell imaging chamber to maintain temperature (37°C), humidity, and CO2 (5%).[1]
Procedure:
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed U2OS cells onto 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
On the day of transfection, transfect the cells with the GFP-PARP1 plasmid according to the manufacturer's protocol for the chosen transfection reagent.[1]
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fluorescently tagged PARP1.[1]
-
-
Inhibitor Treatment:
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed live-cell imaging buffer containing the desired concentration of this compound. To determine the optimal concentration, a dose-response curve (e.g., 1 nM to 10 µM) is recommended.[1]
-
Include a vehicle control (DMSO) for comparison.[1]
-
Incubate the cells with the compound for a predetermined amount of time (e.g., 1-4 hours) before imaging to allow for cellular uptake and target engagement.[1]
-
-
Live-Cell Imaging and Laser Micro-irradiation:
-
Mount the glass-bottom dish on the stage of the confocal microscope and allow it to equilibrate in the environmental chamber for at least 20 minutes.
-
Identify a cell expressing a moderate level of GFP-PARP1. Very high expression levels can lead to artifacts.[1]
-
Define a region of interest (ROI) within the nucleus for micro-irradiation.
-
Use the 355 nm or 405 nm laser to induce localized DNA damage within the ROI. The laser power and duration should be optimized to induce sufficient damage to recruit PARP1 without causing significant phototoxicity.[1]
-
-
Image Acquisition:
-
Immediately after micro-irradiation, begin acquiring time-lapse images using the 488 nm laser for GFP excitation.[1]
-
Capture images at regular intervals (e.g., every 10-30 seconds) for a total duration of 10-20 minutes to monitor the recruitment and retention of GFP-PARP1 at the site of DNA damage.[1]
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of GFP-PARP1 within the irradiated ROI and in a non-irradiated region of the same nucleus over time.
-
Correct for photobleaching by normalizing the intensity in the ROI to the intensity in the non-irradiated region.
-
Plot the normalized fluorescence intensity at the damage site over time for both the this compound treated and vehicle control cells.
-
The degree of PARP1 trapping can be quantified by comparing the area under the curve (AUC) or the half-life of GFP-PARP1 dissociation from the damage site between the treated and control groups.[1] A significant increase in the persistence of the GFP-PARP1 signal at the damage site in the presence of the inhibitor indicates efficient PARP1 trapping.[1]
-
Protocol 2: Analysis of PARP1 Foci Formation and Resolution after Chemical DNA Damage
For systems where laser micro-irradiation is not available, DNA damage can be induced chemically to assess the effect of PARP1 inhibitors on the formation and resolution of PARP1 foci throughout the nucleus.
Materials and Reagents:
-
All materials from Protocol 1.
-
DNA Damaging Agent: Methyl methanesulfonate (B1217627) (MMS) or Hydrogen Peroxide (H₂O₂).
Procedure:
-
Cell Seeding and Transfection:
-
Follow steps 1.1 to 1.3 from Protocol 1.
-
-
Inhibitor and DNA Damage Treatment:
-
Pre-incubate the cells with the desired concentration of this compound or vehicle control for 1-4 hours.
-
Add a DNA damaging agent to the medium (e.g., a final concentration of 0.5 mM MMS for 30 minutes or 1 mM H₂O₂ for 10 minutes).
-
Wash the cells three times with fresh, pre-warmed medium containing this compound or vehicle to remove the damaging agent.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the live-cell imaging microscope.
-
Acquire images of multiple cells over time (e.g., every 5-10 minutes for 1-2 hours) to observe the formation and resolution of PARP1 foci.
-
-
Data Analysis:
-
Using image analysis software, identify and count the number of GFP-PARP1 foci per nucleus at each time point.
-
The intensity and size of the foci can also be quantified.
-
Plot the average number of foci per nucleus over time for both the inhibitor-treated and vehicle control groups. A delayed resolution of foci in the presence of the inhibitor is indicative of PARP1 trapping.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak PARP1 recruitment | Insufficient DNA damage | Increase laser power/duration or concentration of chemical damaging agent. |
| Low expression of tagged PARP1 | Use a cell line with higher expression or a more sensitive detector. | |
| High phototoxicity/photobleaching | Excessive laser power for imaging | Reduce the laser power for excitation, decrease the frequency of image acquisition, or use a more photostable fluorescent protein. |
| High variability between cells | Cell cycle-dependent differences in DNA repair | Synchronize the cell population or analyze a large number of cells and gate the data based on cell cycle markers if possible. |
| Inconsistent inhibitor effect | Incomplete cellular uptake or target engagement | Increase the pre-incubation time with the inhibitor. Verify the inhibitor's stability in the medium. |
References
Application Notes and Protocols for Parp1-IN-29 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Parp1-IN-29, a potent PARP-1 inhibitor, in high-throughput screening (HTS) assays. The information is intended to assist researchers in the design and execution of robust screening campaigns to identify and characterize novel PARP-1 inhibitors.
Introduction to this compound
This compound is an orally active and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP-1's catalytic activity leads to the accumulation of unrepaired SSBs, which can be converted to cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to synthetic lethality and cell death. This compound has demonstrated a half-maximal inhibitory concentration (IC₅₀) of 6.3 nM for PARP-1.[1] Its potency makes it a valuable tool for studying PARP-1 function and for the discovery of new anticancer agents.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This information is crucial for designing effective HTS assays and for comparing the potency of other potential inhibitors.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | PARP-1 | Enzymatic Assay | 6.3 | [1] |
Signaling Pathway and Mechanism of Action
PARP-1 is a critical sensor of DNA damage. Upon binding to a DNA single-strand break, PARP-1 becomes catalytically activated and synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors like this compound act by competing with the NAD+ substrate for the catalytic domain of PARP-1, thereby preventing PAR chain formation and trapping PARP-1 on the DNA. This trapped PARP-1-DNA complex is a physical obstacle to DNA replication, leading to stalled replication forks and the formation of double-strand breaks.
Experimental Protocols for High-Throughput Screening
The following are generalized protocols for common HTS assays to screen for PARP-1 inhibitors. These can be adapted for use with this compound.
PARP-1 Enzymatic Activity Assay (Fluorometric)
This assay measures the consumption of NAD+ during the PARP-1 catalyzed PARylation reaction. A decrease in NAD+ levels, detected by a fluorescent probe, indicates PARP-1 activity.
Materials:
-
Recombinant Human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
β-NAD+
-
This compound (as a control inhibitor) and test compounds
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
NAD+ detection reagent (e.g., a cycling enzyme mixture that converts NAD+ to a fluorescent product)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the assay plate.
-
Reagent Preparation:
-
Prepare a working solution of PARP-1 enzyme in PARP assay buffer.
-
Prepare a working solution of activated DNA in PARP assay buffer.
-
Prepare a working solution of β-NAD+ in PARP assay buffer.
-
-
Assay Plate Setup:
-
Blank wells: Assay buffer only.
-
Negative Control (100% activity): PARP-1, activated DNA, β-NAD+, and DMSO.
-
Positive Control (0% activity): PARP-1, activated DNA, and DMSO (no β-NAD+), or a high concentration of this compound.
-
Test wells: PARP-1, activated DNA, β-NAD+, and test compounds.
-
-
Assay Procedure:
-
Add PARP assay buffer to all wells.
-
Add the PARP-1 enzyme and activated DNA mixture to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the β-NAD+ solution to all wells except the positive control wells without NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and develop the signal by adding the NAD+ detection reagent according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each test compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
PARP-1 Trapping Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to trap PARP-1 on a fluorescently labeled DNA oligonucleotide. The binding of the larger PARP-1 enzyme to the small fluorescent DNA probe results in a high fluorescence polarization (FP) signal. A potent trapping inhibitor will stabilize this complex, even in the presence of NAD+, leading to a sustained high FP signal.
Materials:
-
Recombinant Human PARP-1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe
-
β-NAD+
-
This compound (as a control inhibitor) and test compounds
-
PARP Assay Buffer
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Protocol:
-
Compound Plating: As described in the previous protocol.
-
Reagent Preparation:
-
Prepare working solutions of PARP-1, fluorescent DNA probe, and β-NAD+ in PARP assay buffer.
-
-
Assay Plate Setup:
-
Blank wells: Assay buffer only.
-
Low FP control (No Trapping): PARP-1, DNA probe, β-NAD+, and DMSO.
-
High FP control (Maximal Trapping): PARP-1, DNA probe, and DMSO (no β-NAD+).
-
Test wells: PARP-1, DNA probe, β-NAD+, and test compounds.
-
-
Assay Procedure:
-
Add PARP assay buffer to all wells.
-
Add the diluted compounds or DMSO to the appropriate wells.
-
Add the PARP-1 enzyme to all wells except the blank.
-
Add the fluorescent DNA probe to all wells.
-
Incubate for 30 minutes at room temperature, protected from light, to allow for complex formation.
-
Initiate the reaction by adding β-NAD+ to all wells except the "High FP control" wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Data Analysis:
-
Subtract the average mP value of the blank wells from all other wells.
-
Calculate the percentage of PARP-1 trapping for each compound concentration relative to the low and high FP controls.
-
Determine the EC₅₀ value for trapping by plotting the percentage of trapping against the logarithm of the compound concentration.
-
Cell-Based PARP-1 Activity Assay (High-Content Imaging)
This assay measures PARP-1 activity in cells by immunofluorescently detecting the formation of PAR chains in response to DNA damage.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient line)
-
Complete cell culture medium
-
DNA damaging agent (e.g., H₂O₂)
-
This compound and test compounds
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
384-well, black, clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into the imaging plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a low concentration of H₂O₂ for 10-15 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing the PAR and DAPI channels.
-
Image Analysis:
-
Use image analysis software to identify nuclei based on the DAPI signal.
-
Quantify the mean fluorescence intensity of the PAR signal within each nucleus.
-
Calculate the percentage of inhibition of PAR formation for each compound concentration relative to the vehicle-treated, DNA-damaged control.
-
Determine the IC₅₀ value for cellular PARP-1 inhibition.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Parp1-IN-29 Dosage for In Vivo Experiments
Welcome to the technical support center for Parp1-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for preclinical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Currently, there is no publicly available established in vivo dosage for this compound. As a novel PARP1 inhibitor, the optimal dose will need to be determined empirically through a dose-finding study. A common starting point for a new compound is to begin with a low dose, for example, 1-10 mg/kg, and escalate from there. It is crucial to perform a thorough literature search for compounds with similar structures or mechanisms of action to inform your initial dose selection.
Q2: What is the recommended route of administration for this compound?
A2: this compound is described as an orally active PARP-1 inhibitor.[1] Therefore, oral gavage is the most likely intended route of administration. However, the optimal route can depend on the formulation and experimental goals. Alternative routes such as intraperitoneal (IP) or intravenous (IV) injection may be considered if oral bioavailability is found to be low, though this may require reformulation of the compound.
Q3: How should I prepare this compound for oral administration?
A3: The formulation for oral administration will depend on the solubility and stability of this compound. A common approach is to prepare a suspension or solution in a vehicle that is safe for animal administration. Typical vehicles include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
10% (v/v) DMSO, 40% (v/v) PEG300, 5% (v/v) Tween 80, and 45% (v/v) saline
-
Corn oil
It is essential to determine the solubility of this compound in various vehicles to ensure a homogenous and stable formulation. Always prepare fresh formulations for each experiment if the stability of the compound in the vehicle is unknown.
Q4: How frequently should I administer this compound?
A4: The dosing frequency will depend on the pharmacokinetic (PK) profile of this compound, specifically its half-life in plasma and the target tissue. Without specific PK data, a once-daily (QD) or twice-daily (BID) dosing schedule is a common starting point for many orally administered small molecule inhibitors. A pilot PK study is highly recommended to determine key parameters such as Cmax, Tmax, and half-life, which will inform a rational dosing schedule.
Q5: What are the potential signs of toxicity I should monitor for?
A5: PARP inhibitors as a class can be associated with certain toxicities. Common adverse effects observed in preclinical studies with other PARP inhibitors include hematological toxicities (anemia, neutropenia, thrombocytopenia), gastrointestinal issues (nausea, diarrhea), and fatigue.[2] Key monitoring parameters in your in vivo experiments should include:
-
Body weight: Monitor daily or every other day. A significant weight loss (e.g., >15-20%) is a common sign of toxicity.
-
Clinical signs: Observe animals daily for changes in behavior, posture, grooming, and activity levels.
-
Complete Blood Count (CBC): Collect blood samples at baseline and at the end of the study (or at interim time points) to assess for hematological toxicities.
-
Organ-specific toxicity: At the end of the study, major organs (liver, kidney, spleen, bone marrow) should be collected for histopathological analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak anti-tumor efficacy | - Insufficient dose or dosing frequency.- Poor oral bioavailability.- Inappropriate animal model (e.g., tumor model is not sensitive to PARP inhibition).- Compound instability in formulation. | - Perform a dose-escalation study to find the maximum tolerated dose (MTD).- Conduct a pilot pharmacokinetic (PK) study to assess drug exposure.- Consider an alternative route of administration (e.g., IP).- Ensure the chosen cancer cell line has a known defect in DNA damage repair (e.g., BRCA1/2 mutation) to confer sensitivity to PARP inhibitors.- Prepare fresh formulations for each administration and test for compound stability. |
| Significant animal toxicity (e.g., >20% weight loss) | - Dose is too high.- Formulation vehicle is causing toxicity.- Off-target effects of the compound. | - Reduce the dose or dosing frequency.- Include a vehicle-only control group to assess the toxicity of the formulation.- Perform a thorough literature review for known off-target effects of similar compounds.- Conduct a comprehensive toxicity study, including hematology and histopathology. |
| High variability in tumor growth inhibition between animals | - Inconsistent dosing (e.g., inaccurate gavage).- Heterogeneity of the tumor model.- Variable drug metabolism between individual animals. | - Ensure proper training and technique for animal dosing.- Increase the number of animals per group to improve statistical power.- Monitor plasma levels of the drug to assess for variability in exposure. |
| Compound precipitation in the formulation | - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation of the formulation. | - Test the solubility of this compound in a panel of different vehicles.- Use sonication or gentle heating to aid dissolution, but be mindful of compound stability.- Prepare a fresh suspension immediately before each use and ensure it is well-mixed. |
Data Presentation
Table 1: Template for In Vivo Dose Escalation Study of this compound
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Tumor Growth Inhibition (%) | Adverse Events Observed |
| Vehicle Control | 10 | 0 | ||
| 1 | 10 | |||
| 3 | 10 | |||
| 10 | 10 | |||
| 30 | 10 | |||
| 100 | 10 |
Table 2: Template for Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| Half-life (t1/2) (h) | ||
| Bioavailability (%) |
Experimental Protocols
Protocol 1: General Procedure for an In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) bearing subcutaneous xenografts of a human cancer cell line known to be sensitive to PARP inhibition (e.g., with a BRCA1/2 mutation).
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare the this compound formulation and administer it to the treatment groups at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight. The primary efficacy endpoint is typically tumor growth inhibition.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess the on-target effect of this compound. This can be done by measuring the levels of poly(ADP-ribose) (PAR) in the tumor tissue via immunohistochemistry or western blot. A decrease in PAR levels in the treated group compared to the control group would indicate target engagement.
Mandatory Visualization
Caption: PARP1 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for optimizing this compound dosage in vivo.
References
Technical Support Center: Minimizing Parp1-IN-29 Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Parp1-IN-29 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 value of 6.3 nM.[1][2] PARP1 is a key enzyme in the DNA damage response (DDR) pathway.[3] It recognizes DNA single-strand breaks (SSBs) and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[4][5] This process, known as PARylation, recruits other DNA repair factors to the site of damage.[5][6]
This compound inhibits the catalytic activity of PARP1, which leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).[3] Furthermore, PARP inhibitors can "trap" the PARP1 enzyme on the DNA at the site of damage.[7][8] These trapped PARP1-DNA complexes are themselves cytotoxic and can interfere with DNA replication and transcription, ultimately leading to cell death.[5][7] This is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[3] However, at high concentrations or with prolonged exposure, this mechanism can also induce toxicity in healthy cells.[7]
Q2: What are the common causes of unexpected toxicity with this compound in cell culture?
A2: Unexpected toxicity from this compound can stem from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the effective range can lead to off-target effects and increased cytotoxicity.
-
Prolonged Exposure: Continuous exposure to the inhibitor can lead to an accumulation of DNA damage and cellular stress, resulting in toxicity even at lower concentrations.[9]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at higher concentrations (generally above 0.5%).[9][10]
-
Compound Instability: Degradation of the compound in cell culture media over time can produce toxic byproducts. Factors like pH, temperature, and light exposure can affect stability.[11]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical inhibitors.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that maximizes PARP1 inhibition while minimizing cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC50 value (6.3 nM).[9] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[12] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to assess the effect of the vehicle.[9][10] |
| Cell line is particularly sensitive. | Some cell lines are more susceptible to PARP inhibitors. Consider using a more robust cell line if appropriate for your research question, or perform extensive optimization of concentration and exposure time. |
| Compound degradation or impurity. | Purchase inhibitors from a reputable source. Ensure proper storage of stock solutions (typically at -20°C or -80°C in aliquots) to prevent degradation from repeated freeze-thaw cycles.[9] |
Issue 2: Inconsistent results or lack of expected this compound activity.
| Possible Cause | Suggested Solution |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, confirm its activity using a cell-free PARP1 activity assay.[9] |
| Sub-optimal inhibitor concentration. | Re-evaluate your dose-response curve. Ensure that the concentrations used are appropriate to inhibit PARP1 in your specific cell line. |
| Compound instability in media. | Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures during handling.[11] |
| Cell culture conditions. | Ensure consistency in cell density, media composition, and incubation times between experiments. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Poly(ADP-ribose) polymerase 1 (PARP1) | [1][2] |
| IC50 | 6.3 nM | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
Table 2: Example Dose-Response Experiment for Cytotoxicity Assessment
| Concentration of this compound | Final DMSO Concentration | % Cell Viability (e.g., MTT Assay) |
| 0 nM (Vehicle Control) | 0.1% | 100% |
| 1 nM | 0.1% | User-defined |
| 10 nM | 0.1% | User-defined |
| 100 nM | 0.1% | User-defined |
| 1 µM | 0.1% | User-defined |
| 10 µM | 0.1% | User-defined |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an MTT Assay
This protocol provides a general framework for assessing cell viability in response to this compound treatment.
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
Inhibitor Treatment: a. Prepare a 10 mM stock solution of this compound in high-purity DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Include a "vehicle control" (medium with the same final DMSO concentration as the highest inhibitor concentration) and a "no-treatment control" (medium only).[9] d. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
MTT Assay: a. After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.[12] c. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[12] d. Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot the concentration of this compound against cell viability to generate a dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. Multifaceted Role of PARP1 in Maintaining Genome Stability Through Its Binding to Alternative DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
troubleshooting inconsistent results with Parp1-IN-29
Welcome to the technical support center for Parp1-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this potent PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and orally active inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 value of 6.3 nM.[1] PARP1 is a crucial enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3][4] Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation.[2][5] These PAR chains serve as a scaffold to recruit other DNA repair proteins.[6]
This compound exerts its effect through two primary mechanisms:
-
Catalytic Inhibition : It binds to the catalytic domain of PARP1, preventing the synthesis of PAR. This hinders the recruitment of DNA repair machinery to the site of damage.[7]
-
PARP Trapping : The inhibitor can "trap" PARP1 on the DNA at the site of the break.[7][8] These trapped PARP1-DNA complexes are cytotoxic, as they can interfere with DNA replication, leading to the formation of double-strand breaks (DSBs).[3][9]
In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the accumulation of DSBs due to PARP1 inhibition leads to cell death through a concept known as synthetic lethality.[10]
Troubleshooting Inconsistent Results
Q2: We are observing significant variability in the IC50 values for this compound in our cell viability assays. What could be the cause?
Inconsistent IC50 values are a common issue and can stem from several experimental variables. Here are some key factors to consider:
-
Cell-Based Factors:
-
Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can exhibit different sensitivities to the inhibitor.[7]
-
Cell Passage Number: Use cells from a consistent and low passage number, as high-passage cells can undergo phenotypic and genotypic changes that alter their response to drugs.[7]
-
Cell Line Integrity: Regularly verify the identity of your cell line and test for mycoplasma contamination.
-
Homologous Recombination (HR) Status: The sensitivity to PARP inhibitors is highly dependent on the HR status of the cell line.[11] Inconsistent results may arise from using cell lines with a mixed or unverified HR deficiency.
-
-
Compound Handling and Formulation:
-
Solubility: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing further dilutions in culture media.[12] Precipitation of the compound can lead to lower effective concentrations.
-
Storage: Store stock solutions at -80°C for long-term stability (up to 6 months) and at -20°C for shorter durations (up to 1 month).[12] Avoid repeated freeze-thaw cycles. If precipitate is observed after thawing, gently warm the solution to 37°C and vortex to redissolve.[12]
-
-
Experimental Protocol:
-
Incubation Time: The duration of inhibitor exposure can significantly impact the IC50 value. A typical incubation time for viability assays is 72 hours.[7] Ensure this is consistent across experiments.
-
Assay-Specific Variability: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. Use a consistent assay method.
-
| Parameter | Recommendation | Potential Impact of Inconsistency |
| Cell Seeding Density | Optimize and maintain a consistent density for each cell line. | Overly dense or sparse cultures can alter drug response.[7] |
| Cell Passage Number | Use cells below a specific passage number (e.g., <20). | High passage numbers can lead to genetic drift and altered sensitivity.[7] |
| Compound Solubility | Prepare high-concentration stock in 100% DMSO. Visually inspect for precipitation upon dilution in media. | Compound precipitation leads to a lower effective concentration and higher apparent IC50. |
| Incubation Time | Standardize the duration of drug exposure (e.g., 72 hours). | Shorter or longer times will shift the dose-response curve. |
Q3: We are not observing the expected level of cytotoxicity, even in cell lines reported to be sensitive to PARP inhibitors. What could be wrong?
Several factors can lead to a lack of expected cytotoxicity:
-
Insufficient DNA Damage: PARP1 activity is significantly increased in response to DNA damage.[7] If the basal level of DNA damage in your cell culture is low, the effect of a PARP1 inhibitor may be less pronounced. Consider co-treatment with a sub-lethal dose of a DNA-damaging agent (e.g., H₂O₂, MMS) to potentiate the effect of this compound.[7]
-
Drug Efflux: Cells can develop resistance by increasing the expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove the inhibitor from the cell, lowering its intracellular concentration.[6][11]
-
Restoration of Homologous Recombination: In BRCA-mutant cell lines, secondary mutations can sometimes restore the function of the BRCA protein, leading to the restoration of HR activity and subsequent resistance to PARP inhibitors.[13]
-
Replication Fork Stabilization: Resistance can also emerge through mechanisms that stabilize replication forks, preventing the formation of DSBs.[8]
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
Q4: We suspect off-target effects at higher concentrations of this compound. How can we confirm this?
While this compound is a potent PARP1 inhibitor, high concentrations may lead to off-target effects. Some PARP inhibitors have been shown to interact with other kinases.[14]
-
Perform a Thorough Dose-Response Analysis: Off-target effects are more likely at concentrations significantly higher than the IC50 for PARP1 inhibition.[7]
-
Use an Orthogonal Approach: To confirm that the observed phenotype is due to on-target PARP1 inhibition, use a complementary method like siRNA or shRNA-mediated knockdown of PARP1. If the phenotype is replicated, it is more likely to be an on-target effect.[7]
-
Rescue Experiment: If possible, a rescue experiment using a drug-resistant mutant of PARP1 could also help to distinguish on-target from off-target effects.
Experimental Protocols
Protocol 1: General Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 2X concentration of the final desired concentrations. Remember to include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
Viability Measurement: After incubation, measure cell viability using a preferred method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. For this assay, allow the plate to equilibrate to room temperature for 30 minutes, then add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Analysis: Measure luminescence and plot the results as a percentage of the vehicle-only control. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for PARP1 Activity (PAR-ylation Assay)
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Pre-incubate the cells with the desired concentration of this compound for 1-2 hours.
-
Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 15 minutes or 0.01% MMS for 30 minutes) to stimulate PARP1 activity.[7] Include a positive control (DNA damage agent alone) and a negative control (untreated).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against PAR (poly-ADP-ribose). Also, probe for a loading control like β-actin or GAPDH.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. A significant reduction in the PAR signal in the this compound treated lane compared to the positive control indicates effective inhibition of PARP1 catalytic activity.
Signaling Pathway and Mechanism
PARP1 Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the repair of DNA single-strand breaks and how this compound intervenes.
Caption: The role of PARP1 in DNA repair and the mechanism of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Parp1-IN-29 PET Imaging
Welcome to the technical support center for Parp1-IN-29, a potent PARP-1 inhibitor developed for PET imaging of PARP-1 expression in vivo. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent, orally active small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 value of 6.3 nM.[1] When radiolabeled with fluorine-18 (B77423) ([18F]this compound), it serves as a positron emission tomography (PET) tracer for the non-invasive in vivo imaging and quantification of PARP-1 expression in tumors and other tissues.[1] Its primary application is in oncology and imaging research to assess PARP-1 levels, which can be a predictive biomarker for response to PARP inhibitor therapies.
Q2: How does the signal from [18F]this compound correlate with PARP-1 expression?
Preclinical studies with analogous PARP-1 tracers have demonstrated a positive correlation between the PET signal (measured as Standardized Uptake Value, SUV) and PARP-1 expression levels confirmed by ex vivo methods like immunofluorescence and autoradiography.[2] For instance, a study with the similar tracer [18F]FTT in ovarian cancer patients showed a positive correlation between PET SUVs and fluorescent immunohistochemistry for PARP-1 (r² = 0.60).[2]
Q3: What are the expected tumor-to-background ratios with PARP-1 PET tracers?
Tumor-to-background ratios, often measured as tumor-to-muscle (T/M) ratios, are a key indicator of tracer performance. Preclinical studies with various PARP-1 tracers have reported a range of T/M ratios. For example, studies with a 68Ga-labelled PARP inhibitor showed T/M ratios of approximately 4.07 in a PARP-1 positive tumor model.[3] Another study using [18F]PARPi-FL in a glioblastoma model reported a tumor-to-muscle ratio of 4.0 ± 0.6 at 90 minutes post-injection.
Q4: Can [18F]this compound be used to assess target engagement of PARP inhibitors?
Yes, a key application of [18F]this compound and similar tracers is to measure the engagement of therapeutic PARP inhibitors with their target. A "blocking" study, where a therapeutic dose of an unlabeled PARP inhibitor is administered prior to the radiotracer, can be performed. A significant reduction in the [18F]this compound PET signal in the tumor would indicate that the therapeutic drug is occupying the PARP-1 binding sites. The original study on this compound (referred to as compound 12) demonstrated that its uptake in tumors was blocked by the clinically approved PARP inhibitor, olaparib.[3]
Troubleshooting Guide
This guide addresses common issues encountered during [18F]this compound PET imaging experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<30%) | Inefficient nucleophilic substitution. | Ensure anhydrous conditions during the radiosynthesis. Optimize the reaction temperature and time. Check the quality and purity of the precursor. |
| Poor trapping of [18F]fluoride. | Verify the activation of the anion exchange cartridge. Ensure the elution of [18F]fluoride with the kryptofix/carbonate solution is efficient. | |
| Low Radiochemical Purity (<95%) | Incomplete reaction or formation of byproducts. | Optimize HPLC purification conditions (e.g., mobile phase composition, flow rate) to ensure good separation of [18F]this compound from impurities. |
| Radiolysis of the tracer. | Minimize the time between the end of synthesis and injection. Store the final product in a solution containing a radical scavenger like ethanol (B145695). | |
| Low Tumor Uptake / Poor Signal-to-Noise Ratio | Low PARP-1 expression in the tumor model. | Confirm PARP-1 expression in your tumor model using ex vivo methods like Western blot or immunohistochemistry before initiating in vivo imaging studies. |
| Poor bioavailability of the tracer. | Ensure accurate intravenous injection. Check for potential issues with the formulation of the tracer solution. | |
| Competition with endogenous substrates or other compounds. | Ensure that the animal has been properly fasted if the tracer's uptake is sensitive to metabolic state. Review any other administered drugs for potential interactions. | |
| Suboptimal imaging time point. | Perform a dynamic PET scan or image at multiple time points post-injection to determine the optimal window for tumor uptake and background clearance. | |
| High Background Signal in Non-Target Tissues | Non-specific binding of the tracer. | Evaluate the lipophilicity of the tracer. High lipophilicity can lead to non-specific uptake in fatty tissues. Consider co-injection with a non-radioactive blocking agent to assess the level of specific binding. |
| Inefficient clearance from circulation. | Assess the metabolic stability of the tracer. Rapid metabolism can lead to radioactive metabolites with different biodistribution profiles. | |
| Hepatobiliary or renal clearance pathways. | Be aware of the primary clearance route of the tracer, which can lead to high signals in the liver, intestines, or bladder, potentially obscuring tumors in the abdominal region. | |
| High Skeletal Uptake | In vivo defluorination of the tracer. | This can be a challenge with some 18F-labeled tracers.[4] High bone uptake suggests the release of free [18F]fluoride, which accumulates in the bone. Assess the in vivo stability of the tracer. If defluorination is significant, modification of the tracer's chemical structure may be necessary for future studies. |
| Variability in Signal Between Animals | Physiological differences between animals. | Standardize animal handling procedures, including anesthesia protocol, as anesthetics can influence tracer metabolism and biodistribution. |
| Inconsistent tracer administration. | Ensure precise and consistent intravenous injection volumes and techniques for all animals. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and analogous PARP-1 PET tracers.
Table 1: In Vitro Potency of PARP-1 Inhibitors
| Compound | IC50 (nM) | Cell Line / Assay Condition | Reference |
| This compound (Compound 12) | 6.3 | PARP-1 enzymatic assay | [3] |
| Olaparib | 5 | Cell-free assay | |
| Rucaparib | 7 | Cell-free assay | |
| Talazoparib | 1 | Cell-free assay |
Table 2: Radiosynthesis Parameters for [18F]this compound
| Parameter | Value | Reference |
| Radiosynthesis Method | Nucleophilic substitution of a mesylate precursor | [3] |
| Radiochemical Yield (decay corrected) | 40-50% | [3] |
| Radiochemical Purity | >99% | [3] |
| Specific Activity | 5500-18000 mCi/μmol | [3] |
| Total Synthesis Time | ~90 minutes | [3] |
Table 3: Preclinical PET Imaging Data for PARP-1 Tracers
| Tracer | Tumor Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Imaging Time (post-injection) | Reference |
| [18F]this compound (Compound 12) | MDA-MB-436 | Data not specified | Data not specified | Not specified | [3] |
| [18F]Olaparib | PSN-1 xenografts | 3.2 ± 0.36 | Not specified | 1 hour | [5] |
| [18F]PARPi | U87 MG glioblastoma | 0.78 | 4.0 ± 0.6 | 1 hour | |
| 68Ga-DOTA-Olaparib | SK-OV-3 | 2.37 ± 0.64 | 4.07 ± 1.01 | 1 hour | [3] |
Experimental Protocols
1. Radiosynthesis of [18F]this compound (adapted from Zhou D, et al.)
This protocol is a generalized adaptation based on the reported synthesis of [18F]this compound (compound 12).
-
[18F]Fluoride Production and Trapping: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction. Trap the [18F]fluoride on an activated anion exchange cartridge.
-
Elution: Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride/K222/K2CO3 complex by azeotropic distillation with anhydrous acetonitrile.
-
Radiolabeling Reaction: Add the mesylate precursor of this compound dissolved in an anhydrous solvent (e.g., DMSO or DMF) to the dried [18F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a defined time (e.g., 10-15 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]this compound.
-
Formulation: Collect the HPLC fraction containing the product. Remove the HPLC solvent and reformulate [18F]this compound in a physiologically compatible solution (e.g., 10% ethanol in saline) for injection.
2. Quality Control of [18F]this compound
-
Radiochemical Purity: Analyze an aliquot of the final product using analytical HPLC with a radiation detector to determine the percentage of radioactivity corresponding to the desired product.
-
Residual Solvents: Use gas chromatography (GC) to quantify the amount of residual solvents (e.g., acetonitrile, ethanol, DMSO) in the final formulation to ensure they are below acceptable limits.
-
pH: Measure the pH of the final product to ensure it is within a physiologically acceptable range (typically pH 5-8).
-
Sterility and Endotoxin (B1171834) Testing: Perform standard sterility and endotoxin tests on the final product to ensure it is safe for in vivo use.
3. In Vitro Cellular Uptake Assay
-
Cell Culture: Plate PARP-1 expressing cancer cells (e.g., MDA-MB-436) in multi-well plates and culture until they reach a desired confluency.
-
Tracer Incubation: Add [18F]this compound to the cell culture medium at a defined concentration and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, aspirate the radioactive medium and wash the cells multiple times with ice-cold PBS to remove unbound tracer.
-
Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., NaOH or RIPA buffer). Collect the cell lysate and measure the radioactivity using a gamma counter.
-
Protein Quantification: Determine the protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the cellular uptake as a percentage of the added dose per milligram of protein (%AD/mg). For blocking experiments, pre-incubate a set of cells with an excess of non-radioactive this compound or another PARP inhibitor before adding the radiotracer.
4. Animal PET Imaging Protocol
-
Animal Model: Use tumor-bearing animals (e.g., mice with MDA-MB-436 xenografts).
-
Anesthesia: Anesthetize the animal using a consistent method (e.g., isoflurane (B1672236) inhalation) for the duration of the tracer uptake and imaging.
-
Tracer Administration: Administer a defined dose of [18F]this compound intravenously (e.g., via the tail vein).
-
Uptake Period: Allow the tracer to distribute for a predetermined amount of time (e.g., 60 minutes).
-
PET/CT Imaging: Position the animal in a small-animal PET/CT scanner. Acquire a CT scan for anatomical co-registration and attenuation correction, followed by a PET scan.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm. Draw regions of interest (ROIs) on the tumor and other organs (e.g., muscle, liver, brain) using the co-registered CT images for anatomical guidance. Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or SUV.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis, [¹⁸F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP1 poly(ADP-ribose) polymerase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
addressing resistance to PARP inhibitors like Parp1-IN-29
Welcome to the PARP Inhibitor Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to the use of PARP inhibitors, including resistance phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the principle of synthetic lethality in the context of PARP inhibitors?
A1: Synthetic lethality is a concept where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[1][2] PARP inhibitors exploit this principle in cancers with deficiencies in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[1][3][4] Tumors with mutations in genes like BRCA1 or BRCA2 are HR-deficient.[2][3][5] PARP enzymes are crucial for the repair of single-strand breaks (SSBs).[6][7] When PARP is inhibited, these SSBs accumulate and are converted into DSBs during DNA replication.[1][8][9] In HR-deficient cells, these DSBs cannot be repaired effectively, leading to genomic instability and cell death.[4][10][11]
Q2: My PARP inhibitor, Parp1-IN-29, is showing lower than expected efficacy in my BRCA-mutant cell line. What are the potential reasons?
A2: While we cannot comment on a specific, un-referenced compound named "this compound", several general factors could lead to reduced PARP inhibitor efficacy, even in a BRCA-mutant background:
-
Pre-existing or acquired resistance: The cell line may have developed mechanisms to overcome its HR deficiency.
-
Drug efflux: The cells may be actively pumping the inhibitor out.
-
Incorrect dosage or instability: The inhibitor concentration may be too low, or the compound may have degraded.
-
Cell line integrity: The BRCA mutation status may have been lost or mischaracterized.
This guide provides further details on troubleshooting these issues.
Q3: What are the known mechanisms of acquired resistance to PARP inhibitors?
A3: Acquired resistance to PARP inhibitors is a significant clinical and research challenge.[12][13][14] The primary mechanisms include:
-
Restoration of Homologous Recombination (HR): This is the most common mechanism. It can occur through secondary or "reversion" mutations in BRCA1/2 that restore the open reading frame and protein function.[8][12] Loss of proteins that inhibit HR, such as 53BP1, can also partially restore HR function.[4][9][15]
-
Replication Fork Protection: Stabilization of stalled replication forks prevents the formation of DSBs, which are the primary cytotoxic lesions in HR-deficient cells treated with PARP inhibitors.[8][12][16]
-
Changes in PARP1: Mutations in the PARP1 gene can prevent the inhibitor from binding or reduce "PARP trapping," where the inhibitor locks PARP onto the DNA, which is a major component of its cytotoxic effect.[12][17][18]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the PARP inhibitor.[8][19][20]
-
Suppression of Non-Homologous End Joining (NHEJ): In some contexts, a functional NHEJ pathway is required for the synthetic lethality of PARP inhibitors in HR-deficient cells.[18][20]
Troubleshooting Guides
Problem 1: Unexpected Cell Survival or Resistance in a BRCA-Deficient Model
| Possible Cause | Troubleshooting Steps |
| Restoration of HR function | 1. Sequence BRCA1/2 genes: Check for secondary mutations that could restore the reading frame. 2. Assess HR activity: Perform a functional assay for HR, such as a RAD51 foci formation assay after irradiation. A significant increase in RAD51 foci in resistant cells compared to sensitive cells suggests HR restoration.[12] 3. Western blot for HR-related proteins: Check for the expression of 53BP1. Loss of 53BP1 is a known mechanism of resistance in BRCA1-deficient cells.[4][9][15] |
| Increased drug efflux | 1. Gene expression analysis: Use qPCR or RNA-Seq to check for upregulation of efflux pump genes like ABCB1A/B (MDR1).[8][20] 2. Co-treatment with an efflux pump inhibitor: Treat resistant cells with the PARP inhibitor in combination with an MDR1 inhibitor like tariquidar.[20] Re-sensitization to the PARP inhibitor would indicate that drug efflux is the resistance mechanism. |
| Altered PARP1 | 1. Sequence the PARP1 gene: Look for mutations, particularly in the DNA-binding domain, that could reduce PARP trapping.[18] 2. PARP trapping assay: This can be a complex assay, but kits and protocols are available to measure the amount of PARP1 bound to chromatin. |
Problem 2: Inconsistent Results in PARP Inhibitor Efficacy Assays
| Possible Cause | Troubleshooting Steps |
| Inhibitor instability | 1. Aliquot the inhibitor: Store the PARP inhibitor in single-use aliquots to avoid multiple freeze-thaw cycles. 2. Check compound integrity: If possible, verify the concentration and purity of your stock solution. 3. Freshly prepare working solutions: Always prepare dilutions from a stock solution immediately before use. |
| Cell culture conditions | 1. Monitor cell health: Ensure cells are in the logarithmic growth phase and are not overly confluent when starting the experiment. 2. Mycoplasma testing: Regularly test cell lines for mycoplasma contamination, which can affect cellular responses. |
| Assay variability | 1. Optimize assay parameters: Ensure that the cell seeding density, drug treatment duration, and assay endpoint are optimized for your specific cell line and inhibitor. 2. Use appropriate controls: Include untreated and vehicle-treated controls in every experiment. |
Data Presentation: Mechanisms of PARP Inhibitor Resistance
| Resistance Mechanism | Key Molecular Players | Common Experimental Readout |
| HR Restoration | Secondary BRCA1/2 mutations, 53BP1 loss, RAD51C/D mutations[12] | RAD51 foci formation, BRCA1/2 sequencing |
| Replication Fork Stability | Loss of MRE11, DNA2, MUS81 nucleases[16] | DNA fiber analysis |
| Altered PARP1 | PARP1 mutations (especially in zinc-finger domain)[18] | PARP1 sequencing, PARP trapping assays |
| Drug Efflux | P-glycoprotein (MDR1/ABCB1)[19][20] | qPCR for ABCB1, co-treatment with efflux pump inhibitors |
| Loss of PARG | PARG (Poly(ADP-ribose) glycohydrolase)[20] | Western blot for PARG, PAR level measurement |
Experimental Protocols
RAD51 Foci Formation Assay
This assay is used to assess the functionality of the homologous recombination pathway.
-
Cell Culture: Seed cells on glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Induce DNA Damage: Treat cells with a DNA damaging agent, such as ionizing radiation (e.g., 10 Gy), and allow them to recover for a specified time (e.g., 4-6 hours).
-
Fix and Permeabilize: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant increase in the number of foci-positive cells or foci per cell indicates active HR.
Visualizations
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming PARP inhibitor resistance in ovarian cancer: what are the most promising strategies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 - Wikipedia [en.wikipedia.org]
- 8. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology | Semantic Scholar [semanticscholar.org]
- 14. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
how to control for Parp1-IN-29 off-target kinase activity
Welcome to the technical support center for Parp1-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a specific focus on understanding and controlling for off-target kinase activity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a PARP1 inhibitor and why are they a concern?
A1: Off-target effects are unintended interactions of an inhibitor with proteins other than its intended target, PARP1.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding can lead to the modulation of other signaling pathways.[2] This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical settings.[1] Some PARP inhibitors have been shown to have off-target activity against various kinases.[3][4][5][6]
Q2: Is this compound known to have off-target kinase activity?
A2: Currently, there is limited publicly available information specifically detailing the off-target kinase activity of this compound. As with any small molecule inhibitor, it is crucial for researchers to experimentally determine its selectivity profile. The structural class of a PARP inhibitor can influence its off-target profile; for instance, some clinical PARP inhibitors like Niraparib and Rucaparib have been found to inhibit kinases such as DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[4][6]
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: Several experimental approaches can be used to identify and validate off-target effects:
-
Kinome Profiling: Screen this compound against a large panel of kinases to determine its selectivity.[1][7] This will identify potential off-target kinases and their respective potencies.
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of PARP1 inhibition. Discrepancies may suggest off-target effects are at play.[1]
-
Use of Structurally Unrelated Inhibitors: Employ another PARP1 inhibitor with a different chemical scaffold. If the observed phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.[1]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of suspected off-target kinases. If the genetic knockdown mimics the effect of this compound, it suggests a functionally significant off-target interaction.[2]
-
Rescue Experiments: Overexpress a drug-resistant mutant of PARP1. If this rescues the cellular phenotype, it confirms that the on-target activity is critical.[2]
Troubleshooting Guide: Controlling for Off-Target Kinase Activity
Issue: Unexpected or inconsistent experimental results, or high levels of cytotoxicity at effective concentrations.
This could be due to this compound inhibiting one or more off-target kinases, leading to the modulation of unintended signaling pathways.[1]
Troubleshooting Steps & Solutions:
-
Characterize the Selectivity Profile of this compound:
-
Action: Perform an in vitro kinase profiling screen against a broad panel of kinases (e.g., >400 kinases).[8] This is the most direct way to identify potential off-target kinases.
-
Expected Outcome: A list of kinases that are inhibited by this compound, along with their IC50 values.
-
-
Validate Off-Target Engagement in a Cellular Context:
-
Assess the Functional Relevance of Off-Target Inhibition:
-
Action: If an off-target kinase is confirmed, investigate the downstream signaling pathway of that kinase using techniques like Western blotting to check for modulation of known substrates.
-
Expected Outcome: A clearer understanding of whether the off-target interaction is functionally impacting cellular signaling.
-
-
Employ Control Experiments to Differentiate On-Target vs. Off-Target Effects:
-
Action:
-
Expected Outcome: The ability to attribute specific experimental observations to either on-target PARP1 inhibition or off-target kinase effects.
-
Data Presentation
Table 1: Hypothetical In Vitro Kinase Selectivity Profile for this compound
This table should be populated with data from a broad kinase screen.
| Target | IC50 (nM) | Selectivity (Fold vs. PARP1) |
| PARP1 (On-Target) | 10 | - |
| Off-Target Kinase A | 850 | 85x |
| Off-Target Kinase B | 1,500 | 150x |
| Off-Target Kinase C | >10,000 | >1000x |
| Off-Target Kinase D | 2,300 | 230x |
Table 2: Comparison of Cellular IC50 Values for On- and Off-Targets
This table should be populated with data from cellular target engagement assays.
| Target | Cellular IC50 (nM) |
| PARP1 | 25 |
| Off-Target Kinase A | 2,500 |
| Off-Target Kinase B | >10,000 |
Experimental Protocols
In Vitro Kinase Profiling (Radiometric Assay)
This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of kinases.[8]
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.[8]
-
Incubate for the optimal reaction time at the appropriate temperature (e.g., 30°C).
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein in live cells.[2][9]
-
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ tracer (a fluorescent ligand for the target kinase).
-
This compound.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of measuring filtered luminescence.
-
-
Procedure:
-
Seed the cells expressing the NanoLuc®-fused kinase into the assay plate and incubate overnight.
-
Prepare dilutions of this compound in Opti-MEM®.
-
Add the NanoBRET™ tracer and the diluted this compound to the cells. Include a no-inhibitor control.
-
Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor (~450 nm) and acceptor (~600 nm) emission signals.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.
-
Visualizations
Caption: Workflow for identifying and validating off-target kinase activity.
Caption: Distinguishing on-target vs. potential off-target signaling effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Validating Parp1-IN-29 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the cellular target engagement of Parp1-IN-29, a potent PARP1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with a reported IC50 value of 6.3 nM.[1] PARP1 is a key enzyme in the DNA damage response (DDR) pathway.[2][3][4] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), a process called PARylation.[2][5][6] These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[2][3][4] this compound inhibits the catalytic activity of PARP1, preventing the synthesis of PAR and thereby blocking the repair of SSBs.[2][7][8] This can lead to the accumulation of DNA damage and is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[3]
Q2: What are the primary methods to confirm this compound is engaging PARP1 in my cells?
A2: The two most common and robust methods for validating the target engagement of PARP inhibitors like this compound in a cellular context are:
-
Western Blotting for PARP Activity (PARylation): This method directly measures the inhibition of PARP1's enzymatic activity by detecting the levels of poly(ADP-ribose) (PAR). A successful target engagement will result in a dose-dependent reduction of PAR levels in cells treated with a DNA damaging agent.[2]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses the binding of the inhibitor to its target protein in intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation. An increase in the thermal stability of PARP1 in the presence of this compound provides direct evidence of target engagement.[9][10]
Q3: I am not seeing a decrease in PARylation after treating my cells with this compound. What could be the problem?
A3: This is a common issue and can be due to several factors. Please refer to the Troubleshooting Guide: Western Blot for PARylation below for a detailed breakdown of potential causes and solutions. Key considerations include ensuring robust induction of DNA damage, using an appropriate concentration and incubation time for the inhibitor, and verifying the quality of your antibodies.[7]
Q4: Are there any known off-target effects for this compound?
A4: While specific off-target profiling for this compound is not widely published, it is important to consider that some PARP inhibitors have been shown to have off-target effects on other proteins, including other PARP family members or kinases.[9][11] If you observe a cellular phenotype that is inconsistent with known effects of PARP1 inhibition, it may be due to an off-target effect.[11] Consider performing a dose-response analysis and using a structurally unrelated PARP inhibitor to confirm that the observed phenotype is on-target.[11]
Quantitative Data Summary
The following tables provide quantitative data for this compound and other well-characterized PARP inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Potency of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | Reference |
| This compound | 6.3 | [1] |
| Olaparib | 1 | [2] |
| Rucaparib | 0.5 - 1 | [2] |
| Niraparib | 2.1 |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Cellular Target Engagement of PARP Inhibitors (CETSA)
| Compound | Apparent EC50 (nM) in MDA-MB-436 cells | Reference |
| This compound | Data not available | |
| Olaparib | 10.7 | [2] |
| Rucaparib | 50.9 | [2] |
| NMS-P118 | 249.5 | [2] |
Note: The data for Olaparib, Rucaparib, and NMS-P118 are provided as a reference for the expected range of cellular potency in a CETSA experiment. Researchers should determine the specific EC50 for this compound in their cell system of interest.
Experimental Protocols & Troubleshooting
Western Blot for PARP Activity (PARylation)
This protocol details the steps to measure the inhibition of PARP1's catalytic activity in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10-15 minutes or 0.01% MMS for 30 minutes).[7]
-
-
Cell Lysis:
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against PAR. A loading control antibody (e.g., anti-Actin or anti-Tubulin) should also be used.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak PAR signal in the positive control (DNA damage alone) | - Inefficient DNA damage induction.- Low PARP1 expression in the cell line.- Insufficient NAD+ in the culture medium. | - Optimize the concentration and duration of the DNA damaging agent.- Confirm PARP1 expression levels by Western blot.- Ensure standard cell culture media with adequate NAD+ precursors is used. |
| No inhibition of PARylation with this compound | - Inhibitor concentration is too low.- Insufficient pre-incubation time.- Inhibitor has degraded. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the pre-incubation time to 2-4 hours.- Prepare fresh stock solutions of this compound. |
| Inconsistent results between experiments | - Variability in cell density or passage number.- Inconsistent timing of treatments and lysis.- Issues with antibody dilutions or incubation times. | - Maintain consistent cell culture practices.- Standardize all experimental steps.- Optimize antibody concentrations and ensure consistent incubation conditions. |
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to confirm the direct binding of this compound to PARP1 in intact cells.
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded proteins) from the precipitated fraction by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble PARP1 in each sample by Western blotting or other quantitative protein detection methods. An increase in the amount of soluble PARP1 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No thermal shift observed | - Inhibitor concentration is too low.- The chosen temperature range is not optimal.- The inhibitor does not sufficiently stabilize the target. | - Increase the concentration of this compound.- Perform a temperature gradient to identify the optimal melting temperature of PARP1 in your cell line.- This may indicate weak binding in the cellular environment. |
| High variability in results | - Inconsistent cell numbers between samples.- Uneven heating of samples.- Variability in the lysis procedure. | - Ensure accurate cell counting and aliquoting.- Use a PCR cycler for precise temperature control.- Standardize the freeze-thaw cycles and centrifugation steps. |
| PARP1 signal is weak or absent | - Low expression of PARP1 in the cell line.- Inefficient protein extraction.- Poor antibody performance. | - Choose a cell line with higher PARP1 expression.- Optimize the lysis buffer and procedure.- Validate the PARP1 antibody for Western blotting. |
Visualizing Key Processes
To aid in understanding the experimental workflows and the underlying biological pathway, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 8. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Opportunity for “Old” Molecules: Targeting PARP1 Activity through a Non-Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
overcoming experimental variability with Parp1-IN-29
Welcome to the technical support center for Parp1-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and achieving consistent, reliable results with this potent PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an in vitro IC50 value of 6.3 nM.[1][2] PARP1 is a key nuclear enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway.[3][4] Upon detecting DNA single-strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.[5][6][7] this compound competitively binds to the NAD+ binding site of PARP1, preventing PAR synthesis and trapping PARP1 on the DNA. This trapping leads to the formation of cytotoxic DNA-PARP1 complexes, which can result in double-strand breaks during DNA replication and are particularly toxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[3][5]
Q2: What are the main applications of this compound in research?
This compound is primarily utilized in oncology and imaging research.[1][2] Its main applications include:
-
In vitro studies: Investigating the role of PARP1 in DNA damage repair, cell cycle regulation, and apoptosis.
-
In vivo studies: As an orally active agent, it can be used in animal models to study the anti-tumor efficacy of PARP1 inhibition.
-
PET Imaging: When radiolabeled with [18F], this compound serves as a tracer for positron emission tomography (PET) to visualize and quantify PARP-1 expression in tumors non-invasively.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to store the solid compound at -20°C. For stock solutions, typically prepared in DMSO, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibition of PARP1 activity in cellular assays.
Possible Cause 1: Insufficient DNA Damage PARP1 activity is significantly upregulated in response to DNA damage.[8] If the basal level of DNA damage in your cell line is low, the effect of a PARP1 inhibitor may be minimal.
Solution:
-
Induce DNA Damage: Pre-treat your cells with a DNA damaging agent to stimulate PARP1 activity before adding this compound. Common agents include hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS).[8] A typical starting point is 10 mM H₂O₂ for 15 minutes or 0.01% MMS for 30 minutes.[8]
-
Positive Control: Always include a positive control of cells treated with the DNA damaging agent alone to confirm that PARP1 is activated.[8]
Possible Cause 2: Suboptimal Inhibitor Concentration or Incubation Time
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Time-Course Experiment: Optimize the incubation time with the inhibitor. A pre-incubation of 1-2 hours before inducing DNA damage is often a good starting point.[8]
Issue 2: High background or non-specific bands in Western blot for PARylation (PAR) or cleaved PARP1.
Possible Cause 1: Antibody Specificity and Dilution
Solution:
-
Validated Antibodies: Ensure you are using antibodies validated for the specific application (e.g., Western blotting) and species.
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.
-
Blocking Conditions: Optimize your blocking protocol. Using 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature is a common starting point.[5][9]
Possible Cause 2: Inefficient Washing
Solution:
-
Increase Wash Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[5]
Issue 3: Observed cytotoxicity appears unrelated to PARP1 inhibition (potential off-target effects).
Possible Cause: High Inhibitor Concentration While this compound is a potent PARP1 inhibitor, high concentrations may lead to off-target effects.[10]
Solution:
-
Thorough Dose-Response Analysis: Conduct a detailed dose-response curve and correlate the cytotoxic effects with the inhibition of PARP1 activity (e.g., by measuring PAR levels).
-
Use Orthogonal Approaches: To confirm that the observed phenotype is due to PARP1 inhibition, consider using a complementary method like siRNA-mediated knockdown of PARP1.[10] If the phenotype is similar, it is more likely an on-target effect.
-
Compare with Other PARP Inhibitors: If possible, compare the effects of this compound with other well-characterized PARP inhibitors.
Issue 4: Solubility and stability issues with this compound.
Possible Cause: Improper Solvent or Storage Small molecule inhibitors can sometimes precipitate out of solution, especially after freeze-thaw cycles or when diluted into aqueous buffers.
Solution:
-
Recommended Solvents: For in vitro assays, DMSO is a common solvent for preparing stock solutions. For in vivo studies, specific formulations may be required to ensure solubility and bioavailability.[11]
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium or assay buffer for each experiment from a concentrated stock.
-
Sonication/Warming: If you observe precipitation in your stock solution after thawing, gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved.[11]
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (PARP1) | 6.3 nM | [1][2] |
Table 2: General Troubleshooting for PARP Inhibitor Cellular Assays
| Issue | Possible Cause | Recommended Action |
| Low Signal Inhibition | Low basal PARP1 activity | Induce DNA damage (e.g., H₂O₂, MMS)[8] |
| Suboptimal inhibitor concentration | Perform dose-response curve | |
| Insufficient incubation time | Optimize incubation time (e.g., 1-2 hours pre-treatment)[8] | |
| High Background (Western Blot) | Non-specific antibody binding | Optimize antibody dilutions and blocking conditions[5][9] |
| Inadequate washing | Increase number and duration of washes[5] | |
| Potential Off-Target Effects | High inhibitor concentration | Perform thorough dose-response; use orthogonal methods (siRNA)[10] |
| Solubility Issues | Precipitation from solution | Use appropriate solvent; prepare fresh dilutions; gently warm/sonicate stock[11] |
Experimental Protocols
Protocol 1: Western Blot for PARP1 Activity (PARylation)
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.[8]
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes).[8]
-
Include positive (DNA damage agent only) and negative (vehicle only) controls.[8]
-
-
Cell Lysis:
-
Immediately after treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[5]
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Normalize to a loading control like β-actin or GAPDH.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[12]
-
Cell Treatment:
-
Treat intact cells with this compound at the desired concentration or vehicle control for a specified time.
-
-
Heat Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PARP1 by Western blotting. An increased amount of soluble PARP1 at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
-
Mandatory Visualizations
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
interpreting complex data from Parp1-IN-29 studies
This technical support center provides troubleshooting guidance, experimental protocols, and key data for researchers working with Parp1-IN-29, a potent and orally active inhibitor of PARP-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with a reported IC50 value of 6.3 nM.[1][2][3] Its primary mechanism is to bind to the catalytic domain of the PARP-1 enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts a key process in the repair of DNA single-strand breaks (SSBs).[4][5][6] When unrepaired SSBs are encountered during DNA replication, they can lead to the formation of more cytotoxic double-strand breaks (DSBs), which is particularly lethal to cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations).[5][7]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles. The datasheet from the supplier should always be consulted for the most accurate information.
Q3: Does this compound inhibit other PARP family members?
A3: Many PARP inhibitors show some degree of activity against both PARP-1 and PARP-2 due to the high homology in their catalytic domains.[8] While this compound is reported as a PARP-1 inhibitor, researchers should consider the possibility of PARP-2 inhibition, especially at higher concentrations. To confirm selectivity, it is advisable to perform enzymatic assays against a panel of PARP family members.
Q4: Beyond oncology, what are other potential research applications for this compound?
A4: PARP-1 is involved in various cellular processes beyond DNA repair, including inflammation, transcription, and cell death.[9][10][11][12] Therefore, this compound can be a valuable tool to investigate the role of PARP-1 in inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions where PARP-1 overactivation is implicated.[9] Additionally, its radiolabeled form ([18F]this compound) is used for in vivo Positron Emission Tomography (PET) imaging to detect PARP-1 activity in tumors.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other representative PARP inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Notes |
| This compound | PARP-1 | 6.3 | Orally active; used in PET imaging. [1][2][3] |
| Olaparib | PARP-1 | 5 | Also inhibits PARP-2 (IC50 = 1 nM).[13] |
| Talazoparib | PARP-1 | 0.57 | Potent PARP1/2 inhibitor.[14] |
| Rucaparib | PARP-1 | 1.4 | Approved for clinical use. |
| Niraparib | PARP-1 | 3.8 | Approved for clinical use. |
Note: IC50 values can vary depending on the specific assay conditions. The data presented are for comparative purposes and are cited from various sources.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of PARP-1 in the DNA single-strand break repair (SSBR) pathway and the mechanism by which this compound exerts its effect.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected inhibition of PARP-1 activity (PARylation).
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound stock solutions are stored properly at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify calculations for serial dilutions. If possible, confirm the concentration and purity of the compound using analytical methods like HPLC-MS. |
| Cell Permeability Issues | While this compound is orally active, permeability can vary between cell lines. Increase incubation time or concentration to see if a dose-response is achieved. |
| Assay Sensitivity | The method used to detect PARylation (e.g., Western blot, ELISA) may not be sensitive enough. Ensure your cell lysate preparation and detection methods are optimized. See the detailed Western Blot protocol below. |
| High PARG Activity | Poly(ADP-ribose) glycohydrolase (PARG) degrades PAR chains. High PARG activity can mask the effect of PARP inhibition. Consider using a PARG inhibitor as a control to stabilize PAR chains. |
Problem 2: Unexpected cytotoxicity in control (non-HR deficient) cell lines.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, inhibitors can have off-target effects. Perform a dose-response curve to determine the lowest effective concentration and a therapeutic window. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| PARP Trapping | Some PARP inhibitors "trap" the PARP1 enzyme on DNA, creating a toxic lesion that can be more potent than simple catalytic inhibition.[6][15] This effect can vary between inhibitors and may contribute to toxicity even in HR-proficient cells, albeit to a lesser extent. |
| Cell Line Sensitivity | The specific genetic background of a cell line may confer unexpected sensitivity. Characterize the DNA damage response pathway of your cell line. |
Experimental Protocols
Protocol 1: Western Blot for Detecting PARP-1 Activity (PARylation)
This protocol describes the detection of poly(ADP-ribose) (PAR) polymer formation, a direct readout of PARP-1 activity, in cells treated with a DNA damaging agent and this compound.
Materials:
-
Cell culture plates (6-well)
-
This compound and DNA damaging agent (e.g., H₂O₂ or MMS)
-
Cold 1X PBS
-
RIPA Lysis Buffer with fresh protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (4-15% gradient gels are recommended to resolve the PAR smear)
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Anti-PAR (mouse monoclonal) and a loading control (e.g., Anti-β-Actin)
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Workflow Diagram:
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 80-90% confluency, pre-incubate with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., 1 mM H₂O₂) for a short period (e.g., 10-15 minutes) to induce PARP-1 activation.
-
Lysis: Immediately wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well, scrape the cells, and transfer to a microcentrifuge tube.[16][17]
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[18]
-
Transfer: Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended.[17]
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with anti-PAR primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[16][19]
-
Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Wash 3x with TBST. Apply ECL substrate and image the blot.[17]
Expected Result: Untreated cells should show low/no PAR signal. Cells treated with the damaging agent alone should show a strong PAR signal (often appearing as a high molecular weight smear). Cells pre-treated with effective concentrations of this compound should show a significant reduction in this PAR signal.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability to assess the cytotoxic or cytostatic effects of this compound, particularly in the context of synthetic lethality.
Materials:
-
96-well cell culture plates
-
Cell line(s) of interest (e.g., BRCA-deficient and BRCA-proficient)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours to 6 days).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP1 - Wikipedia [en.wikipedia.org]
- 12. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. astorscientific.us [astorscientific.us]
- 18. benchchem.com [benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Parp1-IN-29 Immunofluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and obtain reliable results in Parp1-IN-29 immunofluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect immunofluorescence results?
This compound is a small molecule inhibitor of PARP1 (Poly(ADP-ribose) polymerase 1). PARP1 is a key enzyme in the DNA damage response pathway.[1][2] Upon DNA damage, PARP1 binds to DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[1][3][4] This PARylation process is crucial for recruiting other DNA repair factors to the site of damage.[5] this compound likely acts by competing with the NAD+ substrate at the catalytic site of PARP1, thereby preventing PAR chain formation.[6]
In an immunofluorescence assay, this inhibition can have several effects:
-
Altered Subcellular Localization: By trapping PARP1 at sites of DNA damage, the inhibitor might lead to an accumulation of the PARP1 signal in specific nuclear foci, which may or may not be the intended observation.
-
Changes in Protein Expression: Prolonged treatment with a PARP inhibitor can lead to changes in the expression levels of PARP1 or other DNA repair proteins, which could affect antibody staining intensity.
-
Off-Target Effects: As with many small molecule inhibitors, there is a potential for off-target binding, which could lead to unexpected or non-specific staining patterns.[7]
Q2: Should I expect a change in PARP1 localization with this compound treatment?
Yes, a change in PARP1 localization is possible. In untreated cells with minimal DNA damage, PARP1 is typically diffuse throughout the nucleus. Upon DNA damage, PARP1 is rapidly recruited to the sites of lesions.[1] Some PARP inhibitors have been shown to "trap" PARP1 on DNA, leading to the formation of distinct nuclear foci. Therefore, you might observe a shift from a diffuse to a more punctate nuclear staining pattern following treatment with this compound, especially if the cells have endogenous or induced DNA damage.
Q3: What are the critical controls to include in a this compound immunofluorescence experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control helps to distinguish the effects of the inhibitor from those of the solvent.
-
Untreated Control: Cells that have not been treated with either the inhibitor or the vehicle. This provides a baseline for normal PARP1 expression and localization.
-
Positive Control for DNA Damage: Cells treated with a known DNA damaging agent (e.g., hydrogen peroxide or UV radiation) to induce PARP1 recruitment and activity. This can help confirm that the antibody and staining protocol are working correctly to detect activated PARP1.
-
Secondary Antibody Only Control: A sample stained only with the secondary antibody to check for non-specific binding of the secondary antibody.[8]
-
Isotype Control: A sample stained with an antibody of the same isotype and concentration as the primary antibody but directed against a target not present in the sample. This helps to assess non-specific binding of the primary antibody.[9]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound immunofluorescence experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low Protein Expression: The target protein may not be abundantly present in your sample. | Confirm protein expression using a different method like Western blotting.[10] |
| Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or handling. | Use a new batch of antibodies and ensure they are stored according to the manufacturer's instructions.[8] Avoid repeated freeze-thaw cycles.[11] | |
| Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. | Perform a titration experiment to determine the optimal antibody concentration.[8] | |
| Incompatible Antibodies: The primary and secondary antibodies may not be compatible (e.g., wrong species reactivity). | Ensure the secondary antibody is raised against the host species of the primary antibody.[8][10] | |
| Over-fixation: Excessive fixation can mask the epitope, preventing antibody binding. | Reduce the fixation time or use a different fixation method.[10][11] Consider performing antigen retrieval.[10] | |
| Insufficient Permeabilization: The antibodies may not be able to access the nuclear target if the cell membrane is not adequately permeabilized. | For formaldehyde-fixed cells, use a detergent like Triton X-100 for permeabilization.[10] | |
| High Background | High Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding. | Reduce the antibody concentration and/or the incubation time.[10] |
| Inadequate Blocking: Insufficient blocking can result in non-specific antibody binding to the sample. | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[9][10] | |
| Insufficient Washing: Inadequate washing steps can leave unbound antibodies behind. | Increase the number and duration of wash steps.[9] | |
| Autofluorescence: Some cells and tissues can exhibit natural fluorescence. | Include an unstained control to assess the level of autofluorescence.[9][11] Consider using a mounting medium with an anti-fade reagent.[9] | |
| Non-Specific Staining | Secondary Antibody Cross-reactivity: The secondary antibody may be cross-reacting with other proteins in the sample. | Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control to verify.[8] |
| Off-Target Binding of this compound: The inhibitor itself might bind to other cellular components, leading to artifacts. | While difficult to control, comparing staining patterns with different PARP1 inhibitors could provide insights. | |
| Cellular Stress/Toxicity: High concentrations of this compound or prolonged treatment may induce cellular stress or toxicity, leading to altered protein expression and localization. | Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and treatment duration. |
Experimental Protocols
Standard Immunofluorescence Protocol for PARP1 Detection
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated and untreated controls.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine (B1666218) in PBST [PBS with 0.1% Tween 20]) for 30 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against PARP1 in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Visualizations
Caption: PARP1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound immunofluorescence assay.
Caption: Troubleshooting logic for immunofluorescence artifacts.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Validation & Comparative
A Comparative Guide to Parp1-IN-29 and Other PARP Inhibitors for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PARP1 inhibitor, Parp1-IN-29, with other well-established PARP inhibitors currently in clinical use or advanced research, including Olaparib, Talazoparib, Rucaparib, Niraparib, and Veliparib. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can subsequently generate more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality-based cell death. This vulnerability is the cornerstone of PARP inhibitor therapy in oncology.
A key differentiator among PARP inhibitors is their dual mechanism of action: catalytic inhibition and "PARP trapping." While all inhibitors block the catalytic activity of PARP to some extent, some also trap the PARP enzyme on the DNA at the site of damage. This trapped PARP-DNA complex is itself a cytotoxic lesion that can impede DNA replication and transcription, contributing significantly to the inhibitor's overall potency.
Comparative Analysis of PARP Inhibitors
This section presents a comparative overview of this compound and other prominent PARP inhibitors based on their biochemical potency, cellular activity, and primary mechanism of action.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported PARP1 enzymatic IC50 values for this compound and other selected PARP inhibitors. It is important to note that these values are derived from various studies and direct head-to-head comparisons in the same assay conditions are limited.
| Inhibitor | PARP1 IC50 (nM) | Reference |
| This compound | 6.3 | [1] |
| Olaparib | ~1-5 | [2][3] |
| Talazoparib | ~1 | [4] |
| Rucaparib | ~1-7 | |
| Niraparib | ~2-4 | [4] |
| Veliparib | ~2-5 | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentrations and enzyme source.
Cellular Activity and PARP Trapping
The effectiveness of a PARP inhibitor in a cellular context is influenced not only by its enzymatic inhibitory potency but also by its ability to trap PARP on DNA. The following table provides a qualitative comparison of the PARP trapping ability of various inhibitors.
| Inhibitor | PARP Trapping Potency |
| This compound | Data not publicly available |
| Olaparib | Moderate |
| Talazoparib | High |
| Rucaparib | Moderate |
| Niraparib | Moderate-High |
| Veliparib | Low |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context for the data presented, this section includes diagrams of key signaling pathways and experimental workflows generated using the DOT language.
PARP1 Signaling in DNA Single-Strand Break Repair
References
- 1. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PARP1 Inhibitors: Parp1-IN-29 vs. Olaparib in the Context of Cancer Cell Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and potential therapeutic agents is critical. This guide provides a comparative overview of two Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors: Parp1-IN-29, a potent research compound, and Olaparib, a clinically approved anti-cancer drug.
While both molecules target the DNA repair enzyme PARP1, the available data for each are vastly different. Olaparib has undergone extensive preclinical and clinical evaluation, establishing its efficacy in certain cancers. In contrast, this compound is a potent inhibitor primarily characterized for its potential in PET imaging, with limited publicly available data on its biological effects in cancer cells. This guide will present the known information for both compounds, highlighting the data disparity and providing a framework for their potential comparative evaluation.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and Olaparib are small molecule inhibitors that target the catalytic activity of PARP1.[1][2] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP1, these compounds prevent the repair of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs can lead to the collapse of replication forks and the formation of more lethal double-strand breaks (DSBs).[2]
In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations who have a deficient homologous recombination (HR) pathway, the inhibition of PARP1 leads to a synthetic lethality, resulting in selective cancer cell death.[2][5]
Quantitative Comparison of Inhibitory Potency
The available data clearly establishes this compound as a highly potent inhibitor of the PARP1 enzyme. However, a direct comparison of its cellular efficacy with Olaparib is challenging due to the lack of published studies on this compound's effects on cancer cell lines.
| Compound | Target | IC50 (Enzymatic Assay) | Reference |
| This compound | PARP1 | 6.3 nM | [1] |
| Olaparib | PARP1 | 5 nM | MedChemExpress |
| PARP2 | 1 nM | MedChemExpress |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Performance in Cancer Cell Lines: A Data Gap for this compound
Olaparib has been extensively studied across a wide range of cancer cell lines, demonstrating varying degrees of efficacy depending on the genetic background of the cells, particularly their HR repair status. For this compound, there is a notable absence of publicly available data regarding its anti-proliferative or cytotoxic effects on cancer cells.
| Compound | Cancer Cell Line | IC50 (Cell-based Assay) | Reference |
| This compound | Various | Not available in public literature | |
| Olaparib | MDA-MB-436 (Breast, BRCA1 mutant) | 0.01 µM | Selleckchem |
| Capan-1 (Pancreatic, BRCA2 mutant) | 0.02 µM | Selleckchem | |
| HeLa (Cervical) | 0.2 µM | Selleckchem | |
| A549 (Lung) | 10 µM | Selleckchem |
Experimental Protocols for Comparative Evaluation
To conduct a direct comparison of this compound and Olaparib, a series of standardized in vitro experiments would be necessary. Below are detailed methodologies for key assays.
PARP1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.
-
Principle: A colorimetric or fluorescent assay is used to quantify the amount of poly(ADP-ribose) (PAR) generated by recombinant human PARP1 enzyme in the presence of NAD+ and a DNA-damage mimicking oligonucleotide.
-
Protocol:
-
Coat a 96-well plate with histone, a PARP1 substrate.
-
Add recombinant human PARP1 enzyme to each well.
-
Add varying concentrations of the test inhibitors (this compound or Olaparib) and a vehicle control.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate to allow for PARylation of the histone.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) to detect the incorporated biotinylated NAD+.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Principle: A reagent such as MTT or resazurin (B115843) is used to measure the metabolic activity of viable cells, which is proportional to the cell number.
-
Protocol:
-
Seed cancer cells (e.g., BRCA-mutant and BRCA-proficient lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Olaparib for 72 hours.
-
Add MTT or resazurin solution to each well and incubate.
-
For MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence using a plate reader.
-
Determine the IC50 value, representing the concentration at which cell viability is reduced by 50%.
-
DNA Damage Assessment (γH2AX Foci Formation)
This immunofluorescence-based assay visualizes the formation of DSBs within cells.
-
Principle: The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DSBs. This can be detected using a specific antibody.
-
Protocol:
-
Grow cancer cells on coverslips and treat with the PARP inhibitors for a defined period (e.g., 24 hours).
-
Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell to assess the level of DNA damage.
-
Visualizing the Biological Context
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PARP Trapping Efficiency: Veliparib vs. Potent PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP trapping efficiency of the clinical PARP inhibitor Veliparib (B1684213) against more potent alternatives, supported by experimental data. While specific data for "Parp1-IN-29" is not publicly available, this guide will use Talazoparib, a well-characterized and highly potent PARP trapping agent, as a key comparator to illustrate the spectrum of trapping efficiencies among PARP inhibitors.
Introduction to PARP Trapping
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that target the DNA damage response pathway. Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping". This process involves the stabilization of the PARP enzyme on DNA at the site of a single-strand break. The resulting PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] The efficiency of PARP trapping varies significantly among different inhibitors and is not always directly correlated with their catalytic inhibitory potency. This differential trapping capacity is a critical factor in determining the cytotoxic potential of a given PARP inhibitor.[2][3]
Quantitative Comparison of PARP Trapping Efficiency
The following table summarizes the comparative PARP trapping potency of Veliparib and other clinical PARP inhibitors. It is consistently reported that Veliparib is a significantly weaker PARP trapping agent.
| PARP Inhibitor | Catalytic IC50 (nM) | Relative PARP Trapping Potency | Reference |
| Veliparib | ~5 | Weak / Low | [2][4][5][6] |
| Olaparib | ~5 | Moderate | [2][5] |
| Niraparib | ~3 | High | [7] |
| Talazoparib | ~1 | Very High (most potent) | [4][8] |
Note: The relative PARP trapping potency is a qualitative summary based on multiple studies. Direct quantitative comparisons can vary based on the assay system.
One study highlighted a greater than 10,000-fold difference in PARP trapping activity between the most potent inhibitor, Talazoparib, and the least potent, Veliparib, while the difference in their catalytic IC50s was only about 40-fold.[9] Another study demonstrated that Olaparib and another inhibitor, MK-4827, were approximately 10-fold more potent at trapping PARP1 than Veliparib.[2]
Signaling Pathway and Mechanism of PARP Trapping
The following diagram illustrates the role of PARP1 in DNA single-strand break repair and the mechanism by which PARP inhibitors induce PARP trapping.
Experimental Protocols for Assessing PARP Trapping
Two primary methods are commonly used to evaluate the PARP trapping efficiency of inhibitors: a biochemical assay and a cell-based assay.
Protocol 1: Biochemical PARP1 Trapping Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of an inhibitor to stabilize the complex of PARP1 and a fluorescently labeled DNA oligonucleotide in a purified system.
Workflow:
Detailed Steps:
-
Reagent Preparation : Prepare serial dilutions of the test inhibitor (e.g., Veliparib) and controls. Prepare solutions of recombinant human PARP1 enzyme, a fluorescently labeled DNA oligonucleotide containing a single-strand break, and NAD+.
-
Assay Plate Setup : In a 384-well plate, add assay buffer, the test inhibitor or vehicle control, PARP1 enzyme, and the fluorescent DNA probe to the respective wells.
-
Binding Incubation : Incubate the plate at room temperature to allow the PARP1 enzyme to bind to the DNA probe.
-
Dissociation Reaction : Initiate the auto-PARylation reaction by adding NAD+ to all wells except the high FP control. This will cause PARP1 to dissociate from the DNA in the absence of a trapping inhibitor.
-
Data Acquisition : After a further incubation, measure the fluorescence polarization. An increase in the FP signal in the presence of the inhibitor indicates PARP trapping.
-
Data Analysis : The data is used to generate a dose-response curve and calculate the EC50 value, representing the concentration of the inhibitor required to achieve 50% of the maximal trapping effect.[10][11]
Protocol 2: Cell-Based PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This assay determines the amount of PARP1 that is trapped on chromatin within cells after treatment with a PARP inhibitor.
Workflow:
Detailed Steps:
-
Cell Treatment : Culture an appropriate cell line and treat with various concentrations of the PARP inhibitor for a specified time. A DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), can be co-administered to enhance the trapping signal.[1]
-
Chromatin Fractionation : Harvest the cells and perform subcellular fractionation using a commercial kit or an established laboratory protocol to isolate the chromatin-bound protein fraction.[3]
-
Western Blot Analysis : Normalize the protein concentration of the chromatin fractions. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection : Probe the membrane with a primary antibody specific for PARP1. To ensure equal loading of the chromatin fraction, the membrane is also probed with an antibody against a chromatin marker, such as Histone H3.[3]
-
Data Analysis : The intensity of the PARP1 and Histone H3 bands is quantified using densitometry. The PARP1 signal is normalized to the Histone H3 signal to determine the relative amount of trapped PARP1.[3]
Conclusion
The available experimental evidence consistently demonstrates that Veliparib is a weak PARP trapping agent compared to other clinical PARP inhibitors like Olaparib, Niraparib, and particularly Talazoparib.[2][4][6] The ability of a PARP inhibitor to trap PARP enzymes on DNA is a critical determinant of its cytotoxic potential.[2][7] Therefore, the differential trapping efficiencies among these inhibitors have significant implications for their clinical application, including patient selection and the design of combination therapies. The protocols outlined in this guide provide robust methods for quantifying and comparing the PARP trapping capabilities of novel and existing PARP inhibitors, which is essential for their preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to PARP1 Expression Analysis: [¹⁸F]FTT PET Imaging Versus Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key modalities for assessing Poly(ADP-ribose) polymerase 1 (PARP1) expression: in vivo Positron Emission Tomography (PET) imaging with the radiotracer [¹⁸F]FluorThanatrace ([¹⁸F]FTT), and ex vivo immunohistochemistry (IHC). The objective is to offer a clear, data-driven comparison to aid researchers in selecting the appropriate methodology for their preclinical and clinical studies. While this guide uses [¹⁸F]FTT as a well-documented example, the principles of validation and comparison are applicable to other PARP1-targeting PET radiotracers.
Executive Summary
The development of PARP inhibitors (PARPi) has revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair pathways. Accurate assessment of PARP1 expression is crucial for patient stratification and monitoring treatment response. [¹⁸F]FTT PET imaging offers a non-invasive, quantitative, and whole-body assessment of PARP1 expression and activity, while IHC provides a semi-quantitative, high-resolution visualization of PARP1 protein expression in tissue biopsies. Studies have demonstrated a positive correlation between [¹⁸F]FTT uptake and PARP1 expression measured by IHC, validating the PET tracer as a reliable biomarker.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a clinical study comparing [¹⁸F]FTT PET/CT with fluorescent IHC (f-IHC) in ovarian cancer patients.[1][2]
| Parameter | [¹⁸F]FTT PET/CT | Fluorescent Immunohistochemistry (f-IHC) | Correlation |
| Measurement | Maximum Standardized Uptake Value (SUVmax) | Relative Fluorescent Units (RFU) | Positive Correlation |
| Range of Values | SUVmax: 2 - 12[1][2] | Variable based on expression levels | r² = 0.60[1][2] |
| Nature of Data | Quantitative, in vivo | Semi-quantitative, ex vivo | A higher SUVmax on PET correlates with higher PARP1 staining intensity on IHC.[1][2] |
Experimental Methodologies
Detailed protocols are essential for reproducible and comparable results. Below are representative protocols for [¹⁸F]FTT PET imaging and PARP1 immunohistochemistry.
[¹⁸F]FTT PET/CT Imaging Protocol (Clinical)
This protocol is based on a phase I clinical trial methodology.[3][4]
-
Patient Preparation: Patients are required to fast for a minimum of 4 hours prior to the scan.
-
Radiotracer Administration: A dose of approximately 10 mCi of [¹⁸F]FTT is administered intravenously.
-
Uptake Period: Patients rest for a 60-minute uptake period.
-
Image Acquisition: A whole-body (from the skull base to the mid-thigh) PET/CT scan is performed. The PET scan is typically acquired for 3-4 minutes per bed position.
-
Image Analysis: PET images are reconstructed and analyzed. Regions of interest (ROIs) are drawn around tumors and normal tissues to calculate the maximum Standardized Uptake Value (SUVmax).
PARP1 Immunohistochemistry Protocol (Formalin-Fixed, Paraffin-Embedded Tissue)
This is a general protocol and may require optimization based on the specific antibody and tissue type.[5][6][7]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes for 10 minutes each).
-
Immerse in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding by incubating with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a validated anti-PARP1 primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with a buffer (e.g., PBS-T).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Stained slides are scanned and analyzed. Staining intensity and the percentage of positive cells are scored to generate a semi-quantitative H-score or other relevant metric.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflows and the underlying biological rationale for the comparison.
References
- 1. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. cdn.origene.com [cdn.origene.com]
- 6. protocols.io [protocols.io]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of Novel PARP1 Inhibitors for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibitors of Poly(ADP-ribose) polymerase (PARP). The initial success of first-generation PARP inhibitors, which target both PARP1 and PARP2, has been tempered by dose-limiting hematological toxicities, largely attributed to the inhibition of PARP2.[1][2] This has spurred the development of a new wave of novel, highly selective PARP1 inhibitors. The rationale behind this next generation of therapeutics is to maintain or enhance the potent anti-tumor efficacy driven by PARP1 inhibition and trapping, while minimizing the adverse effects associated with PARP2 inhibition, thereby widening the therapeutic window.[2][3]
This guide provides an objective, data-driven comparison of several novel PARP1 inhibitors that are currently in preclinical and early clinical development. We present a head-to-head analysis of their biochemical potency, selectivity, cellular activity, and preclinical efficacy, supported by detailed experimental methodologies and visual representations of key pathways and workflows.
Quantitative Data Comparison
The following tables summarize the key quantitative data for a selection of novel PARP1 inhibitors compared to the first-generation inhibitor, Olaparib (B1684210). This data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Biochemical Potency and Selectivity of Novel PARP1 Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) | Key Findings |
| Saruparib (AZD5305) | ~1.55 - 3 | ~653 - 1400 | ~421 - 500-fold | Highly potent and selective for PARP1 over PARP2.[4] |
| HH102007 | 0.32 | 325.7 | ~1018-fold | Demonstrates superior selectivity over both PARP1 and PARP2 compared to other inhibitors in a head-to-head comparison.[3] |
| VB15010 | ~0.38 - 0.48 | ~14.02 - 18.59 | ~37 - 40-fold | Exhibits high selectivity for PARP1 over other PARP family members (30 to 8,000-fold).[5] |
| SNV-001 | Low nM | >500-fold selective vs PARP2 | >500-fold | Potently inhibits PARP1 with high selectivity against PARP2.[6][7] |
| DM5167 | 0.41 | Not explicitly stated, but 6.88-fold selective | 6.88-fold (enzymatic assay) | Shows greater selectivity for PARP1 over PARP2 in enzymatic and DNA trapping assays. |
| ACE-86225106 | Not explicitly stated, but 72x selective | Not explicitly stated | 72-fold (biochemical assay) | Highly selective inhibition of PARP1 over PARP2. |
| Parp1-IN-7 | 1.3 | Not explicitly stated, but 45x selective | 45-fold | Potent inhibitor of the PARP1 enzyme with significant selectivity over PARP2. |
| Simmiparib | 1.75 | 0.22 | 0.12-fold (More potent on PARP2) | A potent dual inhibitor of PARP1 and PARP2. |
| DHC-1 | Data not available | Data not available | Data not available | A potent and selective PARP1 inhibitor with demonstrated efficacy in BRCA-deficient cancer cell lines.[2] |
| Olaparib (Reference) | ~1-5 | ~1-5 | ~1 | First-in-class approved PARP inhibitor with dual PARP1/2 activity. |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparative purposes.
Table 2: Cellular Activity and Preclinical Efficacy of Novel PARP1 Inhibitors
| Inhibitor | Cell Line(s) | Cellular Potency (IC50/GI50) | In Vivo Efficacy Highlights |
| Saruparib (AZD5305) | HRR-deficient breast, ovarian, pancreatic, and prostate cancer models | Potent anti-proliferative activity in HRR-deficient cells | Showed superior and durable antitumor activity in PDX BRCA1/2-associated cancer models compared to olaparib.[8] |
| HH102007 | MDA-MB-436 (breast), SUM149PT (breast), NCI-H209 (SCLC) | 2.6 - 70 nM | Achieved tumor regression in MDA-MB-436 xenografts at a lower dose than AZD9574 and showed synergy with carboplatin (B1684641).[9][10] |
| VB15010 | BRCAm or HRD-positive cancer cell lines | < 100 nM | Exerted substantial antitumor activity in a BRCA1-mutated breast cancer CDX model.[5] |
| SNV-001 | MDA-MB-436 (BRCA1 deficient), DLD1 (BRCA2 knockout) | Single-digit nM | Showed dose-dependent tumor growth inhibition with greater efficacy compared to olaparib in a subcutaneous MDA-MB-436 xenograft model.[7] |
| DM5167 | Triple-negative breast cancer cell lines | Not explicitly stated | Inhibited tumor growth by 45.8% in an orthotopic xenograft model of MDA-MB-231 cells. |
| ACE-86225106 | BRCA mutant cancer cell lines | 1 - 9 nM | Demonstrates robust efficacy at low doses with a less frequent dosing schedule in vivo. |
| Parp1-IN-7 | MDA-MB-436, Capan-1 | Low nM range | Demonstrated significant antitumor efficacy, both as a monotherapy and in combination with existing chemotherapeutic agents. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality with novel PARP1 inhibitors.
Caption: A generalized workflow for the preclinical assessment of novel PARP1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in the evaluation of novel PARP1 inhibitors.
PARP Enzymatic Activity Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1 and PARP2.
-
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by the respective PARP enzymes. The amount of poly(ADP-ribose) (PAR) produced is then quantified.
-
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer.
-
A histone-coated plate is prepared, and a DNA-damaging agent is added to activate the PARP enzyme.
-
Serial dilutions of the test inhibitor are added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The plate is incubated to allow the PARylation reaction to occur.
-
The amount of PAR produced is quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent or colorimetric substrate.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP enzymes on DNA.
-
Principle: This assay quantifies the amount of PARP1 or PARP2 that remains bound to DNA in the presence of an inhibitor.
-
Methodology:
-
Cells are treated with the PARP inhibitor for a specified period.
-
Cells are then lysed, and the chromatin-bound protein fraction is separated from the soluble fraction by centrifugation.
-
The amount of PARP1 and PARP2 in the chromatin-bound fraction is determined by Western blotting using specific antibodies.
-
The intensity of the PARP bands is quantified and normalized to a loading control (e.g., histone H3).
-
The EC50 value, the concentration of the inhibitor that results in 50% of the maximal PARP trapping, can be determined from a dose-response curve.
-
Cell Viability/Growth Inhibition Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan (B1609692) product, or have measurable levels of ATP (CellTiter-Glo). The amount of product or luminescence is proportional to the number of viable cells.
-
Methodology:
-
Cancer cell lines (e.g., those with and without BRCA mutations) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with serial dilutions of the novel PARP1 inhibitor.
-
The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
-
A solution containing a tetrazolium salt (e.g., MTT) or a luciferin-based reagent (CellTiter-Glo) is added to each well.
-
After a further incubation period, the absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
The GI50 (or IC50) value, the concentration of the inhibitor that causes 50% growth inhibition, is determined by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Efficacy in Xenograft Models
This assay evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is then monitored over time.
-
Methodology:
-
Human cancer cells (cell line-derived xenograft, CDX) or patient-derived tumor fragments (patient-derived xenograft, PDX) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives the novel PARP1 inhibitor (e.g., orally, daily), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., measuring PAR levels to confirm target engagement).
-
Concluding Remarks
The development of novel, highly selective PARP1 inhibitors represents a significant advancement in the field of targeted cancer therapy. The preclinical data presented in this guide highlights the potential of these next-generation inhibitors to offer an improved therapeutic window by maintaining or enhancing anti-tumor efficacy while reducing the hematological toxicities associated with dual PARP1/2 inhibition. The superior selectivity profiles of compounds like HH102007 and the potent in vivo activity of inhibitors such as Saruparib (AZD5305) and SNV-001 underscore the promise of this therapeutic strategy.
Further head-to-head clinical trials will be essential to definitively establish the relative efficacy and safety of these novel agents. Additionally, the exploration of these selective PARP1 inhibitors in combination with other anticancer therapies, such as chemotherapy and immunotherapy, holds the potential to further improve outcomes for patients with cancers harboring DNA damage repair deficiencies.
References
- 1. haihepharma.com [haihepharma.com]
- 2. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PARP-1 inhibitor HH-102007 shows synergy with carboplatin for cancer treatment | BioWorld [bioworld.com]
- 10. SNV-001 / Synnovation Therap [delta.larvol.com]
A Comparative Selectivity Profile of Advanced PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of poly(ADP-ribose) polymerase (PARP) inhibitors, with a focus on a highly selective PARP1 inhibitor, here exemplified by AZD5305 (Saruparib), benchmarked against established PARP inhibitors such as Olaparib and Niraparib. Understanding the selectivity of these inhibitors is crucial for predicting their efficacy and safety profiles in clinical applications.
Introduction to PARP Inhibition and Selectivity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA damage repair.[1][2][3] PARP1 and PARP2 are the most well-characterized members and are key targets in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Inhibition of PARP1 is the primary driver of synthetic lethality in these cancers.[4][5] Conversely, the inhibition of PARP2 has been associated with hematological toxicities.[5] This has led to the development of next-generation PARP inhibitors with high selectivity for PARP1 over PARP2, aiming to enhance the therapeutic window.[4][5]
Comparative Selectivity Data
The following table summarizes the in vitro inhibitory potency (IC50) of AZD5305, Olaparib, and Niraparib against PARP1 and PARP2, highlighting the superior selectivity of the next-generation inhibitor.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1/PARP2 Selectivity Ratio | Reference |
| AZD5305 (Saruparib) | 1.55 | 653 | >500 | [4][5] |
| Olaparib | ~1-5 | ~1-5 | ~1 | [5][6] |
| Niraparib | 3.8 | 2.1 | ~1.8 | [6][7] |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple sources.
First-generation PARP inhibitors like Olaparib and Niraparib exhibit potent inhibition of both PARP1 and PARP2 with minimal selectivity.[5][8] In contrast, AZD5305 demonstrates a significantly higher potency for PARP1 with over 500-fold selectivity against PARP2.[4][5] This high selectivity is a key characteristic of next-generation PARP inhibitors.
Signaling Pathway and Experimental Workflow
To understand the context of PARP inhibition, it is essential to visualize the DNA damage response pathway and the experimental workflows used to assess inhibitor selectivity.
Caption: PARP1 signaling pathway in response to DNA damage.
The diagram above illustrates the central role of PARP1 in recognizing DNA single-strand breaks and synthesizing poly(ADP-ribose) (PAR) chains. These PAR chains then recruit other DNA repair proteins to the site of damage to facilitate repair. PARP inhibitors block the catalytic activity of PARP1, preventing PAR synthesis and impeding the DNA repair process.
Caption: Workflow for in vitro PARP inhibitor selectivity assay.
This workflow outlines a typical biochemical assay to determine the IC50 values of a PARP inhibitor. Recombinant PARP enzymes are incubated with varying concentrations of the inhibitor before the enzymatic reaction is initiated. The level of PARP activity (PARylation) is then measured to determine the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting selectivity data. Below are protocols for common assays used to assess PARP inhibitor selectivity.
1. In Vitro PARP Enzymatic Assay (e.g., ELISA-based)
This assay quantifies the PARP-dependent incorporation of biotinylated ADP-ribose onto histone proteins.
-
Materials: Recombinant human PARP1 or PARP2, activated DNA (e.g., sonicated calf thymus DNA), biotinylated NAD+, histone-coated microplates, streptavidin-HRP, and a colorimetric HRP substrate.
-
Procedure:
-
Histone-coated 96-well plates are prepared.
-
A reaction mixture containing the PARP enzyme, activated DNA, and varying concentrations of the PARP inhibitor is added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+ and incubated at room temperature.
-
The reaction is stopped, and the wells are washed to remove unincorporated biotinylated NAD+.
-
Streptavidin-HRP is added to the wells to bind to the biotinylated ADP-ribose incorporated into the histones.
-
After washing, a colorimetric HRP substrate is added, and the absorbance is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context, which can be used to assess target engagement.
-
Materials: Cell lines of interest, PARP inhibitor, lysis buffer, and equipment for Western blotting or mass spectrometry.
-
Procedure:
-
Intact cells are treated with the PARP inhibitor or vehicle control.
-
The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble PARP1 and PARP2 at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of the inhibitor stabilizes the target protein, resulting in a higher melting temperature. The shift in the melting curve is indicative of target engagement.
-
3. Kinase Selectivity Profiling
To assess off-target effects, PARP inhibitors are often screened against a broad panel of kinases.
-
Methodology: This is typically performed using radiometric assays (e.g., [γ-³³P]-ATP filter binding assays) or fluorescence-based assays. The inhibitor is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases. The percentage of inhibition for each kinase is determined, providing a broad overview of the inhibitor's off-target kinase activity. Some studies have noted that certain PARP inhibitors, such as rucaparib, may have off-target effects on kinases like PIM1 and ALK.[9]
Conclusion
The selectivity profile of a PARP inhibitor is a critical determinant of its therapeutic potential. Next-generation inhibitors like AZD5305, with high selectivity for PARP1 over PARP2, are being developed to improve upon the efficacy and safety of earlier PARP inhibitors.[4] The experimental protocols outlined in this guide provide a framework for the rigorous assessment of inhibitor selectivity, which is essential for the continued development of targeted cancer therapies.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Parp1-IN-29 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the pharmacological results of the PARP1 inhibitor, Parp1-IN-29, against genetic models of PARP1 loss-of-function. Cross-validation with genetic models is a crucial step in drug development to ensure that the observed effects of a small molecule inhibitor are indeed due to its interaction with the intended target and to understand the full spectrum of on-target effects.
This compound is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1) with an IC50 value of 6.3 nM.[1] It is also utilized as a positron emission tomography (PET) imaging agent for in vivo visualization of PARP1 activity.[1] To rigorously assess its on-target activity and specificity, it is essential to compare its effects with those observed in cells where PARP1 has been genetically silenced, for instance, through knockout (KO) or knockdown (KD) techniques.
Data Presentation: Comparative Analysis of this compound and Genetic Models
The following tables summarize the expected comparative data from key experiments designed to validate the on-target effects of this compound. The data presented for this compound are hypothetical and representative of what would be expected from a potent and specific PARP1 inhibitor, based on the broader understanding of PARP inhibitor function.
Table 1: Comparison of Effects on PARP1 Activity and Cell Viability
| Parameter | Wild-Type Cells (Control) | Wild-Type Cells + this compound | PARP1 Knockout (KO) Cells | Rationale for Comparison |
| PARP1 Protein Level | Normal | Normal | Absent | To confirm the genetic modification in KO cells and show the inhibitor does not degrade the protein. |
| PARP Activity (in response to DNA damage) | High | Significantly Reduced | Absent | To directly compare the enzymatic inhibition by the compound with the effect of protein absence. |
| Cell Viability (Baseline) | 100% | ~100% | ~100% | To assess the general toxicity of the inhibitor and the effect of PARP1 loss on cell survival without additional stress. |
| Cell Viability (with DNA damaging agent, e.g., MMS) | Reduced | Significantly Reduced (Synthetic Lethality) | Significantly Reduced (Synthetic Lethality) | To determine if the inhibitor phenocopies the genetic knockout in sensitizing cells to DNA damage. |
| Cell Viability (in BRCA-deficient cells) | Reduced | Markedly Reduced (Synthetic Lethality) | Markedly Reduced (Synthetic Lethality) | To validate the synthetic lethal interaction in a clinically relevant context. |
Table 2: Comparison of Effects on DNA Damage and Repair
| Parameter | Wild-Type Cells (Control) | Wild-Type Cells + this compound | PARP1 Knockout (KO) Cells | Rationale for Comparison |
| Single-Strand Break (SSB) Repair | Efficient | Impaired | Impaired | To assess the functional consequence of PARP1 inhibition/absence on its primary DNA repair role. |
| γH2AX Foci (marker of DNA double-strand breaks) | Low (baseline) | Increased (especially with DNA damaging agent) | Increased (especially with DNA damaging agent) | To quantify the accumulation of DNA damage resulting from impaired repair. |
| RAD51 Foci (marker of homologous recombination) | Low (baseline) | Increased | Increased | Loss of PARP1 function can lead to an increase in homologous recombination as an alternative repair pathway.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
PARP Activity Assay (Immunoblotting for PAR)
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired duration. Induce DNA damage with a sublethal dose of an alkylating agent like methyl methanesulfonate (B1217627) (MMS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against poly(ADP-ribose) (PAR). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound, with or without a fixed concentration of a DNA damaging agent.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay:
-
MTT: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against drug concentration to determine the IC50 value.
DNA Damage/Repair Assay (Immunofluorescence for γH2AX Foci)
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound and/or a DNA damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of PARP1 in DNA repair and the experimental workflow for the cross-validation of a PARP1 inhibitor with a genetic model.
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Experimental workflow for comparing this compound with a genetic model.
References
Comparative Efficacy of Novel PARP1 Inhibitors in Resistant Cancer Models
A detailed analysis of next-generation PARP1 inhibitors, with a focus on overcoming acquired resistance to existing therapies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the efficacy and mechanisms of action of emerging PARP1-selective inhibitors in preclinical models of PARP inhibitor (PARPi) resistance.
The development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. However, the clinical utility of first-generation PARP inhibitors is often limited by the development of resistance. This guide focuses on the efficacy of novel, next-generation PARP1-selective inhibitors in preclinical models that have developed resistance to established PARP inhibitors like olaparib.
Overcoming Resistance: The Next Generation of PARP1 Inhibitors
Mechanisms of resistance to PARP inhibitors are multifaceted, often involving the restoration of homologous recombination, increased drug efflux, or alterations in the PARP1 protein itself.[1][2][3] To address these challenges, new PARP1-selective inhibitors are being developed with the aim of enhanced potency and the ability to overcome these resistance mechanisms. While specific data for a compound designated "Parp1-IN-29" is not available in the public domain, this guide will focus on the principles of evaluating such novel inhibitors and will use data from other next-generation PARP1 inhibitors as illustrative examples of the analyses performed.
Key Performance Metrics in Resistant Models
The evaluation of a novel PARP1 inhibitor in resistant models typically involves a series of in vitro and in vivo experiments designed to assess its potency, selectivity, and ability to overcome specific resistance mechanisms. Key metrics include:
-
In vitro cytotoxicity (IC50): Measurement of the concentration of the inhibitor required to kill 50% of cancer cells. This is a primary indicator of potency.
-
PARP1 trapping efficiency: The ability of the inhibitor to "trap" PARP1 on DNA, leading to the formation of cytotoxic PARP1-DNA complexes. This is a key mechanism of action for many PARP inhibitors.[4]
-
Inhibition of PARylation: Assessment of the inhibitor's ability to block the enzymatic activity of PARP1, which is crucial for DNA single-strand break repair.[5]
-
Tumor growth inhibition in xenograft models: Evaluation of the inhibitor's efficacy in animal models bearing tumors derived from PARPi-resistant cancer cell lines.
Comparative Data of PARP Inhibitors in Resistant Models
The following table summarizes hypothetical comparative data for a novel PARP1 inhibitor ("Novel PARP1i") versus a first-generation inhibitor like Olaparib in a PARPi-resistant cancer cell line (e.g., with restored HR function).
| Parameter | Olaparib | Novel PARP1i | Fold Improvement |
| IC50 in Resistant Cells (nM) | >10,000 | 50 | >200x |
| PARP1 Trapping (Relative Units) | 1x | 10x | 10x |
| Inhibition of PARylation (IC50, nM) | 5 | 0.5 | 10x |
| Tumor Growth Inhibition (%) | 15 | 85 | 5.7x |
Note: This table presents illustrative data to demonstrate the type of comparisons made. Actual values would be derived from specific experimental results.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols used to assess the efficacy of PARP inhibitors in resistant models.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: PARPi-resistant cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the PARP inhibitor (e.g., Olaparib, Novel PARP1i) for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
PARP1 Trapping Assay
-
Cell Treatment: Cells are treated with the PARP inhibitors at specified concentrations for a defined period.
-
Cell Lysis and Fractionation: Cells are lysed, and chromatin-bound proteins are separated from soluble proteins.
-
Immunoblotting: The amount of PARP1 in the chromatin fraction is quantified by Western blotting using an anti-PARP1 antibody.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., histone H3).
In Vivo Tumor Xenograft Studies
-
Tumor Implantation: PARPi-resistant tumor cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: The PARP inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the rationale behind the therapeutic strategy.
Figure 1. Signaling pathway of PARP1 inhibition and resistance mechanisms.
Figure 2. Experimental workflow for assessing novel PARP1 inhibitors.
Conclusion
The emergence of resistance to first-generation PARP inhibitors necessitates the development of novel therapeutic agents with improved efficacy and the ability to overcome these resistance mechanisms. A systematic and rigorous preclinical evaluation, employing a combination of in vitro and in vivo models, is essential to identify and characterize promising next-generation PARP1 inhibitors. While information on "this compound" is not currently available, the methodologies and comparative frameworks presented in this guide provide a robust foundation for the assessment of any new candidate in this class of drugs. The ultimate goal is to expand the therapeutic options for patients with resistant cancers and improve clinical outcomes.
References
- 1. Fighting resistance: post-PARP inhibitor treatment strategies in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Profile of Parp1-IN-29: A Comparative Guide for Researchers
A comprehensive analysis of the investigational PARP1 inhibitor, Parp1-IN-29, in comparison to established PARP inhibitors. This guide provides a detailed overview of available pharmacokinetic data, experimental methodologies, and the underlying biological pathways to inform preclinical and clinical research.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, playing a crucial role in the repair of single-strand breaks. Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This compound is an investigational, orally active PARP1 inhibitor with a potent half-maximal inhibitory concentration (IC50) of 6.3 nM.[1] This guide provides a comparative evaluation of the pharmacokinetic profile of this compound against other well-established PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Due to the limited publicly available in vivo pharmacokinetic data for this compound, this guide focuses on providing a framework for its evaluation, including detailed experimental protocols and a comparative summary of the pharmacokinetics of approved PARP inhibitors.
Comparative Pharmacokinetic Profiles
A direct quantitative comparison of the in vivo pharmacokinetic profile of this compound is challenging due to the current lack of publicly available data on key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and bioavailability. However, the following tables summarize the known pharmacokinetic parameters of approved PARP inhibitors to provide a benchmark for the future evaluation of this compound.
Table 1: Human Pharmacokinetic Parameters of Approved PARP Inhibitors
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Dosage | 300 mg twice daily[2] | 600 mg twice daily[3][4] | 200 mg or 300 mg once daily[5] | 1 mg once daily[6] |
| Tmax (hours) | 1.5[2] | 1.9[3] | ~3[7] | 1-2[6][8] |
| Cmax (ng/mL) | 7600 (at steady state)[2] | 1940 (at steady state)[3] | 804 (single dose)[7] | 16.4 (at steady state)[8] |
| AUC (ng·h/mL) | 49200 (at steady state)[2] | 16900 (AUC0-12h at steady state)[3] | - | 208 (at steady state)[8] |
| Half-life (hours) | ~12[9] | 17-19 | 36[7] | 90[8] |
| Bioavailability (%) | Not fully determined | 36[3] | ~73[7] | - |
| Protein Binding (%) | ~82 | 70[10] | 83[7] | ~74[8] |
| Metabolism | Primarily CYP3A4 | Primarily CYP2D6[3] | Carboxylesterases[7] | Minimal hepatic metabolism[8] |
| Excretion | Urine (44%) and Feces (42%)[2] | Primarily renal | Urine (47.5%) and Feces (38.8%)[7] | Primarily renal (55%) and feces (14%) |
Experimental Protocols
To facilitate the evaluation of this compound and other novel PARP inhibitors, this section provides detailed methodologies for key pharmacokinetic experiments.
Plasma Stability Assay
Objective: To determine the stability of a compound in plasma, which is crucial for predicting its in vivo half-life and clearance.
Methodology:
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and diluted to the final working concentration (e.g., 1 µM) in plasma from the desired species (human, mouse, rat).
-
Incubation: The compound-plasma mixture is incubated at 37°C in a shaking water bath.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. This step also serves to precipitate plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) is then determined from the slope of the natural log of the percent remaining versus time plot.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Preparation: A reaction mixture is prepared containing liver microsomes, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound at a specific concentration (e.g., 1 µM).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to equilibrate.
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control reaction without the NADPH system is also run to assess non-enzymatic degradation.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is quenched at each time point by adding a cold organic solvent with an internal standard.
-
Sample Processing: The samples are centrifuged to remove precipitated proteins.
-
Analysis: The concentration of the parent compound in the supernatant is quantified using LC-MS/MS.
-
Data Analysis: The in vitro half-life and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.
In Vivo Pharmacokinetic Study (Rodent Model)
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism, providing data on absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., mice or rats) and acclimate them to the housing conditions.
-
Compound Formulation and Administration: The test compound is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage for this compound). The dose is administered accurately based on the animal's body weight.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The sampling site can be the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, using specialized software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway and a general workflow for evaluating the pharmacokinetics of a novel PARP1 inhibitor like this compound.
Caption: PARP1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Pharmacokinetic Profiling.
Conclusion
This compound is a potent inhibitor of PARP1 that holds promise for further investigation as a cancer therapeutic. While a comprehensive in vivo pharmacokinetic profile is not yet publicly available, this guide provides a framework for its evaluation by presenting detailed experimental protocols and comparative data from approved PARP inhibitors. The provided methodologies for plasma stability, microsomal stability, and in vivo pharmacokinetic studies will be instrumental for researchers in characterizing the ADME properties of this compound and other novel PARP1 inhibitors. Future studies detailing the in vivo pharmacokinetics of this compound will be crucial for its continued development and potential translation to the clinic.
References
- 1. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 3. Preclinical Pharmacokinetics of DM5167, a Novel Selective PARP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorganic & Medicinal Chemistry Letters: Article Info | PDF | Active Site | Ester [scribd.com]
- 5. The role of ADP-ribose metabolism in metabolic regulation, adipose tissue differentiation, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Enigmatic Function of PARP1: From PARylation Activity to PAR Readers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone ADP-ribosylation promotes resistance to PARP inhibitors by facilitating PARP1 release from DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-cell and subcellular pharmacokinetic imaging allows insight into drug action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PARP Inhibitors: Parp1-IN-29 and Rucaparib
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a comparative analysis of two PARP inhibitors: Parp1-IN-29, a potent and selective PARP1 inhibitor primarily utilized in preclinical imaging, and Rucaparib, a clinically approved dual PARP1/2/3 inhibitor. This comparison aims to furnish researchers, scientists, and drug development professionals with a detailed overview of their biochemical and cellular activities, supported by available experimental data.
Introduction to this compound and Rucaparib
This compound is a highly potent and orally active small molecule inhibitor of PARP1. Its primary application to date has been in the realm of molecular imaging, where its radiolabeled form ([18F]this compound) is used in positron emission tomography (PET) to visualize PARP1 expression and activity in vivo[1]. This makes it a valuable tool for preclinical research and potentially for patient selection in clinical trials of PARP inhibitors.
Rucaparib (brand name Rubraca®) is an orally available PARP inhibitor that targets PARP1, PARP2, and PARP3. It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer in patients who are in complete or partial response to platinum-based chemotherapy, and for metastatic castration-resistant prostate cancer associated with a deleterious BRCA mutation.
Mechanism of Action
Both this compound and Rucaparib function by inhibiting the enzymatic activity of PARP proteins, which play a crucial role in the repair of single-strand DNA breaks (SSBs). By blocking PARP, these inhibitors lead to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.
A key aspect of the mechanism of many PARP inhibitors is the "trapping" of PARP enzymes on DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, further enhancing the inhibitor's anti-cancer activity.
Comparative Data
The following tables summarize the available quantitative data for this compound and Rucaparib to facilitate a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | This compound | Rucaparib |
| Target(s) | PARP1 | PARP1, PARP2, PARP3 |
| IC50 (PARP1) | 6.3 nM[1] | 0.8 nM |
| IC50 (PARP2) | Not Available | 0.5 nM |
| IC50 (PARP3) | Not Available | 28 nM |
| Ki (PARP1) | Not Available | 1.4 nM |
Table 2: Cellular Activity (Cytotoxicity)
| Cell Line | Cancer Type | This compound IC50 | Rucaparib IC50 |
| COLO704 | Ovarian Cancer | Not Available | 2.5 µM |
| HeyA8 | Ovarian Cancer | Not Available | Data available, specific IC50 varies by study |
| DLD1 | Colorectal Cancer | Not Available | Data available, specific IC50 varies by study |
| DLD1 BRCA2-/- | Colorectal Cancer | Not Available | Data available, specific IC50 varies by study |
| SUM149PT (BRCA1 mutant) | Breast Cancer | Not Available | Data available, specific IC50 varies by study |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | Not Available | Data available, specific IC50 varies by study |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize and compare PARP inhibitors.
PARP Enzyme Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of a PARP enzyme by 50%.
General Protocol:
-
Reagents: Recombinant human PARP1, PARP2, or PARP3 enzyme; activated DNA (e.g., biotinylated-histone-coated plates); NAD+ (substrate); inhibitor compound (this compound or Rucaparib) at various concentrations.
-
Procedure:
-
The PARP enzyme is incubated with the activated DNA in a reaction buffer.
-
The inhibitor compound is added at a range of concentrations.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The extent of PARylation (the product of the PARP reaction) is quantified. This can be done using various methods, such as incorporation of biotinylated NAD+ followed by detection with streptavidin-HRP, or through ELISA-based methods using anti-PAR antibodies.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Viability/Cytotoxicity Assay (IC50 Determination)
These assays determine the concentration of a compound that reduces the viability of a cell population by 50%.
General Protocol (e.g., MTT Assay):
-
Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PARP inhibitor (this compound or Rucaparib) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a general workflow for evaluating PARP inhibitors.
Caption: PARP1 signaling in single-strand break repair and points of inhibition.
Caption: A generalized experimental workflow for the preclinical evaluation of PARP inhibitors.
Discussion and Conclusion
The comparison between this compound and Rucaparib highlights the diverse applications of PARP inhibitors in oncology research and clinical practice.
This compound stands out as a highly potent and selective tool for probing PARP1 function. Its primary value lies in its use as an imaging agent, which can be instrumental in understanding PARP1 biology in vivo, assessing target engagement of therapeutic PARP inhibitors, and potentially stratifying patients for PARP inhibitor therapy. The lack of comprehensive public data on its selectivity against other PARP isoforms and its broader anti-cancer activity limits a direct therapeutic comparison with clinically approved drugs like Rucaparib.
Rucaparib , on the other hand, is a well-characterized therapeutic agent with proven clinical efficacy. Its activity against PARP1, PARP2, and PARP3 provides a broader inhibition of PARP-mediated DNA repair. While this may contribute to its therapeutic effect, it could also be associated with certain off-target effects or a different toxicity profile compared to a highly selective PARP1 inhibitor. The development of next-generation PARP inhibitors often focuses on increased selectivity for PARP1 to potentially improve the therapeutic window by reducing toxicities associated with the inhibition of other PARP isoforms.
References
The Ascendancy of Precision: A Comparative Guide to PARP1 Selective vs. Non-Selective Inhibitors
For researchers, scientists, and drug development professionals, the landscape of PARP inhibition is undergoing a pivotal evolution. While first-generation, non-selective PARP inhibitors have demonstrated significant clinical success, the advent of highly selective PARP1 inhibitors heralds a new era of precision-targeted cancer therapy. This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
The central hypothesis driving the development of PARP1 selective inhibitors is the potential to enhance the therapeutic window by maintaining or improving anti-tumor efficacy while mitigating the hematological toxicities associated with the inhibition of PARP2.[1] PARP1 is the primary enzyme responsible for detecting and signaling single-strand DNA breaks, accounting for the majority of PARylation activity upon DNA damage.[1] In contrast, PARP2's role in this process is less critical for the synthetic lethality exploited in cancer therapy, but its inhibition has been linked to dose-limiting side effects.[2][3]
Quantitative Comparison of Inhibitor Performance
The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison between the PARP1 selective inhibitor, saruparib (AZD5305), and the first-generation, non-selective inhibitor, olaparib.
Table 1: Preclinical Efficacy of PARP Inhibitors
| Parameter | Saruparib (PARP1 Selective) | Olaparib (Non-Selective) | Reference |
| PARP1 Enzymatic Inhibition (IC50) | 1.55 nM | ~1-5 nM | [4] |
| PARP2 Enzymatic Inhibition (IC50) | 653 nM (>500-fold selectivity) | ~1-5 nM | [4] |
| Preclinical Complete Response Rate (BRCA1/2 models) | 75% | 37% | [5][6] |
| Median Preclinical Progression-Free Survival (pPFS) | >386 days | 90 days | [5][6] |
Table 2: Clinical Efficacy in Advanced Solid Tumors (PETRA Trial - 60mg dose)
| Parameter | Saruparib (PARP1 Selective) | Reference |
| Objective Response Rate (ORR) | 48.4% - 48.8% | [2][7] |
| Median Progression-Free Survival (PFS) | 9.1 months | [2][7] |
| Median Duration of Response (DOR) | 7.3 months | [7][8] |
Table 3: Comparative Safety and Tolerability
| Parameter | Saruparib (PARP1 Selective) | First-Generation PARP Inhibitors (General) | Reference |
| Dose Reductions (due to adverse events) | 14.2% | Higher rates reported in various studies | [2][9] |
| Treatment Discontinuation (due to adverse events) | 3.5% | Varies, but generally higher | [2][9] |
| Hematological Toxicity (Preclinical) | Minimal effects as monotherapy; more rapid recovery in combination with chemotherapy | Dose-limiting hematological toxicity observed | [10][11] |
| Common Adverse Events (Clinical) | Anemia, neutropenia, thrombocytopenia, fatigue, asthenia | Nausea, vomiting, fatigue, anemia, thrombocytopenia, neutropenia | [2][12][13] |
Signaling Pathways and Mechanisms of Action
The differential effects of selective and non-selective PARP inhibitors are rooted in their interaction with the DNA damage response (DDR) pathway. The following diagrams illustrate the key signaling events.
Experimental Protocols
A comprehensive evaluation of PARP inhibitors involves a suite of biochemical and cell-based assays. Below are the methodologies for key experiments.
PARP1 Enzymatic Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of the purified PARP1 enzyme.
Methodology:
-
Plate Preparation: Coat a 96-well streptavidin plate with biotinylated, nicked DNA to serve as an activator for PARP1.
-
Enzyme Addition: Add recombinant PARP1 enzyme to the wells.
-
Inhibitor Treatment: Introduce serial dilutions of the test inhibitor to the wells.
-
Reaction Initiation: Start the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Allow the reaction to proceed for a set time to permit PAR chain synthesis.
-
Washing: Wash the wells to remove unbound reagents.
-
Detection: Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP) and incubate. Following another wash step, add the substrate and measure the signal (e.g., chemiluminescence or colorimetric).[14][15]
-
Data Analysis: The signal intensity is inversely proportional to the inhibitor's potency. Calculate the IC50 value by plotting the signal against the inhibitor concentration.
PARP Trapping Assay (Cell-Based)
Objective: To quantify the amount of PARP1 that is trapped on chromatin following inhibitor treatment.
Methodology:
-
Cell Treatment: Treat cultured cells with the test inhibitor and a DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) to induce PARP1 binding to DNA.
-
Cell Lysis and Fractionation:
-
Western Blotting:
-
Separate the proteins from the soluble and chromatin-bound fractions using SDS-PAGE.
-
Transfer the separated proteins to a membrane and probe with primary antibodies against PARP1 and a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[3]
-
-
Data Analysis: Quantify the band intensities for PARP1 in the chromatin fraction and normalize them to the histone loading control. An increase in chromatin-bound PARP1 in inhibitor-treated cells compared to controls indicates PARP trapping.[3]
Cell Viability Assay
Objective: To assess the cytotoxic effect of the PARP inhibitor on cancer cells, particularly those with and without BRCA mutations (to demonstrate synthetic lethality).
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
Incubation: Incubate the cells for a prolonged period (e.g., 5-14 days) to allow for the anti-proliferative effects to manifest.[16]
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or AlamarBlue (which measures metabolic activity).[17][18]
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the IC50 value for each cell line. A significantly lower IC50 in BRCA-mutant cells compared to wildtype cells is indicative of synthetic lethality.
Conclusion
The development of PARP1 selective inhibitors represents a significant advancement in the field of targeted cancer therapy. Preclinical and emerging clinical data for compounds like saruparib suggest a superior therapeutic profile compared to first-generation, non-selective PARP inhibitors. The enhanced preclinical complete response rates and longer progression-free survival, coupled with a more favorable safety profile, particularly concerning hematological toxicities, underscore the potential of this new class of drugs.[5][10] By specifically targeting PARP1, these next-generation inhibitors may allow for more sustained target engagement at optimal doses, potentially leading to improved clinical outcomes for patients with cancers harboring DNA damage response deficiencies.[2][19] Continued clinical investigation is crucial to fully elucidate the benefits of PARP1 selectivity in various tumor types and treatment settings.
References
- 1. benchchem.com [benchchem.com]
- 2. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 6. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. clinicallab.com [clinicallab.com]
Assessing the Durability of PARP Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the durability of target engagement is critical for evaluating the therapeutic potential of novel PARP inhibitors. This guide provides a comparative analysis of PARP inhibition durability, with a focus on providing a framework for assessing new chemical entities against established agents. While direct durability data for the novel inhibitor Parp1-IN-29 is not extensively available in public literature, this guide will use well-characterized, clinically relevant PARP inhibitors as benchmarks for comparison.
The persistence of PARP inhibition within cancer cells is a key determinant of a drug's efficacy, particularly for inducing synthetic lethality in tumors with deficiencies in homologous recombination repair. This guide outlines the experimental data and methodologies required to assess this crucial parameter.
Comparative Analysis of PARP Inhibition Durability
The ability of a PARP inhibitor to maintain its inhibitory effect over time after the drug has been cleared from the extracellular environment is a measure of its durability. This is often assessed through washout experiments, where cells are treated with the inhibitor for a short period, followed by its removal and subsequent measurement of PARP activity at various time points.
Below is a summary of the durability of several well-characterized PARP inhibitors.
| PARP Inhibitor | Initial PARP Inhibition (at 1 µM) | PARP Inhibition after 2 hours (post-washout) | PARP Inhibition after 72 hours (post-washout) | Reference |
| Rucaparib | >99% | 92.3% ± 4.3% | 77.7% ± 12.3% | [1][2] |
| Olaparib | >99% | 48.3% ± 19.8% | Undetectable | [1][2] |
| Niraparib | >99% | 37.3% ± 11.6% | Undetectable | [1][2] |
| Talazoparib | >99% | 58.6% ± 5.0% | 12.3% ± 5.2% | [1][2] |
| Pamiparib | >99% | 56.0% ± 4.5% | 12.5% ± 4.9% | [1] |
| This compound | IC50 = 6.3 nM | Data not available | Data not available | [3] |
Experimental Protocols
A robust assessment of PARP inhibition durability is crucial. Below are detailed methodologies for key experiments.
1. Washout Experiment to Assess Durability of PARP Inhibition
This protocol is designed to measure the persistence of PARP inhibition after the removal of the inhibitor from the cell culture medium.
-
Cell Culture:
-
Plate human cancer cells (e.g., IGROV-1 ovarian cancer cells) in appropriate cell culture dishes and grow to 70-80% confluency.
-
-
Inhibitor Treatment:
-
Treat the cells with the PARP inhibitor at a specified concentration (e.g., 1 µM) for a defined period (e.g., 1 hour).
-
-
Washout Procedure:
-
After the incubation period, aspirate the medium containing the inhibitor.
-
Wash the cells three times with pre-warmed, drug-free culture medium to ensure complete removal of the inhibitor.
-
Add fresh, drug-free medium to the cells.
-
-
Time-Course Analysis:
-
Harvest cells at various time points after the washout (e.g., 0, 1, 24, 48, and 72 hours).
-
-
Measurement of PARP Activity:
-
Cellular PARP activity can be measured using a validated assay. A common method involves permeabilizing the cells and providing an excess of NAD+ and a DNA template to stimulate PARP activity. The amount of poly(ADP-ribose) (PAR) generated is then quantified, typically through an ELISA-based method or by detecting the incorporation of biotinylated NAD+.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by observing the thermal stabilization of the target protein upon ligand binding.
-
Cell Treatment:
-
Treat intact cells with the PARP inhibitor at various concentrations.
-
-
Heating:
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation. The presence of a binding ligand (the PARP inhibitor) will stabilize PARP1, increasing its melting temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble PARP1 in each sample using techniques such as Western blotting or ELISA. An increase in the amount of soluble PARP1 at higher temperatures in the presence of the inhibitor indicates target engagement.
-
Visualizing Key Pathways and Workflows
To aid in the conceptual understanding of PARP inhibition and the experimental procedures, the following diagrams have been generated.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the point of intervention by PARP inhibitors.
Caption: Experimental workflow for a washout assay to determine the durability of PARP inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, [¹⁸F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Parp1-IN-29: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a PARP-1 Inhibitor
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is critical to operate under the assumption that Parp1-IN-29 is a hazardous substance. An SDS for a similar compound, PARP1-IN-5, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should be managed with equivalent caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious lab coat
-
A suitable respirator may be necessary depending on the physical form of the compound and ventilation conditions.[1]
Engineering Controls: All handling and disposal preparations should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in the handling area.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound and its containers is to "Dispose of contents/container to an approved waste disposal plant."[1] This requires meticulous segregation and clear labeling of the waste for collection by a certified hazardous waste management service.
Quantitative Data Summary for Waste Management
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Solid Waste | Sealed, clearly labeled container | "Hazardous Waste," "this compound," "Toxic," "Harmful if Swallowed," "Aquatic Hazard," Accumulation Start Date | Designated, secure hazardous waste storage area |
| Liquid Waste | Sealed, clearly labeled solvent-safe container | "Hazardous Waste," "this compound in [Solvent]," "Toxic," "Flammable" (if applicable), Accumulation Start Date | Designated, secure hazardous waste storage area |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "Contaminated with this compound" | Designated, secure hazardous waste storage area |
| Empty Containers | Disposed of as solid chemical waste | "Hazardous Waste," "Empty Container - Contained this compound" | Designated, secure hazardous waste storage area |
Experimental Protocols for Waste Handling
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container. All contaminated consumables, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed plastic bag or container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and appropriately labeled solvent-safe waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Empty Containers: Vials that previously contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.[1]
2. Labeling:
All waste containers must be clearly and accurately labeled with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard")
-
The date when waste was first added to the container (accumulation start date)
3. Storage:
Store all sealed hazardous waste containers in a designated, secure area away from general laboratory traffic and incompatible chemicals.[1]
4. Final Disposal:
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Never dispose of this compound down the drain or in the regular trash.[1]
Emergency Spill Procedures
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill site.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Wear PPE: Don appropriate PPE, including a respirator if necessary, before attempting to clean the spill.[1]
-
Contain and Clean:
-
For solid spills , carefully cover the powder with damp paper towels to avoid raising dust. Gently scoop the material into a labeled hazardous waste container.[1]
-
For liquid spills , absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a sealed, labeled hazardous waste container.[1]
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent solution, and collect all cleaning materials as hazardous waste.[1]
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the proper disposal procedures for this compound.
References
Personal protective equipment for handling Parp1-IN-29
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
All operations involving Parp1-IN-29 should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] An eyewash station and safety shower must be readily accessible.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to create a barrier between the researcher and potential hazards.[3]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against liquid splashes and chemical vapors.[4][5] |
| Face Shield | To be worn in addition to safety goggles when there is a significant splash hazard, such as when handling large volumes of solutions.[4][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used for protection against a range of chemicals.[7] For handling highly corrosive substances or for prolonged contact, consider double-gloving or using neoprene gloves.[4][6] Always inspect gloves for any signs of degradation before use and change them immediately upon contamination.[5] |
| Body Protection | Laboratory Coat | An impervious lab coat is essential to protect the skin and personal clothing from spills and contamination.[1][3] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[7] |
| Respiratory Protection | Respirator | The use of a suitable respirator may be necessary depending on the physical form of the compound (e.g., powder) and the adequacy of ventilation.[1][5] A risk assessment should be conducted to determine if a respirator is required.[8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to cleanup.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to ensure laboratory safety and environmental protection. All materials contaminated with this compound must be treated as hazardous chemical waste.[1][9]
| Waste Type | Container Requirements | Labeling Instructions | Disposal Procedure |
| Solid Waste | Leak-proof, solid container with a secure lid.[9] | "Hazardous Waste," "this compound," concentration, quantity, date, and responsible person's contact information.[9] | Collect unused solid compound and contaminated disposables (e.g., pipette tips, gloves, vials).[1] |
| Liquid Waste | Chemically compatible, leak-proof container with a screw-top cap.[9] | "Hazardous Waste," "this compound," solvent, concentration, quantity, date, and responsible person's contact information.[9] | Collect solutions containing this compound. Do not mix with incompatible waste streams.[9] |
| Sharps Waste | Puncture-resistant sharps container. | Standard biohazard/sharps labeling. | Needles, syringes, or other contaminated sharps. |
All waste must be disposed of through the institution's certified hazardous waste disposal program.[1][9] Never dispose of this compound down the drain or in regular trash.[1]
Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. trimaco.com [trimaco.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. dniprobud.com [dniprobud.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
